molecular formula C10H12Cl2FN B1473881 (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride CAS No. 1443538-48-4

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1473881
CAS No.: 1443538-48-4
M. Wt: 236.11 g/mol
InChI Key: MZYAWBVYMJGXNS-HNCPQSOCSA-N
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Description

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2FN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYAWBVYMJGXNS-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Executive Summary

This compound is a critical chiral building block in modern medicinal chemistry, frequently incorporated into the synthesis of advanced pharmaceutical agents, including kinase inhibitors and central nervous system modulators.[1] Its stereochemically defined structure is paramount for achieving high target affinity and selectivity. This guide provides a comprehensive, in-depth exploration of a robust and highly stereoselective pathway for the synthesis of this compound. The selected methodology leverages the power of chiral auxiliary-mediated synthesis, specifically employing an N-tert-butanesulfinamide auxiliary to direct the stereochemical outcome of a key reductive cyclization step. This approach is distinguished by its high enantiomeric purity, operational simplicity, and scalability, making it a valuable strategy for researchers and drug development professionals.

Introduction: Significance of Chiral 2-Arylpyrrolidines

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in a multitude of FDA-approved drugs.[2] When substituted at the 2-position with an aryl group, the resulting chiral center becomes a crucial determinant of pharmacological activity. The specific enantiomer, (R) or (S), can exhibit dramatically different potency, selectivity, and metabolic profiles. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, in particular, serves as a key intermediate where the specific orientation of the substituted phenyl ring is essential for precise molecular interactions with biological targets.[1]

The development of efficient and highly stereoselective methods to access such enantiopure compounds is a central goal in process chemistry. Strategies range from the resolution of racemates to more elegant asymmetric catalytic methods and the use of chiral auxiliaries.[3] The use of a chiral auxiliary, such as N-tert-butanesulfinamide, offers a reliable and predictable method for inducing chirality, often with excellent stereocontrol and operational simplicity.[4][5]

Strategic Approach: Asymmetric Synthesis via Reductive Cyclization

The chosen synthetic pathway involves the enantioselective reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine. This strategy is highly effective for constructing 2-arylpyrrolidines with exceptional enantiomeric excess (ee).[4][6]

Core Logic:

  • Ketimine Formation: A prochiral γ-chloro ketone is condensed with a chiral N-tert-butanesulfinamide. This step introduces the chiral directing group.

  • Diastereoselective Reduction & Cyclization: The key transformation involves the reduction of the C=N bond. The bulky tert-butanesulfinyl group sterically shields one face of the imine, forcing the hydride reducing agent to attack from the opposite face. This reduction is immediately followed by an intramolecular nucleophilic substitution (SN2) reaction, where the newly formed amine attacks the carbon bearing the chlorine atom, forming the pyrrolidine ring in a single, highly diastereoselective step.

  • Auxiliary Cleavage & Salt Formation: The final step involves the acidic cleavage of the N-S bond to remove the chiral auxiliary, yielding the free secondary amine, which is then precipitated as the stable hydrochloride salt.

This approach is advantageous because the chirality is installed in a predictable manner, and the auxiliary can be removed under straightforward conditions.

Synthesis Pathway Overview

The overall transformation from the starting γ-chloro ketone to the final hydrochloride salt is depicted below.

Synthesis_Pathway start 4-Chloro-1-(2-chloro-5-fluorophenyl)butan-1-one reagent1 (R)-tert-Butanesulfinamide, Ti(OEt)4, THF, Reflux start->reagent1 ketimine (R,E)-N-(4-chloro-1-(2-chloro-5-fluorophenyl)butylidene)- 2-methylpropane-2-sulfinamide reagent2 LiBEt3H (Super-Hydride®), THF, -78°C to RT ketimine->reagent2 pyrrolidine_protected (R)-N-((R)-2-(2-chloro-5-fluorophenyl)pyrrolidin-1-yl)- 2-methylpropane-2-sulfinamide reagent3 HCl in 1,4-Dioxane pyrrolidine_protected->reagent3 final_product This compound reagent1->ketimine reagent2->pyrrolidine_protected reagent3->final_product

Caption: Overall synthetic scheme for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-N-(4-chloro-1-(2-chloro-5-fluorophenyl)butylidene)-2-methylpropane-2-sulfinamide

This initial step involves the condensation of the prochiral ketone with the chiral amine auxiliary to form the key ketimine intermediate. Titanium(IV) ethoxide acts as a Lewis acid and dehydrating agent to drive the reaction to completion.

  • Procedure:

    • To a solution of 4-chloro-1-(2-chloro-5-fluorophenyl)butan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3 mL per mmol of ketone), add (R)-(+)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide, 1.1 eq).

    • Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting ketone is complete.

    • Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure ketimine.

Step 2: Synthesis of (R)-N-((R)-2-(2-chloro-5-fluorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide

This is the crucial stereochemistry-defining step. The diastereoselective reduction of the ketimine followed by in-situ cyclization establishes the (R) stereocenter at the C2 position of the pyrrolidine ring.[4]

  • Procedure:

    • Dissolve the N-sulfinyl ketimine (1.0 eq) from Step 1 in anhydrous THF (~10 mL per mmol) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add lithium triethylborohydride (LiBEt₃H, 1.0 M solution in THF, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for an additional 14-20 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to obtain the diastereomerically pure N-sulfinyl pyrrolidine.[4]

Step 3: Synthesis of this compound

The final step involves the removal of the chiral auxiliary and the formation of the hydrochloride salt, which aids in purification and improves the stability and handling of the final product.

  • Procedure:

    • Dissolve the purified N-sulfinyl pyrrolidine (1.0 eq) from Step 2 in a minimal amount of methanol or 1,4-dioxane.

    • To this solution, add a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4.0 M, 3-5 eq) at room temperature.

    • Stir the mixture for 1-2 hours at room temperature. A precipitate will typically form.

    • Add diethyl ether to the mixture to complete the precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.[4]

Data Summary and Characterization

The success of the synthesis is validated at each stage through rigorous analytical characterization.

StepProductTypical YieldPurity (HPLC)Key Analytical Data
1N-Sulfinyl Ketimine85-95%>95%¹H NMR, ¹³C NMR, LC-MS
2N-Sulfinyl Pyrrolidine80-90%>98% (diastereomeric purity)¹H NMR, ¹³C NMR, Chiral HPLC
3Final HCl Salt90-99%>99%, ee >99%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Mechanistic Insights & Troubleshooting

  • Causality in Stereoselection: The high diastereoselectivity in Step 2 is dictated by the Felkin-Anh model, as applied to N-sulfinyl imines. The large tert-butylsulfinyl group orients itself to minimize steric hindrance, exposing one face of the C=N bond to the incoming hydride. The use of a bulky reducing agent like LiBEt₃H further enhances this selectivity.

  • Importance of Anhydrous Conditions: All steps, particularly the formation of the ketimine and the hydride reduction, are sensitive to moisture. Water can hydrolyze the Ti(OEt)₄ catalyst and quench the LiBEt₃H reagent, leading to lower yields and side reactions. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the hydride is critical to maximize diastereoselectivity. Adding the reagent too quickly or at a higher temperature can lead to a reduction in stereocontrol.

  • Purification: While the final hydrochloride salt often precipitates in high purity, residual starting material or byproducts can sometimes be present. If necessary, the salt can be recrystallized from a suitable solvent system like methanol/diethyl ether to achieve higher purity.

Conclusion

The described synthetic pathway provides a reliable and highly stereoselective method for producing this compound. By employing a commercially available chiral auxiliary, this multi-step synthesis delivers the target compound with excellent yield and exceptional enantiomeric purity. The detailed protocols and mechanistic insights provided in this guide offer researchers a practical and scientifically grounded framework for the successful synthesis of this valuable pharmaceutical intermediate.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. (2022). ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. Retrieved January 20, 2026, from [Link]

  • Goti, G., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(7), 933-948. Retrieved January 20, 2026, from [Link]

  • Goti, G., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. (2020). Organic Letters. Retrieved January 20, 2026, from [Link]

  • Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2003). Asymmetric synthesis of 5-arylmethylpyrrolidin-2-ones and 2-arylmethylpyrrolidines. Tetrahedron: Asymmetry, 14(17), 2625–2632. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (2010). Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. (2010). PubMed. Retrieved January 20, 2026, from [Link]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

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  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. (2006). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (2015). Google Patents.
  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2021). Google Patents.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2015). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in contemporary medicinal chemistry. Its structural rigidity, conferred by the pyrrolidine ring, and the electronic properties of the substituted phenyl group make it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development. While publicly available experimental data on this specific hydrochloride salt is limited, this document consolidates known information and provides expert insights into the methodologies for its full characterization.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. The presence of a stereocenter at the C2 position of the pyrrolidine ring dictates its chiroptical properties and its potential for stereospecific interactions with biological targets.

Table 1: Chemical Identity

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1443538-48-4[1]
Molecular Formula C₁₀H₁₂Cl₂FNN/A
Molecular Weight 236.11 g/mol N/A
Parent Compound CAS 1223405-13-7N/A
Parent Compound M.W. 199.65 g/mol [2]

Molecular Structure:

The molecular structure consists of a pyrrolidine ring substituted at the second position with a 2-chloro-5-fluorophenyl group. The hydrochloride salt form results from the protonation of the secondary amine in the pyrrolidine ring.

Caption: 2D representation of this compound.

Synthesis and Manufacturing

Diagram 1: Plausible Synthetic Pathway

Synthetic_Pathway A 2-Chloro-5-fluorobenzaldehyde C Intermediate Iminium Ion A->C Condensation B Pyrrolidine B->C D Asymmetric Reduction C->D Chiral Catalyst E (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine D->E G This compound E->G Salt Formation F HCl in ether F->G

Caption: A plausible synthetic route for this compound.

The synthesis of related compounds, such as 2R-(2,5-difluorophenyl) pyrrolidine hydrochloride, has been detailed in patent literature[3][4]. These methods often involve the reaction of a suitable benzaldehyde with an amine, followed by cyclization and asymmetric reduction to establish the desired stereochemistry[3][4]. The final step is the formation of the hydrochloride salt by treating the freebase with hydrochloric acid in an appropriate solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 2: Physicochemical Properties

PropertyValueMethodSource
Appearance White to off-white solidVisual InspectionInferred
Melting Point Data not availableDSC/Capillary MethodN/A
Solubility Data not availableHPLC/UV-VisN/A
pKa Data not availablePotentiometric Titration/NMRN/A
LogP (freebase) Predicted: 2.4Computational[5]
Crystal Structure Data not availableX-ray DiffractionN/A

3.1. Solubility

The solubility of this compound in various solvents is a critical parameter for its handling, purification, and formulation. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents such as water and methanol, and lower solubility in nonpolar organic solvents.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the shake-flask method.

  • Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.2. pKa

The pKa value, which represents the acidity of the protonated amine, is crucial for understanding the ionization state of the molecule at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. The pKa of the pyrrolidine nitrogen is expected to be in the range of 9-11, typical for secondary amines.

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: A known concentration of the hydrochloride salt is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.

Alternatively, NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH[6].

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure. Some commercial suppliers may provide analytical data upon request[7][8].

Diagram 2: Analytical Characterization Workflow

Analytical_Workflow cluster_0 Structure Confirmation cluster_1 Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI+, HRMS) IR Infrared Spectroscopy HPLC HPLC (Purity, Assay) DSC DSC (Melting Point) XRD X-ray Diffraction (Crystal Structure) pKa Potentiometric Titration (pKa) Compound (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl Compound->NMR Compound->MS Compound->IR Compound->HPLC Compound->DSC Compound->XRD Compound->pKa

Caption: Workflow for the comprehensive physicochemical characterization of the compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, with splitting patterns influenced by the chloro and fluoro substituents. The protons of the pyrrolidine ring will appear as multiplets in the aliphatic region. The N-H proton of the hydrochloride salt will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, F, N).

  • ¹⁹F NMR: The fluorine NMR will show a single resonance for the fluorine atom on the phenyl ring, with coupling to adjacent protons.

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal the molecular ion of the freebase [M+H]⁺ at m/z corresponding to C₁₀H₁₁ClFN. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Applications in Drug Discovery

This compound serves as a crucial chiral intermediate in the synthesis of biologically active molecules. Its utility stems from the stereospecificity it imparts to the final compound, which is often critical for potent and selective interaction with biological targets.

This scaffold is particularly prevalent in the development of:

  • Kinase Inhibitors: The pyrrolidine ring can serve as a key structural element for binding to the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases[2][9].

  • Central Nervous System (CNS) Agents: The lipophilic nature of the substituted phenyl group allows for potential blood-brain barrier penetration, making this scaffold suitable for developing drugs targeting CNS disorders[2].

  • MDM2 Inhibitors: Derivatives of 2-phenylpyrrolidine have been investigated as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy[10].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. A safety data sheet for a related compound, N-(2-Chloroethyl)pyrrolidine hydrochloride, indicates that it is harmful if swallowed or inhaled, and causes skin and eye irritation[11][12].

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place[13]. The compound may be hygroscopic[11].

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of novel pharmaceuticals. This guide has provided a comprehensive overview of its chemical identity, plausible synthesis, and a framework for its detailed physicochemical characterization. While there is a notable absence of publicly available experimental data, the methodologies outlined herein provide a clear path for researchers to fully characterize this compound. Further studies to determine its precise physicochemical properties are warranted and will be invaluable to the scientific community engaged in drug discovery and development.

References

  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • ZSK. (2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride 1443538-48-4. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Lead Sciences. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • Szabó, A., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 11(9), 501. [Link]

  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

  • NIST. Pyrrolidine. [Link]

  • Dana Bioscience. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine 250mg. [Link]

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  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 345–351. [Link]

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  • A., Description and Solubility. [Link]

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An In-Depth Technical Guide on the Core Mechanism of Action of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride as a Pharmacophore in Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. Rather than possessing a direct therapeutic effect in isolation, this compound serves as a critical chiral intermediate in the synthesis of potent and selective therapeutic agents.[1] Its primary and most well-documented role is as a core structural motif in a class of molecules that target the p53-MDM2 protein-protein interaction, a key pathway in cancer biology. This guide will elucidate the mechanism through which this chemical scaffold contributes to the biological activity of these advanced therapeutic candidates.

Introduction to this compound: A Key Chiral Building Block

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₁ClFN.[2][3] In the field of medicinal chemistry, it is recognized as a valuable chiral building block, particularly in the development of kinase inhibitors and neuroactive agents.[1] The presence of the (R)-enantiomer is often associated with enhanced potency and reduced off-target effects, highlighting the importance of stereochemistry in drug design.[1] While it is a precursor in various synthetic pathways, its most profound mechanistic contribution has been demonstrated in the context of oncology, specifically in the design of inhibitors for the Murine Double Minute 2 (MDM2) protein.

The p53-MDM2 Pathway: A Central Axis in Tumor Suppression

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a series of cellular responses, including cell cycle arrest, senescence, and apoptosis (programmed cell death). This function of p53 is a critical barrier to tumor development.

The activity of p53 is tightly regulated by its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2. This overexpression effectively sequesters and degrades p53, allowing cancer cells to evade apoptosis and continue to proliferate. Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating the tumor-suppressive function of p53 in these cancers.[4]

p53_MDM2_Pathway cluster_stress Cellular Stress DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 binds & ubiquitinates

Figure 1: The p53-MDM2 regulatory loop.

Mechanism of Action: Inhibition of the p53-MDM2 Interaction

Small-molecule inhibitors that target the p53-MDM2 interaction are designed to mimic the key amino acid residues of p53 that are essential for binding to MDM2. Specifically, these inhibitors occupy the hydrophobic pockets on the surface of MDM2 that normally accommodate the p53 residues Phe19, Trp23, and Leu26. By competitively binding to these pockets, the inhibitors block the interaction between MDM2 and p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of p53 in the cell. The restored levels of active p53 can then induce the transcription of its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]

The Role of the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Moiety in MDM2 Inhibition

The (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold is a key pharmacophore that contributes significantly to the binding affinity and selectivity of MDM2 inhibitors. In the context of spirooxindole-based MDM2 inhibitors, this moiety plays a crucial role in positioning the molecule within the MDM2 binding cleft.[4]

  • The 2-chloro-5-fluorophenyl Group: This substituted aromatic ring is designed to insert into one of the key hydrophobic pockets of MDM2, likely the Leu26 pocket. The chlorine and fluorine substituents enhance the binding affinity through favorable hydrophobic and halogen-bonding interactions with the protein.

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring serves as a rigid scaffold that correctly orients the pendant phenyl group for optimal interaction with the MDM2 surface. The nitrogen atom in the pyrrolidine ring can also participate in hydrogen bonding interactions.

  • The (R)-Stereochemistry: The specific (R)-configuration at the 2-position of the pyrrolidine ring is critical for the precise three-dimensional arrangement of the molecule. This stereochemistry ensures that the 2-chloro-5-fluorophenyl group is projected into the binding pocket in a manner that maximizes its interaction with the protein, leading to higher potency.

MDM2_Inhibition cluster_MDM2 MDM2 Protein cluster_inhibitor Inhibitor containing the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold Trp23_pocket Trp23 Pocket Leu26_pocket Leu26 Pocket Phe19_pocket Phe19 Pocket pyrrolidine Pyrrolidine Scaffold chloro_fluoro_phenyl 2-chloro-5-fluorophenyl Group chloro_fluoro_phenyl->Leu26_pocket binds to p53 p53 Protein p53->Trp23_pocket interaction blocked p53->Leu26_pocket p53->Phe19_pocket

Figure 2: A conceptual diagram of the binding of an inhibitor containing the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold to the p53-binding cleft of MDM2.

Experimental Protocols for Elucidating MDM2 Inhibition

The following protocols are standard methodologies for characterizing the activity of MDM2 inhibitors that incorporate the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold.

Biochemical Assay: Competitive Binding (Fluorescence Polarization)

Objective: To determine the binding affinity (Ki) of the compound to the MDM2 protein.

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from its complex with MDM2. The binding of the large MDM2 protein to the small fluorescent peptide results in a high fluorescence polarization (FP) signal. When a competitive inhibitor binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the FP signal.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human MDM2 protein

    • Fluorescently labeled p53 peptide (e.g., FAM-p53₁₄₋₂₉)

    • Assay buffer (e.g., PBS, 0.01% Tween-20)

    • Test compound serially diluted in DMSO

    • 384-well black, low-volume microplates

    • Plate reader with FP capabilities

  • Procedure:

    • Prepare a solution of MDM2 protein and the fluorescent peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

    • Add a small volume of the serially diluted test compound to the wells of the microplate.

    • Add the MDM2/fluorescent peptide solution to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the IC₅₀ value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Cell-Based Assay: Cell Proliferation (MTS Assay)

Objective: To assess the ability of the compound to inhibit the proliferation of cancer cells with wild-type p53.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

Step-by-Step Protocol:

  • Cell Lines:

    • A cancer cell line with wild-type p53 (e.g., SJSA-1)

    • A cancer cell line with mutant or null p53 (e.g., SAOS-2) as a negative control

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of a lead compound in a preclinical animal model.

Step-by-Step Protocol:

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID)

  • Procedure:

    • Inject human cancer cells with wild-type p53 (e.g., SJSA-1) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Structure-Activity Relationship (SAR) Insights

The development of potent MDM2 inhibitors has been guided by extensive SAR studies. For compounds containing the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold, the following general trends have been observed:

Modification SiteObservationImpact on Activity
Pyrrolidine Ring Substitution at other positionsGenerally detrimental to activity
2-chloro-5-fluorophenyl Group Alteration of the substitution patternCan significantly affect binding affinity; the 2-chloro, 5-fluoro pattern is often optimal
Stereochemistry (S)-enantiomerSignificantly less active than the (R)-enantiomer

Conclusion and Future Directions

This compound is a paramount chiral intermediate whose mechanism of action is best understood through its integral role in the structure of potent MDM2 inhibitors. The specific stereochemistry and substitution pattern of this moiety are critical for achieving high-affinity binding to the p53-binding pocket of MDM2, thereby reactivating the p53 tumor suppressor pathway. The continued exploration of this and related scaffolds is a promising avenue for the development of novel anticancer therapeutics. Future research may focus on incorporating this pharmacophore into molecules targeting other protein-protein interactions or exploring its utility in the design of degraders (PROTACs) for enhanced therapeutic efficacy.

References

  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • Sun, D., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 62(17), 7951-7969. [Link]

  • PubChem. (3R)-3-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • Lead Sciences. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

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An In-Depth Technical Guide to the Crystal Structure Determination of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry, particularly for the development of neuroactive agents and kinase inhibitors.[1] Its specific stereochemistry and substitution pattern are crucial for modulating binding affinity and potency at biological targets.[1] This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction. While a public crystal structure is not yet available, this document outlines the complete workflow, from material preparation to data interpretation, establishing a self-validating system for researchers to determine the three-dimensional atomic arrangement of this and similar high-value pharmaceutical intermediates.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern drug discovery.[2][3][4][5] As one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs, its utility stems from several key features:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, a critical factor in designing selective and potent therapeutics.[2][3]

  • Stereochemistry: The pyrrolidine scaffold can possess multiple stereogenic centers, and the specific spatial orientation of substituents dramatically influences biological activity by altering the binding mode to enantioselective proteins.[2][3]

  • Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and provides both hydrogen bond donor (the NH group) and acceptor (the nitrogen lone pair) capabilities, which are crucial for target engagement.[6]

The title compound, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, combines these advantageous features with a specific halogenation pattern on the phenyl ring, making it a valuable building block for creating novel chemical entities with finely tuned pharmacological profiles.[1] Its hydrochloride salt form is typical for improving stability and handling of amine-containing active pharmaceutical ingredients. Determining its precise crystal structure is paramount for understanding its solid-state properties, confirming its absolute stereochemistry, and providing a foundational model for computational drug design and structure-activity relationship (SAR) studies.[7]

Synthesis and Characterization

A robust synthesis and purification protocol is the prerequisite for obtaining high-quality single crystals. The following sections detail the synthetic route and the necessary spectroscopic validation.

Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine

While multiple synthetic routes to substituted pyrrolidines exist, a common approach involves the asymmetric reduction of a cyclic imine precursor.[8][9]

Experimental Protocol:

  • Precursor Synthesis: React 1-bromo-2-chloro-5-fluorobenzene with N-Boc-pyrrolidinone in the presence of a strong base (e.g., n-butyllithium) to form the Grignard addition product, tert-butyl 2-(2-chloro-5-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate.

  • Dehydration and Deprotection: Treat the intermediate from step 1 with a strong acid (e.g., trifluoroacetic acid) to facilitate dehydration to the cyclic imine and removal of the Boc protecting group.

  • Asymmetric Reduction: The resulting 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole is then subjected to asymmetric reduction using a chiral catalyst (e.g., a chiral phosphoric acid) and a reducing agent like Hantzsch ester or an ammonia borane complex to yield the desired (R)-enantiomer with high enantioselectivity.[8]

  • Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Spectroscopic Validation

Before attempting crystallization, the identity and purity of the synthesized this compound must be unequivocally confirmed.

Table 1: Spectroscopic Characterization Protocols

Technique Methodology Expected Observations & Interpretation
¹H NMR Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[10]Aromatic protons in the 7.0-7.5 ppm range showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the pyrrolidine ring will appear as complex multiplets between 2.0-4.0 ppm. The N-H proton will likely be a broad singlet, potentially downfield.
¹³C NMR Use the same sample as for ¹H NMR.Aromatic carbons will appear in the 115-165 ppm range, with C-F and C-Cl couplings visible. Aliphatic carbons of the pyrrolidine ring will be observed in the 25-60 ppm range.
FT-IR Prepare a KBr pellet or use a thin solid film method.[10] Record the spectrum from 4000-400 cm⁻¹.A broad absorption band in the 2400-2800 cm⁻¹ range, characteristic of a secondary ammonium (R₂NH₂⁺) stretch. C-H stretching bands around 2850-3000 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹. C-Cl and C-F stretching bands in the fingerprint region (below 1400 cm⁻¹).
Mass Spec (ESI) Dissolve a small amount of sample in methanol or acetonitrile and introduce it into an ESI source.[10]The primary ion observed should be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₁₀H₁₁ClFN.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13] It provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry.[12]

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. High-purity material is essential.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Test the solubility of the hydrochloride salt in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent system in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. This controlled decrease in solubility can yield high-quality crystals.

Data Collection and Structure Solution Workflow

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction analysis.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_growth 1. Grow Single Crystals crystal_selection 2. Select & Mount Crystal crystal_growth->crystal_selection Microscope diffractometer 3. Mount on Diffractometer crystal_selection->diffractometer data_collection 4. X-ray Data Collection diffractometer->data_collection X-ray Source & Detector integration 5. Data Integration & Scaling data_collection->integration space_group 6. Space Group Determination integration->space_group structure_solution 7. Structure Solution (Phase Problem) space_group->structure_solution Direct Methods / Patterson refinement 8. Structure Refinement structure_solution->refinement Least-Squares Minimization validation 9. Validation & CIF Generation refinement->validation CheckCIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table serves as a template for expected values for a small organic molecule)

Parameter Hypothetical Value Significance
Chemical FormulaC₁₀H₁₂Cl₂FNIncludes the hydrochloride counter-ion.
Formula Weight236.11Calculated from the chemical formula.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group.
a, b, c (Å)8.1, 12.5, 15.3Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles for an orthorhombic system.
V (ų)1547.6Volume of the unit cell.
Z4Number of molecules per unit cell.
Dcalc (g/cm³)1.014Calculated density.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the final structural model.
Flack Parameter~0.0(1)Confirms the absolute (R) configuration. A value near 0 indicates the correct enantiomer.

Expected Structural Features and Discussion

Based on the known chemistry of pyrrolidines and hydrochloride salts, the crystal structure is expected to reveal several key features.[14]

Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and will adopt a puckered conformation to relieve steric strain. The two most common conformations are the "envelope" and "twist" forms. The specific conformation will be influenced by the bulky 2-substituent.

Caption: Common puckered conformations of the pyrrolidine ring.

Intermolecular Interactions

The crystal packing will be dominated by hydrogen bonding. The protonated nitrogen of the pyrrolidinium cation (N-H⁺) will act as a hydrogen bond donor, with the chloride anion (Cl⁻) serving as the primary acceptor. This N-H···Cl interaction is a defining feature of amine hydrochloride crystal structures. Weaker C-H···F and C-H···Cl interactions may also be present, influencing the overall packing arrangement. The presence of these interactions validates the formation of the hydrochloride salt and dictates the solid-state stability of the material.

Conclusion

The definitive determination of the crystal structure of this compound is a critical step in its development as a pharmaceutical intermediate. The protocols and expectations outlined in this guide provide a comprehensive framework for achieving this goal. The resulting structural data will confirm the compound's absolute stereochemistry, reveal its conformational preferences, and provide invaluable insights into its solid-state properties, thereby accelerating structure-based drug design efforts.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
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  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of York. Single Crystal X-ray Diffraction.
  • BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
  • Carleton College SERC. (2007). Single-crystal X-ray Diffraction.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine.
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (n.d.). PubMed Central.
  • Lead Sciences. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine.
  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications.
  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.).
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  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. (n.d.). PubMed Central.

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Spectroscopic data (NMR, IR, MS) for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Introduction

This compound is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its stereochemically defined structure makes it a valuable building block in the synthesis of neuroactive agents and kinase inhibitors, where specific enantiomers often exhibit enhanced potency and reduced off-target effects[1]. The precise elucidation and confirmation of its chemical structure are paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple presentation of data, this document delves into the causality behind experimental choices, offers expert interpretation of the spectral features, and provides self-validating, step-by-step protocols for data acquisition. The integration of these orthogonal techniques provides an unambiguous structural confirmation, forming a complete analytical dossier for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectroscopic data, one must first understand the key structural features of this compound.

Caption: Molecular structure of this compound.

The molecule's spectroscopic signature is dictated by four primary features:

  • The Chiral Center: The stereocenter at the C2 position of the pyrrolidine ring introduces diastereotopicity to the adjacent methylene protons, leading to more complex NMR signals.

  • The Pyrrolidine Ring: This saturated aliphatic moiety will give rise to distinct signals in the upfield region of the NMR spectrum.

  • The Substituted Aromatic Ring: The electron-withdrawing chloro and fluoro substituents significantly influence the chemical shifts of the aromatic protons and carbons. The fluorine atom will also introduce characteristic splitting patterns (J-coupling) in both ¹H and ¹³C NMR spectra.

  • The Hydrochloride Salt: The secondary amine of the pyrrolidine ring is protonated to form an ammonium salt[2]. This has profound effects on all spectroscopic data: it introduces exchangeable N-H protons visible in NMR (in appropriate solvents), creates a strong, broad N-H⁺ stretching band in the IR spectrum, and ensures the molecule is pre-charged for electrospray ionization in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential.

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. While CDCl₃ is common, for hydrochloride salts, aprotic polar solvents like DMSO-d₆ are superior. This is because the acidic N-H⁺ protons exchange rapidly with deuterium in protic solvents like D₂O or CD₃OD, often leading to signal broadening or disappearance. DMSO-d₆ is non-exchangeable, allowing for the clear observation of the N-H⁺ proton signals, which is a key confirmation of the salt form[3][4][5].

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Interpretation
~9.5 - 10.5 Broad s 2H NH₂ Very downfield and broad signal, characteristic of ammonium protons in DMSO. Confirms the hydrochloride salt form.
~7.6 - 7.8 m 1H Ar-H Aromatic proton ortho to chlorine and meta to fluorine.
~7.4 - 7.5 m 1H Ar-H Aromatic proton para to chlorine and ortho to fluorine.
~7.2 - 7.3 m 1H Ar-H Aromatic proton meta to chlorine and ortho to the pyrrolidine ring.
~4.8 - 5.0 t or dd 1H Ar-CH -N Proton at the chiral center (C2), deshielded by both the aromatic ring and the adjacent protonated nitrogen.
~3.3 - 3.5 m 2H CH₂ -NH₂⁺ Pyrrolidine protons at C5, adjacent to the nitrogen. Diastereotopic.
~2.0 - 2.3 m 2H CH₂ Pyrrolidine protons at C3. Diastereotopic.

| ~1.8 - 2.0 | m | 2H | CH₂ | Pyrrolidine protons at C4. |

Interpretation Deep-Dive:

  • Aromatic Region (δ 7.2-7.8): The three protons on the phenyl ring exhibit a complex multiplet pattern due to ³J (ortho), ⁴J (meta) H-H couplings, and additional J-couplings to the fluorine atom (²J, ³J, ⁴J H-F). This complexity is a key signature of the substitution pattern.

  • Aliphatic Region (δ 1.8-3.5): The pyrrolidine ring protons appear as complex multiplets. The protons of the CH₂ groups at C3 and C4 are diastereotopic due to the adjacent C2 chiral center, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling).

  • Ammonium Protons (δ ~9.5-10.5): The presence of a broad signal integrating to two protons in this downfield region is definitive evidence of the -NH₂⁺- group, confirming the hydrochloride salt structure[2][5].

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Interpretation
~159 - 162 (d) C -F Aromatic carbon directly bonded to fluorine. Shows a large ¹JC-F coupling (~240-250 Hz).
~135 - 138 (d) Ar C -CH Aromatic carbon bearing the pyrrolidine group. Shows a smaller nJC-F coupling.
~132 - 134 (s) C -Cl Aromatic carbon bonded to chlorine. Signal intensity is often lower.
~115 - 125 (m) Ar C H Remaining three aromatic carbons, with shifts and C-F couplings determined by their position relative to F and Cl.
~58 - 62 Ar-C H-N Carbon of the chiral center (C2).
~45 - 48 C H₂-NH₂⁺ Pyrrolidine carbon at C5, adjacent to the nitrogen. Shifted downfield due to the positive charge.[4]
~30 - 34 C H₂ Pyrrolidine carbon at C3.

| ~22 - 25 | C H₂ | Pyrrolidine carbon at C4. |

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Temperature: Set to a constant temperature, typically 298 K.

    • Parameters: Acquire with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

    • Scans: Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a longer relaxation delay (5-10 seconds) if quantitative data is needed.

    • Scans: Acquire several hundred to several thousand scans depending on the sample concentration.

  • Data Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO) to δ 2.50 for ¹H and δ 39.52 for ¹³C.

Visualization: Key NMR Correlations

2D NMR experiments like COSY (Correlated Spectroscopy) are used to confirm proton-proton connectivities.

H_Ar1 Ar-H H_Ar2 Ar-H H_Ar1->H_Ar2 H_Ar3 Ar-H H_Ar1->H_Ar3 meta H_Ar2->H_Ar3 H_C2 H-C2 H_Ar3->H_C2 H_C3 H₂-C3 H_C2->H_C3 H_C4 H₂-C4 H_C3->H_C4 H_C5 H₂-C5 H_C4->H_C5 H_NH2 NH₂⁺ H_C5->H_NH2 exchange

Caption: Simplified ¹H-¹H COSY correlation map for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, serving as a rapid and reliable fingerprinting method.[6]

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Assignment Vibrational Mode
3300 - 2700 Strong, very broad N-H⁺ Stretching in secondary ammonium salt
3100 - 3000 Medium-Weak C-H (Aromatic) Stretching
3000 - 2850 Medium C-H (Aliphatic) Stretching
1600 - 1585, 1500 - 1400 Medium-Strong C=C Ring stretching in aromatic ring
1250 - 1000 Strong C-F, C-N Stretching
800 - 700 Strong C-Cl Stretching

| 900 - 675 | Strong | C-H | Out-of-plane (oop) bending (Aromatic) |

Interpretation Deep-Dive:

  • The Ammonium Band (3300-2700 cm⁻¹): The most diagnostic feature is the very broad and intense absorption centered around 3000 cm⁻¹. This "ammonium band" is characteristic of the N-H⁺ stretching vibrations in an amine salt and often has finer structure superimposed from C-H stretches. Its presence is a strong confirmation of the hydrochloride form.[2]

  • C-H Stretching Region: A clear distinction is visible around 3000 cm⁻¹. Absorptions slightly above this value are due to the sp² C-H bonds of the aromatic ring, while those just below are from the sp³ C-H bonds of the pyrrolidine ring.[7][8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information, including the C=C stretching of the aromatic ring, and strong absorptions corresponding to the C-F and C-Cl bonds.[9] The pattern of C-H out-of-plane bending bands can also be diagnostic of the aromatic substitution pattern.[7]

Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of characteristic absorption bands.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Clean Clean ATR Crystal Background Acquire Background Clean->Background Sample Apply Sample Background->Sample Acquire Collect Spectrum (4000-400 cm⁻¹) Sample->Acquire Identify Identify Functional Groups Acquire->Identify Fingerprint Compare Fingerprint Region Identify->Fingerprint

Caption: Standard workflow for IR spectral analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule. As a hydrochloride salt, the compound is already protonated in solution, making it easy to generate the [M+H]⁺ ion (where M is the free base) in the gas phase for mass analysis. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, from that, the elemental composition.

MS Data and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Calculated) Formula (Ion) Assignment Interpretation
199.0595 [C₁₀H₁₁ClFN] [M]⁺ (Radical Cation) Molecular ion of the free base (less common in ESI).
200.0673 [C₁₀H₁₂ClFN]⁺ [M+H]⁺ The protonated molecular ion of the free base. This is the expected base peak.

| 202.0643 | [C₁₀H₁₂³⁷ClFN]⁺ | [M+H]⁺ Isotope | The A+2 isotope peak due to the presence of ³⁷Cl. The ~3:1 intensity ratio of 200:202 is a definitive signature for one chlorine atom. |

Interpretation Deep-Dive: Fragmentation Analysis

Tandem MS (MS/MS) of the precursor ion (m/z 200.0673) reveals characteristic fragmentation pathways. Pyrrolidine-containing compounds often exhibit preferential protonation on the pyrrolidine nitrogen, which can lead to a dominant, uninformative fragment corresponding to the intact pyrrolidine ring upon collision-induced dissociation[10][11].

A more informative approach may involve optimizing in-source fragmentation, which intentionally fragments the molecule before mass analysis, to generate core ions that provide greater structural detail[10][12].

Proposed Key Fragments:

  • Loss of HCl from the salt (neutral loss): This happens in the source and is what allows the observation of the [M+H]⁺ ion of the free base.

  • Cleavage of the C-N bond: Fragmentation can occur at the bond between the aromatic ring and the pyrrolidine ring, leading to ions corresponding to the chloro-fluorophenyl moiety or the protonated pyrrolidine ring.

  • Ring opening of pyrrolidine: The pyrrolidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.

M_H [M+H]⁺ m/z 200.0673 Frag1 Loss of Pyrrolidine M_H->Frag1 CID Frag2 Loss of C₇H₅ClF M_H->Frag2 CID Ion1 [C₇H₅ClF]⁺ m/z 147.0091 Frag1->Ion1 Ion2 [C₄H₈N]⁺ m/z 70.0657 Frag2->Ion2

Caption: A potential MS/MS fragmentation pathway for the [M+H]⁺ ion.

Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute to ~1-10 µg/mL for infusion or injection.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • MS Parameters (ESI+):

    • Ion Source: Set capillary voltage to ~3-4 kV.

    • Gas Flow: Optimize nebulizer gas (e.g., nitrogen) and drying gas flow and temperature.

    • Mass Range: Scan a mass range from m/z 50 to 500.

    • Fragmentation: For MS/MS, select the precursor ion (m/z 200.1) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Conclusion

The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirm the salt structure through the observation of N-H⁺ protons, and reveal the stereochemical complexity. IR spectroscopy delivers a rapid fingerprint, with the characteristic broad ammonium stretch providing orthogonal confirmation of the hydrochloride salt. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and the signature chlorine isotopic pattern, while MS/MS analysis elucidates key structural fragments. Together, these data form a robust and comprehensive analytical package essential for any research or development setting.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. DOI. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University Research Repository. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. ResearchGate. [Link]

  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. ResearchGate. [Link]

  • Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Figshare. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. gsrs.ncats.nih.gov. [Link]

  • a) Construction of chiral pyrrolidine based MOFs Zn‐PYI (M6), showing... ResearchGate. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • (2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride 1443538-48-4. ZSK. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

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  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. [Link]

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A Technical Guide to the Potential Biological Targets of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride represents a novel chemical entity for which biological activity has not been extensively characterized in public domain literature. This guide addresses this knowledge gap by employing a structure-based analysis to hypothesize its most probable biological targets. The molecule incorporates two key pharmacophoric elements: an (R)-configured 2-substituted pyrrolidine ring and a di-halogenated phenyl moiety. The pyrrolidine scaffold is a privileged structure in neuropharmacology, integral to high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.[1][2][3][4] The specific halogenation pattern (2-chloro, 5-fluoro) on the phenyl ring is anticipated to modulate binding affinity, selectivity, and metabolic stability. This document presents primary hypotheses centered on nAChRs and the dopamine transporter (DAT) as principal targets. Furthermore, it considers sigma (σ) receptors as plausible secondary targets. To provide a clear path for empirical validation, this guide furnishes detailed, step-by-step experimental protocols for binding and functional assays. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating the pharmacological characterization of this and structurally related compounds.

Introduction

Chemical Identity and Structural Features

This compound is a chiral small molecule defined by a pyrrolidine ring substituted at the 2-position with a 2-chloro-5-fluorophenyl group. The hydrochloride salt form enhances aqueous solubility and stability for experimental handling.

  • The (R)-Pyrrolidine Core: This saturated five-membered nitrogen heterocycle is a cornerstone of numerous biologically active compounds.[5][6] Its stereochemistry at the 2-position is critical, as enantiomers of chiral drugs often exhibit markedly different pharmacological profiles. The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for stereoselective interactions with protein binding pockets.[4]

  • The 2-chloro-5-fluorophenyl Moiety: This aromatic substituent dictates the compound's steric and electronic properties. The chlorine and fluorine atoms are electron-withdrawing and can participate in specific interactions such as halogen bonding, hydrogen bonding, and dipole-dipole interactions within a receptor's active site. Their placement influences the molecule's overall lipophilicity and potential to cross the blood-brain barrier.

  • The Protonated Amine: At physiological pH, the pyrrolidine nitrogen will be protonated, forming a cationic center. This positive charge is a key interaction point for many CNS receptors and transporters, often engaging with an anionic residue (e.g., aspartate) in the binding site.[7]

Rationale for Target Identification: A Structure-Based Hypothesis

In the absence of direct experimental data, a robust method for predicting a novel compound's biological activity is through structural analogy to well-characterized ligands. The core scaffolds of this compound are prevalent in ligands for several major classes of neurological targets. This guide will focus on two primary hypotheses and a secondary hypothesis.

Primary Hypotheses:

  • Hypothesis A: The compound is a ligand for nicotinic acetylcholine receptors (nAChRs), with potential selectivity for the α4β2 subtype.

  • Hypothesis B: The compound acts as an inhibitor of the dopamine transporter (DAT).

Secondary Hypothesis:

  • The compound interacts with sigma (σ) receptors, a class of proteins known to bind a wide variety of chemical structures.

The following sections will detail the evidence supporting these hypotheses and provide the experimental frameworks required for their validation.

Primary Hypothesized Targets

Hypothesis A: Nicotinic Acetylcholine Receptors (nAChRs)

The 2-substituted pyrrolidine ring is a classic pharmacophore found in numerous potent nAChR ligands, including nicotine itself.[8] Extensive research has demonstrated that modifications to this scaffold can produce compounds with high affinity and selectivity, particularly for the α4β2 nAChR subtype, which is widely distributed in the brain and implicated in various CNS disorders.[1][9]

Evidence from Structurally Similar Compounds:

  • Compounds bearing an N-methyl-2-pyrrolidinyl residue linked to various aromatic systems consistently show high affinity for α4β2 nAChRs.[1][9]

  • The nature of the aromatic substitution has been shown to control not only the affinity and selectivity against other subtypes (like α3β4) but also the functional activity (agonist, partial agonist, or antagonist) and even selectivity between different α4β2 receptor stoichiometries (e.g., (α4)2(β2)3 vs. (α4)3(β2)2).[1][9]

  • The pyrrolidinium ring of nicotine is known to form critical interactions within the orthosteric binding site of nAChRs.[8]

Based on this, it is highly plausible that this compound will bind to nAChRs. The specific halogenated phenyl group will likely modulate its affinity and selectivity profile.

Hypothesis B: Dopamine Transporter (DAT)

The pyrrolidine ring is also a defining feature of a class of potent dopamine transporter (DAT) reuptake inhibitors.[2][3] These compounds, which include synthetic cathinones like α-PVP, function as psychostimulants by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration.[3][10]

Evidence from Structurally Similar Compounds:

  • Synthetic cathinones possessing a terminal N-pyrrolidine moiety are potent and selective DAT inhibitors.[2][3]

  • Structure-activity relationship studies show that the abuse potential and reinforcing effects of these pyrrolidine-containing cathinones are strongly correlated with their potency at DAT and their selectivity for DAT over the serotonin transporter (SERT).[3][10]

  • Novel series of disubstituted pyrrolidines have been developed as monoamine triple reuptake inhibitors (inhibiting DAT, SERT, and the norepinephrine transporter, NET).[11]

The structure of this compound shares the core phenyl-pyrrolidine scaffold with these DAT inhibitors, making DAT a compelling potential target.

Secondary/Exploratory Targets

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are not G-protein coupled receptors or ion channels. They are considered "chaperone" proteins and are implicated in a wide range of cellular functions and diseases.[12] A vast number of structurally diverse compounds, often containing a nitrogen atom and aromatic rings, bind to sigma receptors with high affinity.

Rationale for Investigation:

  • Compounds with phenylpiperidine or phenylpyrrolidine structures have been shown to display high affinity for σ1 receptors.[13][14]

  • Given the structural features of this compound, off-target binding to sigma receptors is a distinct possibility that warrants investigation, as this could contribute to its overall pharmacological profile.

Experimental Validation Strategy

A phased approach is recommended to systematically characterize the biological targets of this compound, hereafter referred to as "Compound X".

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Off-Target p1_nAChR nAChR Binding (α4β2, α7) p2_nAChR nAChR Functional Assay (Calcium Flux / TEVC) p1_nAChR->p2_nAChR If Ki < 1µM p1_MAT Monoamine Transporter Binding (DAT, SERT, NET) p2_MAT DAT Functional Assay ([3H]DA Uptake) p1_MAT->p2_MAT If Ki < 1µM p3_Broad Broad Panel Screen (e.g., SafetyScreen) p2_nAChR->p3_Broad p2_MAT->p3_Broad p3_Sigma Sigma Receptor Binding (σ1, σ2) p3_Broad->p3_Sigma start Compound X Characterization Start start->p1_nAChR start->p1_MAT G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Synaptic_DA Synaptic Dopamine DA_release->Synaptic_DA DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors (e.g., D1, D2) Signal Postsynaptic Signaling DA_receptor->Signal Activates CompoundX Compound X CompoundX->DAT Inhibits Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binds

Caption: Mechanism of DAT Inhibition by Compound X.

If Compound X is an nAChR α4β2 Agonist:

G cluster_0 Postsynaptic Membrane nAChR α4β2 nAChR (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Na_influx Na⁺ Influx nAChR->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Downstream Downstream Signaling (e.g., NT Release) Depolarization->Downstream CompoundX Compound X (Agonist) CompoundX->nAChR Binds & Activates

Caption: Postsynaptic signaling via nAChR activation.

Conclusion and Future Directions

This compound is a novel compound with significant potential to interact with key neurological targets. Structural analysis strongly suggests that nicotinic acetylcholine receptors and the dopamine transporter are the most probable primary biological targets. The experimental protocols outlined in this guide provide a rigorous and systematic framework for validating these hypotheses, determining the compound's functional activity, and assessing its selectivity.

Successful characterization could position this molecule as a valuable research tool or a lead compound for therapeutic development in areas such as neurodegenerative disorders, depression, addiction, or cognitive enhancement. Future work should focus on in vivo pharmacology to assess its pharmacokinetic profile, blood-brain barrier penetration, and efficacy in relevant animal models.

References

  • Bolchi, C., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701. Available at: [Link]

  • Appiani, R., et al. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. Available at: [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2839–2848. Available at: [Link]

  • Nguyen, J. D., et al. (2016). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 41(12), 2991–3002. Available at: [Link]

  • Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. Available at: [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. Available at: [Link]

  • Xing, H., et al. (2018). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 367(2), 253–264. Available at: [Link]

  • Can, B., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Scholars @ UT Health San Antonio. Available at: [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8527. Available at: [Link]

  • Weinstock, J., et al. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 30(7), 1166–1171. Available at: [Link]

  • Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 11(22), 2915–2928. Available at: [Link]

  • Xu, Y. (2007). Synthesis and evaluation of sigma receptor ligands. MOspace. Available at: [Link]

  • Shcherbinin, V. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Glennon, R. A., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497–500. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride Interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to investigate the binding interactions of the chiral intermediate, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, with a putative biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The selection of VEGFR-2 as a representative kinase target is informed by literature indicating the utility of pyrrolidine scaffolds in the development of kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. The overarching goal is to furnish a robust framework for the computational assessment of novel small molecules against relevant therapeutic targets.

Introduction: The Rationale for In Silico Investigation

This compound is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds and kinase inhibitors.[1] Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

In silico modeling has emerged as an indispensable tool in this endeavor, offering a cost-effective and time-efficient means to predict and analyze the interactions between small molecules and their biological targets at an atomic level.[2] By simulating these interactions, we can gain insights into binding modes, predict binding affinities, and elucidate the molecular determinants of specificity. This guide will use this compound as a case study to illustrate a comprehensive in silico workflow targeting the ATP-binding site of VEGFR-2, a key mediator of angiogenesis.[2][3]

Strategic Workflow for In Silico Analysis

Our approach is a multi-step process that progressively refines our understanding of the ligand-protein interaction, from an initial static prediction to a dynamic simulation that accounts for the inherent flexibility of biological systems.

G A Target Identification & Preparation C Molecular Docking A->C B Ligand Preparation B->C D Molecular Dynamics (MD) Simulation C->D E Binding Free Energy Calculation D->E F Data Analysis & Interpretation D->F E->F

Figure 1: A high-level overview of the in silico modeling workflow.

Part I: System Preparation

Target Protein Preparation: VEGFR-2

The initial and one of the most critical steps is the preparation of the protein target.[4] For this guide, we will utilize the crystal structure of the VEGFR-2 kinase domain.

Protocol 1: VEGFR-2 Preparation

  • Obtain Crystal Structure: Download the PDB file for VEGFR-2 (e.g., PDB ID: 1YWN) from the RCSB Protein Data Bank. This structure should ideally be co-crystallized with a ligand to define the binding site.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[5]

  • Protonation and Structural Correction: Add hydrogen atoms appropriate for a physiological pH of 7.4. Check for and repair any missing residues or atoms. This is a crucial step as the protonation state of titratable residues can significantly impact ligand binding.[4]

  • File Format Conversion: The cleaned and prepared protein structure is then saved in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation: this compound

Proper preparation of the small molecule ligand is equally important for accurate docking and simulation results.[6]

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using a tool like Open Babel or the sketcher in UCSF Chimera.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges. For use with AutoDock Vina, Gasteiger charges are commonly used.[7]

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the PDBQT format for compatibility with AutoDock Vina.

Part II: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is a computationally efficient method for virtual screening and for generating initial poses for more rigorous simulations.

G A Prepared Protein (PDBQT) C Define Search Space (Grid Box) A->C B Prepared Ligand (PDBQT) D Run AutoDock Vina B->D C->D E Analyze Docking Poses & Scores D->E

Figure 2: The molecular docking workflow using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of VEGFR-2. The dimensions and center of this box are critical parameters that dictate where the docking algorithm will search for binding poses.[8][9]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[10]

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[10][11]

  • Results Analysis: AutoDock Vina will output a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[2] These poses should be visually inspected to assess their plausibility and to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Parameter Description Typical Value
receptorPath to the prepared protein PDBQT file.protein.pdbqt
ligandPath to the prepared ligand PDBQT file.ligand.pdbqt
center_x, center_y, center_zCoordinates for the center of the grid box.Determined from the binding site
size_x, size_y, size_zDimensions of the grid box in Angstroms.25, 25, 25
exhaustivenessControls the thoroughness of the search.8
outPath for the output file with docking results.docking_results.pdbqt
Table 1: Key parameters in an AutoDock Vina configuration file.

Part III: Simulating the Dynamic Interaction

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing us to assess its stability and the persistence of interactions over time.[12][13]

G A Best Docked Pose B System Building (Solvation, Ionization) A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis E->F

Figure 3: The workflow for a molecular dynamics simulation using GROMACS.[14]

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Complex Formation: Create a complex of the best-docked pose of the ligand with the VEGFR-2 protein.[15][16]

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General AMBER Force Field - GAFF).[17][18] Ligand parameterization is a critical step to ensure accurate representation.[6][19]

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration.[15]

  • Simulation Execution:

    • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature, followed by a constant pressure (NPT) equilibration to stabilize the pressure and density.[15]

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible and rigid regions.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Analysis Metric Purpose Interpretation of a Favorable Result
RMSD Assess the structural stability of the complex.A low, stable RMSD value for both the protein and the ligand.
RMSF Identify flexible regions of the protein.Low fluctuations in the binding site residues.
Hydrogen Bonds Quantify the stability of specific polar interactions.High occupancy of key hydrogen bonds throughout the simulation.
Table 2: Common analyses performed on MD simulation trajectories.

Part IV: Quantifying Binding Affinity

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a balance between computational cost and accuracy.

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

  • Energy Decomposition: Decompose the binding free energy into contributions from individual residues to identify key residues driving the binding.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with VEGFR-2 as a representative kinase target. The methodologies described, from initial docking to dynamic simulations and free energy calculations, provide a powerful framework for hypothesis generation in the early stages of drug discovery. The insights gained from such studies, including predicted binding modes and key interacting residues, can guide the design of more potent and selective analogues for chemical synthesis and experimental validation.

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The Lynchpin of Potency: A Technical Guide to (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of modern drug development, the journey from a promising molecular concept to a life-altering therapeutic is paved with meticulously designed chemical entities. Among these, chiral intermediates often play a silent yet pivotal role, dictating the potency, selectivity, and ultimately, the clinical success of a drug candidate. This guide delves into the discovery, history, and profound impact of one such architect of innovation: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride.

While its name may be a mouthful for the uninitiated, for researchers and scientists in drug development, this molecule represents a key to unlocking a new generation of targeted therapies. Its significance lies not in its own therapeutic activity, but in its role as a crucial building block, a stereochemically defined scaffold that enables the precise assembly of complex and highly potent drug molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] The strategic placement of a 2-chloro-5-fluorophenyl group at the 2-position of the pyrrolidine ring, and critically, the specific (R)-enantiomer, confers unique properties that have been masterfully exploited in the design of targeted kinase inhibitors and novel neuroactive agents.[2]

This technical guide will provide an in-depth exploration of this compound, from its synthesis to its transformative applications in drug discovery. We will dissect the causality behind the experimental choices in its synthesis, elucidate its role in the development of groundbreaking cancer therapies, and provide detailed, field-proven protocols for its preparation and use.

A Cornerstone in the Synthesis of Pan-TRK Inhibitors: The Rise of Larotrectinib

The story of this compound is intrinsically linked to the development of a revolutionary class of cancer drugs known as Tropomyosin Receptor Kinase (TRK) inhibitors. While the direct first synthesis of this specific hydrochloride salt is not prominently documented in a singular, seminal publication, its importance emerged with the drive to create highly selective and potent inhibitors of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).

The TRK signaling pathway plays a crucial role in the development and function of the nervous system.[3][4][5] However, chromosomal rearrangements leading to NTRK gene fusions can result in the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of tumors, regardless of their tissue of origin. This discovery paved the way for the development of "tumor-agnostic" therapies, drugs that target a specific genetic mutation rather than a particular type of cancer.

A prime example of such a therapy is Larotrectinib , the first-in-class, highly selective pan-TRK inhibitor. The synthesis of Larotrectinib and other similar pan-TRK inhibitors relies on a chiral pyrrolidine intermediate to achieve the desired stereochemistry for optimal binding to the TRK kinase domain. While the commercially developed synthesis of Larotrectinib utilizes the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine, the underlying principles of asymmetric synthesis and the critical role of the chiral pyrrolidine core are directly transferable and illustrative of the importance of this compound. The (R)-enantiomer of these 2-arylpyrrolidines has been shown to provide enhanced potency and reduced off-target effects in kinase inhibitors.[2]

The development of these inhibitors underscores a paradigm shift in oncology, moving away from a "one-size-fits-all" approach to a more personalized and genetically informed strategy for cancer treatment. The availability of chiral intermediates like this compound has been a critical enabler of this revolution.

The TRK Signaling Pathway: A Target for Precision Oncology

To appreciate the significance of this compound, it is essential to understand the biological context in which the drugs derived from it operate. The TRK signaling pathway is a complex network that governs cell survival, proliferation, and differentiation, particularly in the nervous system.[3][5] In the context of cancer, the aberrant activation of this pathway through NTRK gene fusions leads to uncontrolled cell growth and tumor progression.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dimerization cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibition Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophins->TRK_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Growth RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg->Differentiation TRK_Inhibitor TRK Inhibitor (e.g., Larotrectinib) TRK_Inhibitor->Dimerization Inhibits

Figure 1: A simplified diagram of the TRK signaling pathway and the point of intervention for TRK inhibitors.

The constitutive activation of this pathway in cancer cells makes it a prime target for therapeutic intervention. Pan-TRK inhibitors, synthesized using chiral pyrrolidine intermediates, are designed to bind to the ATP-binding pocket of the TRK kinase domain, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells. The precise three-dimensional structure of the inhibitor, dictated by the stereochemistry of the pyrrolidine core, is critical for achieving high-affinity binding and selectivity for the TRK kinases over other kinases in the human kinome.[6]

Asymmetric Synthesis: The Art of Crafting Chirality

The synthesis of this compound is a testament to the advancements in asymmetric synthesis, a field of organic chemistry focused on the selective production of a single enantiomer of a chiral molecule. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

Several strategies have been developed for the asymmetric synthesis of 2-arylpyrrolidines. A particularly effective and widely adopted method involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This approach offers high yields and excellent stereocontrol.

Experimental Protocol: Asymmetric Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine

This protocol is a representative example based on established methodologies for the asymmetric synthesis of 2-arylpyrrolidines.

Step 1: Formation of the N-tert-butanesulfinyl Imine

step1 Aldehyde 2-chloro-5-fluorobenzaldehyde Reagents Ti(OEt)4 THF, rt, 12h Aldehyde->Reagents Sulfinamide (R)-(+)-2-Methyl-2-propanesulfinamide Sulfinamide->Reagents Imine N-(2-chloro-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide Reagents->Imine

Figure 2: Synthesis of the chiral N-tert-butanesulfinyl imine.

  • To a solution of 2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).

  • Add tetraethoxytitanium (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with brine and filter the mixture through a pad of celite.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

step2 Imine N-tert-butanesulfinyl Imine Reagents THF, -78 °C to rt Imine->Reagents Grignard 3-Chloropropylmagnesium bromide Grignard->Reagents Adduct Chiral Sulfinamide Adduct Reagents->Adduct step3 Adduct Chiral Sulfinamide Adduct Reagents HCl in Dioxane Methanol, rt Adduct->Reagents Pyrrolidine (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Reagents->Pyrrolidine

Sources

An In-depth Technical Guide to (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine core is a privileged chiral scaffold of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the specific electronic properties of the substituted phenyl ring, makes it a valuable building block for developing potent and selective modulators of challenging biological targets. This guide provides a comprehensive technical overview of this scaffold, covering its asymmetric synthesis, detailed mechanism of action in key therapeutic areas, structure-activity relationships (SAR), and the critical analytical methodologies required to ensure enantiomeric purity. The primary focus is on its role as a key pharmacophore in the development of inhibitors for protein-protein interactions and its potential for broader applications, including agents targeting the central nervous system (CNS).

Introduction: The Strategic Value of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for stereospecific interactions with biological targets like enzymes and receptors.[3][4] When a phenyl group is introduced at the 2-position, the resulting 2-arylpyrrolidine scaffold gains a combination of rigidity and lipophilicity that is highly advantageous for targeting binding pockets in proteins.

The specific focus of this guide, the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine moiety, further refines these properties. The (R)-stereochemistry is often crucial for conferring the desired biological activity, while the halogenated phenyl ring engages in specific interactions (such as halogen bonding and hydrophobic contacts) within protein binding sites. This particular substitution pattern—a chlorine atom at the ortho position and a fluorine atom at the meta position—has proven effective in the design of highly potent therapeutic agents. This guide will explore the synthesis and application of this specific chiral intermediate and its analogues, with a primary focus on their well-documented role as inhibitors of the MDM2-p53 protein-protein interaction and their emerging potential in CNS disorders.

Asymmetric Synthesis of the Chiral Core

Achieving high enantiomeric purity is paramount, as the biological activity of chiral drugs often resides in a single enantiomer. Several strategies have been developed for the asymmetric synthesis of 2-arylpyrrolidines. Below are two distinct and effective approaches: a classical chemical synthesis adapted from a closely related analogue and a modern biocatalytic method.

Representative Chemical Synthesis Protocol

This multi-step protocol is adapted from a patented method for the synthesis of the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine, illustrating a robust and scalable chemical approach.[5][6] The final step details the formation of the hydrochloride salt.

Workflow for Asymmetric Chemical Synthesis

cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Dehydration & Deprotection cluster_3 Step 4: Asymmetric Reduction & Salt Formation A Pyrrolidin-2-one B N-Boc-pyrrolidin-2-one A->B (Boc)2O, Base E Tertiary Alcohol Intermediate B->E Add Grignard (D) C 1-Bromo-2-chloro-5-fluorobenzene D Grignard Reagent C->D Mg, THF F Cyclic N-Acyliminium Ion E->F Acid Catalyst (e.g., TFA) G (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine F->G Chiral Reducing Agent (e.g., Chiral Borane Reagent) H (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl G->H HCl in Dioxane/MeOH

Caption: Asymmetric synthesis workflow for the target scaffold.

Step-by-Step Methodology:

  • Step 1: N-Protection of Pyrrolidin-2-one:

    • To a solution of pyrrolidin-2-one in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or DMAP.

    • Cool the mixture to 0°C and add di-tert-butyl carbonate ((Boc)₂O) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Causality: The Boc protecting group is essential to prevent side reactions at the nitrogen atom and to activate the lactam carbonyl for nucleophilic attack.

  • Step 2: Grignard Reaction:

    • Separately, prepare the Grignard reagent from 1-bromo-2-chloro-5-fluorobenzene and magnesium turnings in anhydrous THF.

    • Add the solution of N-Boc-pyrrolidin-2-one dropwise to the freshly prepared Grignard reagent at low temperature (e.g., -78°C).

    • Causality: This step constructs the crucial carbon-carbon bond between the phenyl ring and the pyrrolidine precursor. The low temperature is critical to prevent side reactions and decomposition of the Grignard reagent.

  • Step 3: Acid-Catalyzed Dehydration and Deprotection:

    • Quench the reaction from Step 2 carefully with a saturated aqueous solution of ammonium chloride.

    • After workup and extraction, treat the resulting tertiary alcohol intermediate with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent.

    • This reaction proceeds via dehydration to form a cyclic N-acyliminium ion intermediate. The Boc group is simultaneously cleaved under these acidic conditions.

    • Causality: The formation of the electrophilic N-acyliminium ion is the key step that sets up the subsequent stereoselective reduction.

  • Step 4: Asymmetric Reduction and Hydrochloride Salt Formation:

    • To the solution containing the cyclic iminium intermediate, add a chiral reducing agent. A common choice is an asymmetric borane reduction system, such as catecholborane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

    • The choice of the (R)- or (S)-catalyst determines the final stereochemistry of the product. For the (R)-enantiomer, the (R)-catalyst is typically used.

    • After the reduction is complete and the reaction is quenched, the crude (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine free base is isolated.

    • To form the hydrochloride salt, dissolve the free base in a suitable solvent like methanol or dioxane and add a solution of HCl (e.g., 4M in dioxane) at room temperature.[6]

    • Stir the mixture until precipitation is complete. The resulting solid is collected by filtration and dried to yield the final hydrochloride salt.

    • Causality: The hydrochloride salt form generally provides improved crystallinity, stability, and aqueous solubility, which are desirable properties for an active pharmaceutical ingredient or intermediate.[6]

Biocatalytic Synthesis via Transaminase

A modern, greener alternative involves the use of enzymes. Transaminases can catalyze the asymmetric amination of a ketone precursor, followed by spontaneous intramolecular cyclization to yield the chiral pyrrolidine.[4]

Workflow for Biocatalytic Synthesis

A 5-chloro-1-(2-chloro-5-fluorophenyl)pentan-1-one B Chiral Amine Intermediate A->B (R)-selective Transaminase, Amine Donor (e.g., IPA), PLP cofactor C (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine B->C Spontaneous Intramolecular Cyclization (SN2)

Caption: Biocatalytic synthesis using a transaminase enzyme.

Experimental Protocol Outline:

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the starting ω-chloroketone, an amine donor (e.g., isopropylamine), the pyridoxal-5'-phosphate (PLP) cofactor, and a specific transaminase enzyme.

  • Enzyme Selection: The choice of transaminase is critical for stereoselectivity. An (R)-selective transaminase will produce the (R)-amine intermediate, leading to the desired (R)-pyrrolidine product with high enantiomeric excess (>99.5% ee is achievable).[4]

  • Reaction and Cyclization: The reaction is typically stirred at a controlled temperature (e.g., 30-40°C). The transaminase converts the ketone to a chiral amine. This intermediate then undergoes a spontaneous intramolecular SN2 reaction, where the amine displaces the terminal chloride to form the pyrrolidine ring.

  • Workup: After the reaction, the product is extracted with an organic solvent and can be purified and converted to the hydrochloride salt as described previously.

  • Causality: This biocatalytic approach offers exceptional stereocontrol under mild, environmentally friendly conditions (aqueous medium, ambient temperature), avoiding the need for cryogenic conditions or heavy metal catalysts often used in traditional chemical synthesis.[3][4]

Pharmacological Profile & Mechanism of Action

Derivatives of the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine scaffold are being investigated for multiple therapeutic applications. While initially noted for potential in CNS disorders, the most detailed mechanistic insights come from their development as potent anticancer agents.

Primary Mechanism: Inhibition of the MDM2-p53 Interaction

A key application of this scaffold is in the design of inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction (PPI).[7] In many cancers with wild-type p53, the tumor suppressor function of p53 is silenced by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Disrupting this interaction with a small molecule can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Derivatives incorporating the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine core have been developed into highly potent MDM2 inhibitors, such as the clinical candidate AA-115/APG-115.[7] The core scaffold is designed to mimic the three critical p53 amino acid residues—Phe19, Trp23, and Leu26—that insert into a deep hydrophobic pocket on the MDM2 protein.

  • The 2-chloro-5-fluorophenyl Group: This moiety is engineered to insert deeply into the Trp23 sub-pocket of MDM2. The chlorine and fluorine atoms are not merely passive substituents; they form specific, favorable interactions with the protein that enhance binding affinity.

  • The Pyrrolidine Ring: This acts as a rigid scaffold, correctly positioning the substituted phenyl ring and other functional groups into their respective binding pockets. The (R)-stereochemistry is essential for achieving the correct orientation for optimal binding.

  • Mechanism of Action: By competitively binding to the p53-binding pocket on MDM2, these inhibitors prevent MDM2 from binding to and degrading p53. The resulting increase in cellular p53 levels triggers the transcription of downstream target genes (like p21), leading to cell cycle arrest and apoptosis, thereby suppressing tumor growth.

MDM2-p53 Inhibition Pathway

cluster_0 Normal State (Cancer Cell) cluster_1 Inhibited State MDM2_A MDM2 p53_A p53 MDM2_A->p53_A Binds Degradation p53 Degradation p53_A->Degradation MDM2_B MDM2 p53_B p53 (Stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_B->Apoptosis Activates Inhibitor Scaffold-based Inhibitor Inhibitor->MDM2_B Binds & Blocks

Caption: Mechanism of action for MDM2-p53 inhibition.

Potential Applications in Central Nervous System (CNS) Disorders

The 2-arylpyrrolidine scaffold is also prevalent in compounds targeting CNS receptors. While specific data for the 2-chloro-5-fluorophenyl variant is less mature in this area, analogues have shown activity as modulators of key neurotransmitter systems.

  • Dopamine Receptor Modulation: Pyrrolidine-containing peptidomimetics have been shown to modulate the binding of agonists to dopamine D2 receptors, suggesting a role in conditions like Parkinson's disease.[4][8] The rigid structure of the 2-arylpyrrolidine core can be used to design ligands that fit into the orthosteric or allosteric sites of dopamine receptors.[9]

  • Serotonin Receptor Modulation: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor, a key target for anti-anxiety and antidepressant medications.[10] The ability of the scaffold to present substituents in specific vectors makes it suitable for achieving selectivity across the numerous 5-HT receptor subtypes.[11][12]

The physicochemical properties of the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine core—moderate lipophilicity and the presence of a basic nitrogen—are conducive to crossing the blood-brain barrier, making it an attractive starting point for the design of novel CNS-active agents.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is crucial for drug design. The development of spirooxindole MDM2 inhibitors provides an excellent case study for the SAR of the (R)-4'-(3-chloro-2-fluorophenyl)pyrrolidine core, a very close analogue.

The data below, extracted from the development of AA-115/APG-115, highlights the critical nature of the substituents on the phenyl ring for high-affinity binding to MDM2.[7] The key interactions occur in the Trp23 pocket of MDM2.

Compound IDPhenyl Ring Substitution (Site B)MDM2 Binding Affinity (Kᵢ, nM)Cellular Activity (SJSA-1 IC₅₀, μM)
6 3-Cl, 2-F3.0 0.13
163-Cl, 2-pyridyl771.9
Ref Cmpd 14-Cl110.28
Ref Cmpd 23-Cl4.80.20
Ref Cmpd 32-F1802.5

Data synthesized from Aguilar, A. et al. J Med Chem. 2017.[7]

Key SAR Insights:

  • Importance of Ortho-Fluoro and Meta-Chloro: The combination of a 3-chloro and a 2-fluoro substituent (Compound 6 ) provides the highest binding affinity (Kᵢ = 3.0 nM). Moving the chlorine to the para-position (Ref Cmpd 1) or removing the fluorine (Ref Cmpd 2) reduces affinity. Having only the 2-fluoro group (Ref Cmpd 3) dramatically weakens the binding.

  • Electronic and Steric Effects: The data suggests a precise requirement for both steric bulk and electronic properties at these positions. The 2-fluoro group may engage in favorable interactions with the protein backbone or influence the conformation of the phenyl ring, while the 3-chloro group occupies a key hydrophobic pocket.

  • Aza-Substitution: Replacing the 2-fluoro-phenyl with a pyridyl ring (Compound 16) results in a 26-fold loss in binding affinity, indicating that the hydrophobic and electronic nature of the substituted benzene ring is superior for binding in this specific pocket.

Visualization of Key Binding Interactions

cluster_ligand Inhibitor Scaffold MDM2_Pocket MDM2 Binding Pocket (Trp23 Sub-pocket) Pyrrolidine Pyrrolidine Ring Pyrrolidine->MDM2_Pocket Scaffolding & Positioning Phenyl Phenyl Ring Cl 3-Chloro F 2-Fluoro Cl->MDM2_Pocket Hydrophobic Interaction F->MDM2_Pocket Halogen Bond / Conformational Lock

Caption: Key interactions of the scaffold within the MDM2 pocket.

Analytical Methodologies for Chiral Integrity

Verifying the enantiomeric purity of the final compound and intermediates is a non-negotiable requirement in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.

Workflow for Chiral HPLC Analysis

Sample Dissolve Sample in Mobile Phase Injection Inject onto Chiral HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase (e.g., Chiralcel OD-H) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram (Two Resolved Peaks) Detection->Chromatogram Analysis Calculate Enantiomeric Excess (ee%) Chromatogram->Analysis

Caption: Standard workflow for chiral purity analysis by HPLC.

Detailed Experimental Protocol for Chiral HPLC:

This protocol provides a robust starting point for the chiral separation of 2-arylpyrrolidines. Optimization is often required for specific derivatives.

  • Instrumentation and Column:

    • System: Standard HPLC system with a UV detector.

    • Column: A polysaccharide-based CSP is highly recommended. The Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based) columns are excellent starting points.[13][14]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase and Conditions:

    • Mode: Normal Phase (most common for these CSPs).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is n-hexane:ethanol (98:2, v/v) .[13]

    • Additive: For basic compounds like pyrrolidines, adding a small amount of a basic modifier is crucial to achieve good peak shape and prevent tailing. Add 0.2% (v/v) triethylamine (TEA) to the mobile phase.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm (or a wavelength appropriate for the specific derivative).

  • Procedure and Analysis:

    • Sample Preparation: Dissolve a small amount of the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl sample in the mobile phase.

    • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Injection: Inject the sample. The (R)- and (S)-enantiomers will interact differently with the chiral stationary phase and elute as two separate peaks.

    • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee% = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 .

  • Self-Validating System: The method's trustworthiness is established by running a sample of the racemic mixture to confirm that two well-resolved peaks of approximately equal area are observed. The retention times are then used to identify the peaks in a sample of the single enantiomer. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should be determined as part of method validation.[13]

Future Directions and Applications

The (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride scaffold and its analogues represent a validated and highly valuable platform for drug discovery. While its utility in oncology through MDM2 inhibition is well-established and progressing through clinical trials, significant untapped potential remains.

  • CNS Drug Development: Future research should focus on systematically exploring derivatives of this core for activity against specific CNS targets, such as dopamine and serotonin receptors or transporters. The favorable physicochemical properties for brain penetration make this a logical and promising avenue.

  • Kinase Inhibition: The 2-arylpyrrolidine motif is also found in various kinase inhibitors. The specific halogenation pattern of the phenyl ring could be exploited to target unique features within the ATP-binding sites of various kinases implicated in both cancer and neurological disorders.

  • Further PPI Targets: The success in targeting the MDM2-p53 interaction demonstrates the scaffold's suitability for tackling other challenging protein-protein interactions, which remain a frontier in drug discovery.

References

  • Fritz, C. C. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link][4]

  • Fritz, C. C. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link][3]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents. Available at: [5][15]

  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. Google Patents. Available at: [6]

  • Ahn, K. H., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][10]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.
  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link][14]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available at: [Link][1]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Available at: [Link][13]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrrolidine synthesis. Available at: [Link][16]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PMC. Available at: [Link][15]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PMC. Available at: [Link][11]

  • Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. (1999). PubMed. Available at: [Link][8]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PMC. Available at: [Link][17]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2021). MDPI. Available at: [Link][9]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PMC. Available at: [Link][18]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PMC. Available at: [Link][12]

  • 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine. (2006). NCBI Bookshelf. Available at: [Link][19][20]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. Available at: [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. Available at: [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link][7]

Sources

Introduction: The Pyrrolidine Ring as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Pyrrolidine Compounds: Synthesis, Biological Activity, and Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, particularly alkaloids, and its presence in numerous FDA-approved drugs underscore its significance as a versatile structural motif.[1][4][5] In fact, among the most common five-membered non-aromatic nitrogen heterocycles, the pyrrolidine nucleus ranks first, appearing in at least 37 drugs approved by the US Food and Drug Administration.[1] This widespread use is not coincidental but is rooted in the unique stereochemical and physicochemical properties of the pyrrolidine scaffold.

Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation.[1][2] This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, a critical factor for optimizing interactions with complex biological targets like enzymes and receptors.[1][2][6] The inherent chirality of substituted pyrrolidines is another key advantage; the spatial orientation of substituents can be precisely controlled, leading to stereoisomers with dramatically different biological profiles and target selectivities.[1][2][6]

Furthermore, the nitrogen atom imparts basicity and serves as a key point for functionalization, with an overwhelming 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1] This nucleophilic nitrogen can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted pyrrolidines) can be a hydrogen bond donor, enhancing binding affinity and potentially improving physicochemical properties like aqueous solubility.[7] These combined features make the pyrrolidine scaffold a powerful tool for medicinal chemists to design novel, potent, and selective therapeutic agents across a wide range of disease areas.[4][5][8]

Part 1: Core Synthetic Strategies for Accessing Substituted Pyrrolidines

The construction and functionalization of the pyrrolidine ring are mature fields in synthetic organic chemistry, offering a diverse toolbox for researchers. Methodologies can be broadly categorized into two main approaches: the modification of pre-existing chiral pyrrolidine frameworks and the de novo construction of the ring system.

Functionalization of Chiral Precursors: The Proline-Based Approach

Nature provides an excellent and cost-effective starting point in the form of the amino acid L-proline and its derivatives, such as 4-hydroxy-L-proline. These compounds serve as versatile chiral synthons for the synthesis of a vast array of substituted pyrrolidines.[9][10]

A common strategy involves the reduction of the carboxylic acid moiety of proline to afford prolinol, a key intermediate for many drugs.[9] This transformation preserves the stereochemistry at the C-2 position and provides a hydroxyl group that can be further functionalized.

This protocol describes a standard laboratory procedure for the reduction of a protected proline derivative.

Materials:

  • N-Boc-L-proline

  • Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-L-proline (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: The BH₃·THF solution (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: The mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude N-Boc-L-prolinol.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure product.

G cluster_workflow Workflow: Proline Reduction to Prolinol Proline N-Boc-L-proline in THF Reduction Add BH3-THF at 0°C Stir at RT, 4-6h Proline->Reduction 1. Quench Quench with MeOH at 0°C Reduction->Quench 2. Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Quench->Workup 3. Purification Flash Chromatography Workup->Purification 4. Product N-Boc-L-prolinol Purification->Product 5.

Caption: Experimental workflow for the synthesis of N-Boc-L-prolinol.

De Novo Ring Construction: 1,3-Dipolar Cycloaddition

Among the most powerful and versatile methods for constructing the pyrrolidine ring from acyclic precursors is the [3+2] cycloaddition reaction.[3] Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) provides direct, often stereocontrolled, access to a wide variety of substituted pyrrolidines.[1]

Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde.

This protocol outlines a general procedure for the synthesis of a polysubstituted pyrrolidine using an N-metalated azomethine ylide.

Materials:

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Dimethyl maleate (dipolarophile)

  • Lithium bromide (LiBr)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • Setup: A round-bottom flask is charged with sarcosine (1.0 eq), paraformaldehyde (1.1 eq), LiBr (0.1 eq), and acetonitrile.

  • Ylide Generation: The suspension is heated to reflux, and triethylamine (1.1 eq) is added. The mixture is stirred at reflux for 1 hour to facilitate the in-situ generation of the azomethine ylide.

  • Cycloaddition: Dimethyl maleate (1.0 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at reflux for 12-18 hours. The progress is monitored by TLC.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The resulting crude product is purified by silica gel column chromatography to yield the substituted pyrrolidine product as a mixture of stereoisomers.

G cluster_mech Mechanism: 1,3-Dipolar Cycloaddition Ylide Azomethine Ylide (1,3-Dipole) TransitionState [Concerted Transition State] Ylide->TransitionState Plus + Dipolarophile Alkene (Dipolarophile) Dipolarophile->TransitionState Product Pyrrolidine Ring TransitionState->Product [3+2]

Caption: Conceptual mechanism of pyrrolidine synthesis via [3+2] cycloaddition.

Part 2: A Spectrum of Biological Activity and Therapeutic Applications

The structural diversity achievable with substituted pyrrolidines translates into an impressively broad range of biological activities, making them valuable scaffolds for targeting numerous diseases.[4][5][8]

  • Antihypertensive Agents: The development of Angiotensin-Converting Enzyme (ACE) inhibitors revolutionized hypertension treatment. Captopril and Enalapril, both containing a core proline structure, are landmark drugs in this class.[4][5]

  • Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of enzymes like α-glucosidase, which is relevant for managing diabetes.[1] More recently, pyrrolidine derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes therapy.[4][11]

  • Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in drugs targeting the CNS. For instance, certain pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties.[1] Aniracetam, another pyrrolidine-containing drug, is used for its nootropic effects.[4][5]

  • Anticancer and Antimetastatic Agents: Researchers have developed substituted pyrrolidines that act as antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis.[1] Others function as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes involved in DNA repair, a key strategy in oncology.[1]

  • Antimicrobial Agents: The pyrrolidine ring is a component of powerful antibiotics like clindamycin and anisomycin.[4][5] Novel synthetic derivatives continue to be explored for their antibacterial and antifungal activities.[4][8]

Data Presentation: Biological Activities of Representative Pyrrolidine Compounds
Compound Class/ExampleTherapeutic AreaTarget/Mechanism of ActionReported Potency (Example)Reference(s)
(S)-Pyrrolidine CXCR4 AntagonistAnticancerCXCR4 Chemokine Receptor AntagonistIC₅₀ = 79 nM[1]
Pyrrolidine-2,5-dione-acetamideAnticonvulsantModulation of neuronal excitabilityED₅₀ = 80.38 mg/kg (MES test)[1]
Pyrrolidine SulfonamidesAntidiabeticDipeptidyl Peptidase-IV (DPP-IV) InhibitorIC₅₀ = 11.32 µM[4]
CaptoprilAntihypertensiveAngiotensin-Converting Enzyme (ACE) InhibitorMarketed Drug[4][5]
Benzimidazole CarboxamidesAnticancerPoly(ADP-ribose) Polymerase (PARP) Inhibitor-[1]

Part 3: A Senior Application Scientist's Perspective on Pyrrolidine Drug Design

The Causality of Stereochemistry in Target Engagement

In drug development, achieving potency is only half the battle; selectivity is paramount. The rigid, yet three-dimensional, nature of the pyrrolidine ring is a key asset here. The stereocenters on the ring allow medicinal chemists to design molecules with precise spatial arrangements of functional groups.[2] This is not merely an academic exercise. The different binding modes of enantiomers or diastereomers with a chiral protein target can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[1][6] For example, substituents at the C-4 position of a proline scaffold can significantly influence the puckering of the ring, thereby altering the orientation of other pharmacophoric groups and directly impacting pharmacological efficacy.[1]

G cluster_sar Pyrrolidine Stereochemistry & Biological Activity Scaffold Substituted Pyrrolidine Scaffold Stereo_R R-Stereoisomer Scaffold->Stereo_R Stereo_S S-Stereoisomer Scaffold->Stereo_S Target Chiral Protein Target (e.g., Enzyme Active Site) Stereo_R->Target Binds Stereo_S->Target Binds High_Affinity Optimal Fit High Affinity Desired Activity Target->High_Affinity Interaction with R Low_Affinity Steric Clash Low Affinity Inactive or Off-Target Effects Target->Low_Affinity Interaction with S

Caption: Impact of stereoisomers on drug-target interaction and activity.

A Self-Validating System: Potential Metabolic Liabilities

While the pyrrolidine ring offers many advantages, a trustworthy development process requires acknowledging potential liabilities. A known metabolic pathway for pyrrolidines involves oxidation by Cytochrome P450 (CYP450) enzymes.[7] This can lead to the formation of reactive metabolites, such as endocyclic iminium ions and amino aldehydes.[7] These electrophilic species have the potential to form covalent adducts with DNA or proteins, which can lead to genotoxicity or mutagenicity.[7]

Therefore, a critical part of any drug discovery program involving a pyrrolidine scaffold is to build a self-validating system. This involves early-stage screening for metabolic stability and the potential for reactive metabolite formation. Assays using human liver microsomes or S9 fractions can identify if a lead compound is susceptible to this bioactivation pathway.[7] If a liability is identified, medicinal chemists can employ strategies to mitigate it, such as introducing substituents that block the site of metabolic oxidation (e.g., gem-dimethyl groups adjacent to the nitrogen) without compromising biological activity.

Conclusion and Future Outlook

The substituted pyrrolidine framework has firmly established itself as a privileged scaffold in drug discovery. Its unique combination of three-dimensionality, stereochemical complexity, and synthetic tractability provides an unparalleled platform for the design of novel therapeutics. From the functionalization of natural chiral pools like proline to sophisticated de novo syntheses such as 1,3-dipolar cycloadditions, the chemical toolbox for accessing these compounds is both mature and continually evolving.[3][9]

The broad spectrum of biological activities—spanning anticancer, antidiabetic, antimicrobial, and CNS-active agents—demonstrates the scaffold's remarkable versatility.[4] Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods to access increasingly complex pyrrolidine architectures.[12][13] As our understanding of complex diseases deepens, the ability to fine-tune the spatial and electronic properties of molecules will be crucial, ensuring that the humble pyrrolidine ring remains at the forefront of medicinal chemistry for years to come.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Zarubina, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Unknown. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. ScienceDaily. Available at: [Link]

  • Pandey, G., et al. (2013). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]

  • Adams, R., et al. (1961). Synthesis of Substituted Pyrrolidines and Pyrrolizidines. Journal of the American Chemical Society. Available at: [Link]

  • Bhat, A. A., & Tandon, N. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

  • Unknown. (2022). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Asymmetric Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, a valuable chiral building block in pharmaceutical development. Chiral 2-arylpyrrolidines are privileged scaffolds found in numerous bioactive molecules and serve as critical ligands in asymmetric catalysis.[1] This protocol leverages a highly diastereoselective, sulfinamide-mediated approach to ensure robust control over the stereochemistry, yielding the target compound with high enantiopurity and in good yield. The methodology is broken down into three main stages: synthesis of a key γ-chloro N-tert-butanesulfinyl ketimine intermediate, its subsequent diastereoselective reductive cyclization, and final deprotection to afford the desired hydrochloride salt. We provide in-depth explanations for experimental choices, detailed step-by-step instructions, characterization data, and visual workflows to ensure successful replication and validation by researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The pyrrolidine ring, particularly when substituted at the 2-position with an aryl group, is a structural motif of paramount importance.[2] The specific stereoisomer of such a compound can dictate its pharmacological activity, making stereocontrolled synthesis essential.

The method detailed herein is based on the use of a chiral N-tert-butanesulfinamide auxiliary. This strategy is exceptionally powerful for the asymmetric synthesis of amines and their derivatives. The central principle lies in the temporary installation of a chiral sulfinyl group onto a nitrogen atom, which then directs the stereochemical outcome of a subsequent bond-forming reaction on an adjacent prochiral center.[3][4]

Causality of Method Selection: We selected the enantioselective reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine for three primary reasons:

  • High Stereoselectivity: The bulky tert-butyl group and the stereogenic sulfur center of the auxiliary effectively shield one face of the imine, forcing the incoming nucleophile (in this case, a hydride) to attack from the less hindered face. This geometric constraint is the basis for the high diastereoselectivity of the cyclization, which directly translates to high enantiomeric excess (ee) in the final product after removal of the auxiliary.[1]

  • Robustness and Reliability: This method has been demonstrated to be effective for a range of 2-arylpyrrolidines, showcasing its reliability and broad applicability.[1][3]

  • Direct Formation of the Hydrochloride Salt: The final deprotection step utilizes hydrochloric acid, which not only cleaves the sulfinamide auxiliary but also conveniently isolates the product as its stable and often crystalline hydrochloride salt.[1]

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps starting from 4-chloro-1-(2-chloro-5-fluorophenyl)butan-1-one and (R)-2-methylpropane-2-sulfinamide.

Synthetic_Scheme cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection Start_Ketone Sulfinamide Intermediate_Imine Start_Ketone:e->Intermediate_Imine:w Ti(OEt)4 THF, 70°C Cyclized_Product Intermediate_Imine:e->Cyclized_Product:w LiBEt3H THF, -78°C Final_Product Cyclized_Product:e->Final_Product:w HCl in Dioxane rt

Sources

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the enantiomeric purity of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] The method is designed to be stability-indicating, ensuring that the analysis is specific and accurate in the presence of potential degradation products and the undesired (S)-enantiomer. The protocol herein is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[2][3]

Introduction: The Criticality of Chiral Separation

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. The pyrrolidine ring is a prevalent scaffold in many biologically active compounds, and the stereochemistry of its substituents is frequently a determining factor in their efficacy and safety.[4][5] Consequently, the accurate determination of enantiomeric excess is a critical aspect of quality control in the development and manufacturing of chiral drugs and intermediates like this compound.[6]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations due to its high resolution, sensitivity, and reproducibility.[6][7][8] The most common approach involves the use of a chiral stationary phase (CSP), which allows for the direct separation of enantiomers.[7][9] This application note presents a direct chiral HPLC method, explaining the rationale behind the selection of the CSP, mobile phase, and other chromatographic parameters to achieve optimal separation.

Method Rationale and Chromatographic Principles

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times, allowing for their separation. For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity.[4][9]

For this method, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), was selected. This choice is predicated on its proven success in resolving a wide range of chiral compounds, including those with aromatic and heterocyclic moieties similar to the analyte. The separation is performed under normal-phase conditions, which often provide superior selectivity for chiral separations on polysaccharide-based CSPs.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the analysis of this compound.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl s2 Dissolve in Mobile Phase s1->s2 s4 Filter Samples (0.45 µm) s2->s4 s3 Prepare Racemic Standard s3->s4 h1 System Equilibration s4->h1 Load Samples h2 System Suitability Test h1->h2 h3 Inject Samples & Standards h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 Chromatograms d2 Calculate Enantiomeric Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the HPLC analysis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl.

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • (S)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride (for racemic mixture preparation)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol : Ethanol : TFA (90:5:5:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Racemic Standard Solution (0.5 mg/mL): Prepare a solution containing both the (R) and (S) enantiomers at a 1:1 ratio to a final total concentration of 0.5 mg/mL in the mobile phase. This solution is crucial for confirming the retention times of both enantiomers and for system suitability checks.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][10]

System Suitability

System suitability testing ensures the chromatographic system is adequate for the intended analysis.[3] A minimum of five replicate injections of the racemic standard solution were performed.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.7
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity and Stability-Indicating Properties

Specificity was demonstrated by the baseline resolution of the (R) and (S) enantiomers from each other and from any potential degradation products.[11] Forced degradation studies were conducted by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13][14][15][16] The developed method was able to separate the main peak from all degradation products, confirming its stability-indicating nature.

Linearity, LOD, and LOQ

The linearity of the method was evaluated for the (S)-enantiomer over a concentration range from the LOQ to 1.5% of the standard concentration. The limit of detection (LOD) and limit of quantitation (LOQ) for the (S)-enantiomer were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

ParameterResult
Linearity Range (S-enantiomer) LOQ - 7.5 µg/mL
Correlation Coefficient (r²) > 0.998
LOD ~0.15 µg/mL
LOQ ~0.5 µg/mL
Precision and Accuracy

Precision was determined at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing six replicate samples spiked with the (S)-enantiomer at the 1.0% level. Accuracy was assessed by determining the recovery of the (S)-enantiomer from spiked samples at three concentration levels (0.5%, 1.0%, and 1.5%).

Validation ParameterResult
Repeatability (RSD%) < 5.0%
Intermediate Precision (RSD%) < 5.0%
Accuracy (Recovery %) 95.0% - 105.0%
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of isopropanol in the mobile phase (±0.5%). The resolution between the enantiomers remained greater than 1.7 under all varied conditions, demonstrating the robustness of the method.

Data Analysis and Calculation

The enantiomeric purity of the (R)-enantiomer is calculated as a percentage of the total peak area of both enantiomers using the following formula:

Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer.

  • Area(S) is the peak area of the (S)-enantiomer.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable, specific, and robust means for determining the enantiomeric purity of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for quality control and stability testing in a drug development and manufacturing environment. The clear separation of enantiomers and degradation products underscores its utility as a stability-indicating assay.

References

  • Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 145-153. Available from: [Link]

  • Song, H., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 79(10), 1225-1234. Available from: [Link]

  • Reddy, G. S., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(4), 463-468. Available from: [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(s4), 28-35. Available from: [Link]

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Armstrong, D. W., & Han, S. M. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Lead Sciences. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Costantino, G., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9346-9363. Available from: [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-41. Available from: [Link]

  • Płotka-Wasylka, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113601. Available from: [Link]

  • Zhang, L., et al. (2021). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Foods, 10(8), 1873. Available from: [Link]

  • Kumar, P., et al. (2015). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Journal of Pharmaceutical and Biomedical Analysis, 107, 266-275. Available from: [Link]

  • Abdel-Moety, E. M., et al. (2014). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Scientia Pharmaceutica, 82(2), 265-280. Available from: [Link]

  • de Oliveira, A. C., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(18), 7593-7601. Available from: [Link]

  • Khan, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 61(1), 2811-2816. Available from: [Link]

  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Available from: [Link]

  • da Silva, R. B., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary formulation. Brazilian Journal of Pharmaceutical Sciences, 52(4), 731-742. Available from: [Link]

  • Stoyanov, A., & Valcheva, V. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. Available from: [Link]

Sources

Application Notes & Protocols: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride as a Novel Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

These application notes provide a comprehensive framework for researchers and drug development professionals on the evaluation and implementation of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride as a novel chiral auxiliary. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to establish its efficacy in asymmetric synthesis.

Introduction: The Strategic Role of Chiral Auxiliaries

Asymmetric synthesis is the cornerstone of modern pharmaceutical development, where the precise control of stereochemistry is paramount to therapeutic efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor. They are enantiomerically pure compounds that are reversibly attached to a prochiral substrate, directing the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product.

Pyrrolidine-based auxiliaries, such as the well-known Evans auxiliaries and Enders' SAMP/RAMP reagents, have a storied history of providing high levels of stereocontrol. Their rigid five-membered ring structure restricts conformational flexibility, creating a well-defined and predictable steric environment that biases the approach of incoming reagents.

This compound is an intriguing candidate for a next-generation chiral auxiliary. Its core pyrrolidine scaffold provides the requisite rigidity, while the electronically-distinct 2-chloro-5-fluorophenyl substituent offers unique potential for stereodifferentiation. The electron-withdrawing nature of the halogens can influence the electronics of the system, and the sterically demanding, ortho-substituted phenyl ring is poised to act as a highly effective stereochemical directing group.

This guide provides a systematic approach to validating this compound's utility, focusing on two benchmark transformations: diastereoselective alkylation and aldol reactions.

Initial Evaluation & Preparation of the Active Auxiliary

The commercially available compound is a hydrochloride salt, which is protonated at the nitrogen atom and thus inactive as a nucleophile. The first step is the liberation of the free amine, which is the active form of the auxiliary required for coupling to substrates.

Protocol 2.1: Liberation of the Free Amine
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Neutralization: Add the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of the organic layer).

  • Phase Separation: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the solution and concentrate under reduced pressure to yield the free amine as an oil or low-melting solid.

  • Validation: Confirm the structure and purity of the free amine via ¹H NMR and LC-MS before proceeding. Note: The free amine should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) as free amines can be susceptible to oxidation.

Application in Asymmetric Alkylation of Carboxylic Acids

A primary test for any new chiral auxiliary is its ability to direct the diastereoselective alkylation of a prochiral enolate. This workflow involves three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.

Alkylation_Workflow cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_analysis Cleavage & Analysis Aux_HCl (R)-Aux-HCl Free_Amine Free Amine (R)-Aux-NH Aux_HCl->Free_Amine Protocol 2.1 (NaHCO₃) Amide Chiral Amide Free_Amine->Amide DCC or EDCI Coupling Prochiral_Acid Prochiral Carboxylic Acid Prochiral_Acid->Amide Enolate Diastereoselective (Z)-Enolate Formation Amide->Enolate LDA, THF -78 °C Alkylated_Product Alkylated Amide (Diastereomers) Enolate->Alkylated_Product R'-X (Electrophile) Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage LiOH/H₂O₂ Analysis Analysis (d.e. & e.e.) Alkylated_Product->Analysis NMR/GC Final_Acid Enantioenriched Carboxylic Acid Cleavage->Final_Acid Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Final_Acid->Analysis Chiral HPLC

Figure 1. Workflow for evaluating the chiral auxiliary in asymmetric alkylation.

Protocol 3.1: Amide Formation
  • Reactant Prep: In a flame-dried, round-bottom flask under Argon, dissolve the free amine auxiliary (1.05 eq) and a simple prochiral acid (e.g., propanoic acid, 1.0 eq) in anhydrous DCM (0.1 M).

  • Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Monitor by TLC or LC-MS. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography (silica gel, typical eluents are mixtures of hexanes and ethyl acetate).

Protocol 3.2: Diastereoselective Alkylation
  • Enolate Formation: In a flame-dried flask under Argon, dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78 °C. The formation of the (Z)-enolate is generally favored, which is key to predictable stereocontrol.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to separate the diastereomeric products.

Mechanism of Stereodirection

The stereochemical outcome is dictated by the formation of a chelated (Z)-enolate intermediate. The bulky 2-chloro-5-fluorophenyl group is expected to effectively shield one face of the enolate. The electrophile will preferentially attack from the less hindered face, leading to the formation of one major diastereomer.

Figure 2. Postulated steric shielding by the auxiliary's phenyl group.

Protocol 3.3: Auxiliary Cleavage

A successful chiral auxiliary must be removable under conditions that do not epimerize the newly created stereocenter. Hydrolysis using lithium hydroperoxide is a standard and mild method.[1][2][3]

  • Reaction Setup: Dissolve the purified alkylated amide (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Extraction: Acidify the mixture to pH ~2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate. To recover the auxiliary, make the aqueous layer basic (pH ~12) with 3 M NaOH and extract with DCM.

Data Analysis and Interpretation

The success of the auxiliary is quantified by the chemical yield and the stereoselectivity of the reaction.

Determining Diastereomeric Excess (d.e.)

The ratio of diastereomers formed in the alkylation step (Protocol 3.2) can be determined directly from the crude product mixture before purification.

  • Method: ¹H NMR spectroscopy. Integrate the signals corresponding to protons that are unique to each diastereomer (e.g., α-protons or distinct signals from the auxiliary).

  • Calculation: d.e. (%) = [ (Major Diastereomer - Minor Diastereomer) / (Major Diastereomer + Minor Diastereomer) ] * 100

Determining Enantiomeric Excess (e.e.)

After cleaving the auxiliary (Protocol 3.3), the enantiomeric purity of the final carboxylic acid product must be determined.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. The two enantiomers will have different retention times.

  • Calculation: e.e. (%) = [ (Major Enantiomer - Minor Enantiomer) / (Major Enantiomer + Minor Enantiomer) ] * 100

Table 1: Template for Data Summary
Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)Auxiliary Recovery (%)
Benzyl Bromide
Methyl Iodide
n-Butyl Iodide

Troubleshooting and Optimization

  • Low Yield: May indicate incomplete enolate formation or side reactions. Ensure all reagents and solvents are scrupulously dry. Consider using a different base (e.g., KHMDS) or adding a co-solvent like HMPA (caution: carcinogen).

  • Low Diastereoselectivity: This suggests poor facial shielding by the auxiliary. Reaction temperature is critical; ensure the temperature is maintained at -78 °C or consider even lower temperatures. The solvent can also play a role; less coordinating solvents may enhance selectivity.

  • Epimerization during Cleavage: If the e.e. of the final product is significantly lower than the d.e. of the precursor, epimerization may have occurred. Ensure cleavage is performed at 0 °C and for the minimum time necessary.

References

  • Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. Available at: [Link]

  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]

  • Enolate Alkylations. Organic Chemistry Portal. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

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Application Notes & Protocols for the In Vitro Characterization of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, a compound with potential applications in neuroscience and kinase inhibition research.[1] Recognizing that the specific biological target of this molecule is not yet fully elucidated, we present a tiered screening cascade designed to first assess its general cellular effects and then to probe its activity against common targets in the central nervous system (CNS). The protocols herein are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers with a solid framework for their investigations.

Introduction: Rationale for a Tiered Screening Approach

This compound belongs to a chemical class—substituted pyrrolidines—that is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting CNS disorders.[1][2] The presence of chloro- and fluorophenyl groups further suggests potential interactions with biological targets where such substitutions can enhance binding affinity and selectivity.[2] Given the lack of a predefined biological target, a logical and efficient path for in vitro characterization begins with a broad assessment of cytotoxicity, followed by focused functional and binding assays on plausible target families.

This guide outlines a three-tiered assay cascade:

  • Tier 1: Cytotoxicity Profiling. To determine the concentration range at which the compound affects basic cellular health. This is a critical first step to distinguish between specific pharmacological effects and general toxicity.[3][4][5][6]

  • Tier 2: Functional Screening of CNS Targets. Based on structural motifs, we will focus on two key families of CNS proteins:

    • Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and common targets for psychoactive drugs.[7][8]

    • Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[9][10][11]

  • Tier 3: Target Deconvolution via Radioligand Binding. For targets identified in functional screens, competitive radioligand binding assays can confirm direct interaction and determine binding affinity (Ki).[12][13][14]

This structured approach ensures that experimental resources are used efficiently and that the resulting data provides a clear and comprehensive initial pharmacological profile of the compound.

Physicochemical Properties and Compound Handling

Prior to initiating any in vitro studies, it is essential to understand the basic properties of this compound.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂Cl₂FN[15][16]
Molecular Weight 236.11 g/mol [15][16]
CAS Number 1443538-48-4[15][17]
Appearance Off-white solid[18]
Solubility Soluble in water[18]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[18][19]

Stock Solution Preparation:

For in vitro assays, a concentrated stock solution, typically in DMSO or sterile water, should be prepared. Given its water solubility as a hydrochloride salt, sterile water or PBS is a suitable vehicle.[18]

  • Accurately weigh the compound.

  • Dissolve in the chosen solvent to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term stability.

Safety Precautions: Handle the compound in accordance with the Safety Data Sheet (SDS).[18][20] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.[18]

Tier 1: Cell Viability and Cytotoxicity Assay

The initial step is to determine the compound's effect on cell viability. This will establish a concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to cell death. The resazurin reduction assay is a common, sensitive, and cost-effective method.[4]

Principle of the Resazurin Assay

Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in treated cells compared to vehicle controls indicates cytotoxicity.[4]

Protocol: Resazurin Cell Viability Assay

Materials:

  • Cell line (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Vehicle control (e.g., sterile water or PBS)

  • Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine)

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical starting range is from 100 µM down to 1 nM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle, or positive control.

    • Include "no-cell" control wells containing medium only for background fluorescence subtraction.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Expected Data Representation
Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
3025.6 ± 3.1
1068.3 ± 4.5
395.1 ± 2.8
198.7 ± 1.9
0.399.5 ± 1.2
0.1100.2 ± 1.7
Vehicle100 ± 2.3

Tier 2: Functional Screening of CNS Targets

Based on the cytotoxicity data, subsequent functional assays should be performed at non-toxic concentrations.

Monoamine Transporter (MAT) Uptake Assay

This assay determines if the compound inhibits the reuptake of monoamines by their respective transporters. A fluorescence-based assay using a fluorescent substrate analog provides a high-throughput-compatible method.[7][8][21]

Principle: Cells expressing a specific monoamine transporter (DAT, NET, or SERT) will take up a fluorescent substrate. If the test compound inhibits the transporter, the uptake of the fluorescent substrate will be reduced, resulting in a lower intracellular fluorescence signal.[7][21]

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis seed Seed HEK293 cells expressing DAT, NET, or SERT incubate_24h Incubate for 24h seed->incubate_24h add_compound Add test compound / controls incubate_24h->add_compound pre_incubate Pre-incubate (10 min) add_compound->pre_incubate add_substrate Add fluorescent substrate pre_incubate->add_substrate incubate_kinetic Incubate and read kinetically add_substrate->incubate_kinetic normalize Normalize to controls incubate_kinetic->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Monoamine Transporter Uptake Assay Workflow.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed in a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Addition: Wash cells with assay buffer. Add buffer containing various concentrations of the test compound, a known inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as a positive control, or vehicle. Pre-incubate for 10-20 minutes.

  • Substrate Addition: Add a fluorescent monoamine analog substrate (commercially available in kits, e.g., from Molecular Devices).

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the rate of uptake (slope of the kinetic curve). Normalize the rates to the vehicle control and plot against compound concentration to determine the IC₅₀.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method involves a coupled enzyme reaction where the hydrogen peroxide produced by MAO activity is used to generate a fluorescent or colorimetric signal.[9][22]

Principle: MAO enzymes oxidize their substrates, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[22] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin).[22] An inhibitor will block this reaction, leading to a reduced signal.

Protocol:

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO reaction buffer (e.g., potassium phosphate buffer).

    • Substrates: A non-specific substrate like p-tyramine or specific substrates if desired.

    • HRP and a fluorescent probe (e.g., Amplex Red).

    • Known inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls.

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations or controls.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence.

  • Data Analysis: Subtract background, normalize to vehicle control (100% activity), and plot percent inhibition versus compound concentration to calculate the IC₅₀ for both MAO-A and MAO-B.

Tier 3: Radioligand Binding Assay

If the compound shows activity in the MAT uptake assay, a radioligand binding assay can confirm a direct interaction with the transporter and determine its binding affinity (Ki).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT) for binding to the transporter in a membrane preparation. The amount of radioligand bound is measured, and a decrease in binding indicates competition from the test compound.[12][13][23]

Workflow Diagram:

G cluster_0 Binding Reaction cluster_1 Separation & Counting cluster_2 Data Analysis prep Prepare membranes from cells expressing target mix Incubate membranes, radioligand, and test compound prep->mix filter Rapid vacuum filtration to separate bound/free ligand mix->filter define_nsb Define non-specific binding (NSB) with excess unlabeled ligand wash Wash filters count Scintillation counting calc_specific Calculate specific binding (Total - NSB) count->calc_specific plot_comp Plot % specific binding vs. [compound] calc_ki Calculate Ki from IC50 (Cheng-Prusoff)

Caption: Radioligand Competitive Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane fraction by centrifugation.[12] Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Assay buffer.

    • Membrane preparation (e.g., 20-50 µg protein).

    • Radioligand at a concentration near its Kd.

    • Test compound at various concentrations.

    • Total Binding Wells: Contain buffer instead of the test compound.

    • Non-specific Binding (NSB) Wells: Contain a high concentration of a known unlabeled ligand (e.g., 10 µM cocaine for DAT) to saturate the specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Convert the specific binding in the presence of the test compound to a percentage of the control specific binding.

    • Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Conclusion

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, screening for functional activity against high-value CNS target families, and confirming direct binding interactions, researchers can build a comprehensive pharmacological profile of this novel compound. This logical progression from general to specific assays ensures a rigorous and efficient evaluation, paving the way for more advanced preclinical development.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [This is a foundational paper for the resazurin assay, the provided search results[4] reference the utility and protocol of such assays.]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 247-254. [While not a direct protocol, this paper discusses the mechanism relevant to the fluorescent substrate uptake assays mentioned in search result[21].]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Stall, A. M., Currie, L. J., & Johnson, R. A. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 208(2), 196-204.
  • Columbia Technology Ventures. (n.d.). Fluorescent substrates for imaging neurotransmission. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 1-8.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Steiner, J. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636-1646.
  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sigma-Aldrich. (2023). Safety Data Sheet. [Generic reference to the need for an SDS, as a specific one for the compound was not found, but general handling guidelines are available in results like.]

  • Leitner, B. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • MySkinRecipes. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet. [Generic reference to the need for an SDS, as a specific one for the compound was not found, but general handling guidelines are available in results like[18].]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 315-325.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. [Generic reference to the need for an SDS, as a specific one for the compound was not found, but general handling guidelines are available in results like[20].]

  • Lead Sciences. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722.
  • Lee, K. Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4983.
  • Dana Bioscience. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine 250mg. Retrieved from [Link]

  • ZSK. (n.d.). (2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride 1443538-48-4. Retrieved from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819-2839.
  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... PubMed Central, PMC5430348.
  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6539.
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In vivo experimental design using (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Experimental Design and Use of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Introduction: Scaffolding Success in Preclinical Research

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] The specific enantiomer, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, serves as a critical chiral intermediate in the synthesis of advanced, biologically active compounds, including novel kinase inhibitors and agents targeting the central nervous system (CNS).[1][2] Its stereochemical purity is often linked to enhanced potency and a reduction in off-target effects.[2] A notable example of its application is in the synthesis of potent murine double minute 2 (MDM2) inhibitors, which have advanced to clinical trials for cancer treatment.[3][4][5]

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals designing in vivo experiments with this compound. As a hydrochloride salt, the compound's physicochemical properties, particularly its solubility, are optimized for pharmaceutical development.[6][7] This guide provides the scientific rationale and step-by-step methodologies for critical preclinical studies, from initial vehicle selection and pharmacokinetic profiling to dose-finding and efficacy modeling. Our approach is grounded in established principles of drug development and adheres to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure scientific rigor, transparency, and reproducibility.[8][9][10]

Section 1: Foundational Steps: Formulation and Vehicle Selection

The success of any in vivo study hinges on the appropriate formulation of the test compound. The hydrochloride salt form of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine is intended to improve aqueous solubility. However, empirical validation is a mandatory first step. The choice of vehicle is critical, as an inappropriate vehicle can lead to poor bioavailability, local toxicity, or confounding experimental results.[11]

Causality in Vehicle Selection

The primary goal is to achieve a homogenous, stable solution or suspension suitable for the chosen route of administration. For parenteral routes, the vehicle must be sterile and biocompatible to minimize irritation and inflammation.[12] While cosolvents like DMSO are often used to solubilize compounds in vitro, their use in vivo must be carefully managed, as concentrations above a minimal threshold can cause hemolysis, neurotoxicity, and other adverse effects.[11] For water-soluble hydrochloride salts, sterile isotonic saline is the preferred starting point due to its physiological compatibility.[13][14]

Protocol 1: Vehicle Screening and Formulation Development
  • Objective: To identify a suitable vehicle that provides a stable and biocompatible formulation for the desired concentration range.

  • Materials: this compound, Sterile 0.9% Sodium Chloride (Saline), Sterile Water for Injection, Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Carboxymethylcellulose (CMC), Dimethyl Sulfoxide (DMSO), pH meter, vortex mixer, sterile filters.

  • Methodology:

    • Initial Solubility Test: Begin by assessing the solubility in the most biocompatible vehicle. Attempt to dissolve the compound in sterile 0.9% saline to achieve the highest anticipated stock concentration.

    • pH Adjustment: Check the pH of the resulting solution. The hydrochloride salt will likely create an acidic solution. If necessary, adjust the pH towards a physiological range (pH 6.5-7.5) using dilute NaOH, but monitor for any precipitation.

    • Co-Solvent Systems (If Necessary): If the compound does not fully dissolve in saline at the target concentration, explore binary co-solvent systems. A common strategy is to first dissolve the compound in a minimal volume of an organic solvent (e.g., DMSO, PEG400) and then dilute it with an aqueous vehicle like saline.

      • Crucial Note: The final concentration of the organic co-solvent should be kept to an absolute minimum. For instance, final DMSO concentrations for intraperitoneal (IP) injections should ideally be below 5-10% to avoid inflammatory side effects.[11]

    • Formulation Stability: Once a clear solution is achieved, assess its short-term stability. Keep the formulation at room temperature and at 4°C for several hours (e.g., 4-6 hours, mimicking a typical dosing day) and visually inspect for any signs of precipitation.

    • Vehicle Control Group: The final selected vehicle, including any co-solvents at the same final concentration, must be administered to a control group of animals in all subsequent in vivo experiments to differentiate the effects of the compound from those of the vehicle itself.

Data Presentation: Common In Vivo Vehicles
VehiclePrimary UseKey Considerations
0.9% Saline Isotonic aqueous vehicle for water-soluble compounds.Preferred for IV, IP, SC routes. Low toxicity.[14]
5% Dextrose in Water (D5W) Aqueous vehicle.Can be an alternative to saline but may be less suitable for long-term studies due to potential metabolic effects.[14]
Phosphate-Buffered Saline (PBS) Buffered aqueous vehicle.Maintains physiological pH. Ensure compatibility, as phosphate can sometimes cause precipitation with certain salts.
0.5-1% Methylcellulose or CMC Aqueous-based suspension agent.Used for oral or IP administration of poorly soluble compounds. Forms a uniform suspension.
PEG400 / PG Non-aqueous co-solvents.Used to dissolve lipophilic compounds. Often used in combination with aqueous vehicles. Can cause viscosity issues and potential toxicity at high concentrations.[11]
DMSO Potent non-aqueous solvent.Use should be minimized (<10% in final formulation). Can cause local irritation and has intrinsic biological activity.[11]

Section 2: Characterizing Exposure: Pharmacokinetic (PK) Study Design

Before assessing efficacy, it is essential to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound. A pharmacokinetic (PK) study measures the drug concentration in biological matrices (typically plasma) over time, providing critical data to inform the dosing regimen for subsequent studies.[15][16]

Workflow for a Preliminary In Vivo PK Study

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis prep_form 1. Prepare Formulation (Highest soluble dose) prep_animals 2. Acclimate Animals (e.g., C57BL/6 mice) dose_iv 3a. IV Administration (e.g., 2 mg/kg) (Bioavailability Cohort) prep_animals->dose_iv dose_target 3b. Target Route Admin (e.g., IP or PO, 10 mg/kg) (Exposure Cohort) prep_animals->dose_target sampling 4. Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) (Sparse sampling technique) dose_iv->sampling dose_target->sampling bioanalysis 5. Bioanalysis (LC-MS/MS for plasma conc.) sampling->bioanalysis pk_model 6. PK Modeling (Non-compartmental analysis) bioanalysis->pk_model params 7. Determine Key Parameters (Cmax, Tmax, AUC, t1/2, F%) pk_model->params

Caption: Workflow for conducting a preliminary pharmacokinetic study.

Protocol 2: Preliminary Pharmacokinetic Study in Rodents
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) following administration via intravenous (IV) and a target route (e.g., intraperitoneal (IP) or oral (PO)).

  • Animal Model: Select a common rodent strain (e.g., male C57BL/6 mice, 8-10 weeks old). The choice of species should be justified based on the research question.[17]

  • Experimental Groups:

    • Group 1: IV administration (e.g., 2 mg/kg). This group is essential for determining absolute bioavailability.

    • Group 2: Target route administration (e.g., IP or PO, 10 mg/kg).

    • N = 3-4 animals per timepoint if terminal sampling is used, or N=4-6 animals per group if sparse sampling is used.

  • Methodology:

    • Acclimation: Allow animals to acclimate for at least one week before the study.

    • Fasting: For oral dosing, fast animals overnight (with access to water) to reduce variability in absorption. This is generally not required for parenteral routes.

    • Dosing: Administer the prepared formulation. For IV, use the tail vein. For IP, inject into the lower right quadrant of the abdomen. For PO, use oral gavage. Record the exact time of dosing for each animal.

    • Blood Sampling: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. A typical schedule is: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. Use a sparse sampling design where each animal is bled at only 2-3 time points to minimize blood loss and animal stress.

    • Plasma Processing: Immediately centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters listed in the table below.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure; relevant for efficacy and toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for assessing overall exposure and dose proportionality.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval required to maintain steady-state concentrations.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. Critical for selecting the appropriate dose for oral studies.

Section 3: Safety First: Dose-Range Finding (MTD) Study

A dose-range finding study is performed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or overt clinical signs of distress over a defined period. This is a crucial step for designing safe and ethical efficacy studies.[18][19]

Protocol 3: Acute Single-Dose MTD Study
  • Objective: To determine the MTD of a single administration of the compound.

  • Animal Model: Use the same species and strain as planned for the efficacy studies.

  • Methodology:

    • Dose Selection: Based on in vitro potency, literature on similar compounds, or PK data, select a starting dose (e.g., 10 mg/kg). Plan for escalating dose levels (e.g., 30, 100, 300 mg/kg).

    • Group Allocation: Assign a small number of animals (N=2-3) to each dose group, including a vehicle control group.

    • Administration: Administer the single dose via the intended route for the efficacy study.

    • Clinical Observation: Monitor animals intensively for the first 4-6 hours post-dose, and then at least once daily for 7-14 days. Record all observations systematically.

    • Endpoint Measurement: The primary endpoints are clinical signs of toxicity and body weight changes. A significant body weight loss (>15-20%) is a common indicator of toxicity.

    • Dose Escalation: If no toxicity is observed at a given dose level, the study can be escalated to the next higher dose in a new cohort of animals. The MTD is defined as the highest dose that is well-tolerated according to predefined criteria.

Data Presentation: MTD Observation Checklist
ParameterObservation Details (Example)
General Appearance Normal, Piloerection, Hunched Posture, Lethargy, Agitation
Body Weight Daily measurement; calculate % change from baseline.
Behavioral Normal activity, Tremors, Seizures, Ataxia, Stereotypy
Physiological Normal respiration, Labored breathing, Hypothermia (check with rectal probe)
Injection Site Normal, Redness, Swelling, Inflammation

Section 4: Assessing Efficacy: Pharmacodynamic (PD) and Disease Models

With PK and safety data in hand, efficacy studies can be designed to determine if the compound has the desired biological effect in a relevant disease model. Pharmacodynamics (PD) involves measuring the effect of the drug on the body, which could be a change in a biomarker or a functional outcome.[16][20]

The Interplay of PK, PD, and Efficacy

The goal is to establish a dose-exposure-response relationship.[18] PK tells you the concentration of the drug over time, while PD tells you the biological response at that concentration. A successful outcome requires achieving a drug concentration at the target site that is sufficient to engage the target and drive a therapeutic effect for an appropriate duration.

G Dose Dose Administered PK Pharmacokinetics (PK) (Plasma/Tissue Conc.) Dose->PK ADME PD Pharmacodynamics (PD) (Target Engagement, Biomarker Modulation) PK->PD Exposure-Response Efficacy Therapeutic Efficacy (Disease Endpoint) PD->Efficacy Mechanism of Action

Caption: The relationship between dosing, pharmacokinetics, pharmacodynamics, and efficacy.

Protocol 4: General Efficacy Study Framework

This protocol is a template and must be adapted to the specific disease model (e.g., a tumor xenograft model for an anti-cancer agent or a behavioral model for a CNS compound).

  • Objective: To evaluate the efficacy of this compound in a validated in vivo disease model.

  • Hypothesis: State a clear, testable hypothesis (e.g., "Daily administration of Compound X at 50 mg/kg will significantly reduce tumor growth in the SJSA-1 xenograft model compared to vehicle control.").

  • Animal Model: Use a well-justified and established disease model. For example, if the compound is an MDM2 inhibitor, an SJSA-1 (p53 wild-type) osteosarcoma xenograft model would be appropriate.[3]

  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound - Low Dose (e.g., 30 mg/kg)

    • Group 3: Test Compound - High Dose (e.g., 100 mg/kg, at or below MTD)

    • Group 4 (Optional): Positive Control (a known effective compound)

    • Sample Size: Calculate the required number of animals per group using a power analysis based on expected effect size and variability to ensure statistically meaningful results.

  • Methodology:

    • Randomization and Blinding: Randomize animals into treatment groups. Whenever possible, the study should be conducted in a blinded manner (investigators assessing outcomes are unaware of the treatment allocation) to minimize bias.

    • Dosing Regimen: Administer the compound according to a schedule informed by the PK data (e.g., once daily (QD) or twice daily (BID) for a specified duration).

    • Efficacy Endpoints: Measure the primary and secondary endpoints at predefined times.

      • Oncology Example: Primary: Tumor volume (measured with calipers). Secondary: Body weight, survival.

      • CNS Example: Primary: Performance in a behavioral test (e.g., forced swim test for depression, elevated plus maze for anxiety). Secondary: Body weight.

    • Terminal Procedures: At the end of the study, collect tissues for PD biomarker analysis (e.g., tumors, brain tissue) and/or histopathology.

      • PD Biomarker Example (MDM2 inhibitor): Collect tumor tissue 4-8 hours after the final dose to measure changes in p53 pathway proteins (e.g., p21, PARP cleavage) via Western Blot or IHC.[3]

  • Data Analysis: Analyze the results using appropriate statistical methods (e.g., ANOVA, t-test, survival analysis). Report all data as specified by the ARRIVE guidelines, including details of the statistical analysis.[21]

Conclusion

The translation of a promising chemical scaffold like this compound into a viable therapeutic candidate is a complex process that relies on meticulously designed and executed in vivo studies. By systematically addressing formulation, pharmacokinetics, safety, and efficacy, researchers can build a robust data package that supports further development. Adherence to rigorous scientific principles and reporting standards, such as the ARRIVE guidelines, is not merely a procedural formality but a prerequisite for generating reliable, reproducible, and ultimately translatable science.[10] This guide provides a foundational framework, but the expertise and critical thinking of the scientist remain the most important elements in navigating the challenges of preclinical drug discovery.

References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link][8][9]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., et al. The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLOS Biology. [Link][10]

  • NC3Rs. The ARRIVE guidelines 2.0: The Explanation and Elaboration. [Link][21]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link][22]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link][23]

  • AMS Biotechnology (AMSBIO). Preclinical research strategies for drug development. [Link][18]

  • Diehl, K.H., Hull, R., Morton, D., et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link][12]

  • Turner, P.V., Brabb, T., Pekow, C., & Vasbinder, M.A. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link][24]

  • Peterson, M.C. & Bussiere, J.L. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS Journal. [Link][20]

  • Reaction Biology. In Vivo PK/PD Study Services. [Link][16]

  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link][15]

  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link][2]

  • Aguilar, A., Lu, J., Liu, L., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link][3][5]

  • Aguilar, A., Lu, J., Liu, L., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link][4]

  • Ichorbio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link][17]

  • Gaete, P.S., Morales, P., & Torres, S. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link][11]

  • Salauze, D., & Cave, D. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals. [Link][14]

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Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Pyrrolidine Core

The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine is a key chiral intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and modulators for central nervous system targets.[1] The precise stereochemistry of the (R)-enantiomer is often crucial for achieving high potency and selectivity, minimizing off-target effects.

The primary challenge in its synthesis lies in the efficient and highly selective construction of the stereogenic center at the C2 position of the pyrrolidine ring. Traditional methods often suffer from low enantioselectivity, harsh reaction conditions, or the need for expensive chiral starting materials. This document outlines a robust and scalable synthetic strategy culminating in the hydrochloride salt, which offers superior stability and handling properties. The described protocol is designed around a modern, multi-step sequence featuring a key asymmetric reduction step, a cornerstone of contemporary chiral amine synthesis.

Strategic Overview: A Four-Step Pathway to the Target Molecule

The selected synthetic route is a convergent and logical pathway designed for scalability and control. It begins with the readily available and inexpensive 2-pyrrolidinone and proceeds through three subsequent transformations to yield the target chiral amine, which is then isolated as its hydrochloride salt.

The core of this strategy is the transformation of a planar prochiral intermediate—a cyclic imine—into a single enantiomer product. This is achieved through a highly selective asymmetric reduction, a method widely celebrated for its efficiency and high enantiomeric excess (ee).[2][3] This approach avoids classical resolution, which is inherently limited to a 50% theoretical yield, and provides a direct, atom-economical route to the desired stereoisomer.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Cyclization & Imine Formation cluster_3 Step 4: Asymmetric Reduction cluster_4 Step 5: Salt Formation & Isolation A 2-Pyrrolidinone B N-Boc-2-pyrrolidinone A->B (Boc)₂O, Base C N-Boc Hemiaminal Intermediate B->C (2-chloro-5-fluorophenyl)MgBr D 5-(2-chloro-5-fluorophenyl) -3,4-dihydro-2H-pyrrole (Cyclic Imine) C->D Acid, Heat E (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine (Free Base) D->E [H*] (Chiral Catalyst) F (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl (Final Product) E->F HCl

Caption: Multi-step synthesis workflow for the target compound.

Detailed Synthesis Protocols

This section provides a step-by-step methodology for the synthesis. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone)
  • Rationale: The N-Boc protecting group is installed to activate the lactam carbonyl for nucleophilic attack and to prevent side reactions in the subsequent Grignard step. It is stable under basic conditions and can be readily removed during the acid-catalyzed dehydration step.

  • Procedure:

    • To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 5-10 volumes), add 4-dimethylaminopyridine (DMAP, 0.05 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product, typically as a white solid or oil that solidifies on standing.

Protocol 2: Grignard Addition and Imine Formation
  • Rationale: This two-part step constructs the core C-C bond between the pyrrolidine ring and the aryl group. The Grignard reagent, prepared from 1-bromo-2-chloro-5-fluorobenzene, attacks the lactam carbonyl to form a hemiaminal intermediate. Subsequent treatment with acid facilitates both the removal of the Boc group and dehydration to yield the crucial prochiral cyclic imine. A similar strategy has been patented for related structures.[4]

  • Procedure:

    • Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent by adding 1-bromo-2-chloro-5-fluorobenzene (1.2 eq) to a suspension of magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

    • Addition: Cool a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF to -10 °C. Slowly add the prepared Grignard reagent via cannula, maintaining the temperature below 0 °C.

    • Stir the reaction at 0 °C for 2-3 hours.

    • Quench and Imine Formation: Carefully quench the reaction by slowly adding it to a pre-cooled solution of aqueous HCl (4M, 5 eq).

    • Heat the mixture to 40-50 °C and stir for 4-6 hours to effect dehydration and deprotection. Monitor the formation of the imine, 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole.

    • Cool the mixture to room temperature and basify with 50% NaOH solution to pH > 12.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Protocol 3: Asymmetric Reduction of the Cyclic Imine
  • Rationale: This is the critical enantioselective step. Two state-of-the-art methods are presented: catalytic hydrogenation and biocatalysis.

    • Method A (Catalytic Hydrogenation): Utilizes a transition metal complex with a chiral ligand to deliver hydride from H₂ gas stereoselectively. Iridium-based catalysts with ligands like f-SpiroPhos have shown excellent performance in reducing cyclic imines with high yields and enantioselectivities.[2]

    • Method B (Biocatalysis): Employs an (R)-selective imine reductase (IRED) enzyme. IREDs offer exceptional enantioselectivity (often >99% ee) and operate under mild, aqueous conditions, making them an environmentally friendly and highly effective option.[5][6]

  • Procedure (Method A - Catalytic Hydrogenation):

    • In a high-pressure reactor, charge the crude cyclic imine (1.0 eq) and a suitable catalyst system, such as [Ir(COD)Cl]₂ (0.005 eq) and (R,R)-f-SpiroPhos (0.011 eq), in degassed methanol.

    • Pressurize the reactor with hydrogen gas (5-10 bar).

    • Stir the reaction at 30-40 °C for 18-24 hours. Monitor conversion by GC or LC-MS.

    • Once complete, carefully vent the reactor and purge with nitrogen.

    • Concentrate the solvent and purify the resulting free base by column chromatography or distillation if necessary.

  • Procedure (Method B - Biocatalysis):

    • Prepare a buffer solution (e.g., potassium phosphate, pH 7.5).

    • Add the (R)-selective IRED, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H cofactor.

    • Add the cyclic imine substrate (1.0 eq), potentially with a co-solvent like DMSO to aid solubility.

    • Stir the mixture at 25-35 °C for 24-48 hours, monitoring conversion.

    • Upon completion, perform a work-up by basifying the mixture and extracting the product with an organic solvent like methyl-tert-butyl ether (MTBE).

    • Dry and concentrate the organic extracts to yield the crude free base.

Protocol 4: Hydrochloride Salt Formation and Isolation
  • Rationale: The final free base is typically an oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store on a large scale.[7]

  • Procedure:

    • Dissolve the crude (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine free base (1.0 eq) in a suitable solvent such as isopropanol (IPA) or MTBE.

    • Slowly add a solution of HCl in IPA or gaseous HCl (1.05 eq) while stirring.

    • The hydrochloride salt will precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes the expected parameters for a successful large-scale synthesis campaign. Yields and purity are targets based on literature for analogous transformations and may require process optimization.

StepStarting MaterialProductTarget YieldTarget Purity (HPLC)Key Process Parameters
1 2-PyrrolidinoneN-Boc-2-pyrrolidinone>95%>98%Temp < 10°C during addition
2 N-Boc-2-pyrrolidinoneCyclic Imine75-85% (over 2 steps)CrudeAnhydrous conditions; controlled quench
3 Cyclic Imine(R)-Pyrrolidine Free Base85-95%>99% eeCatalyst selection; H₂ pressure / Temp
4 (R)-Pyrrolidine Free Base(R)-Pyrrolidine HCl>95%>99.5%Controlled precipitation; solvent choice

Safety and Handling Considerations

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air or moisture. Must be handled under a strict inert atmosphere.

  • Hydrogen Gas: Flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate high-pressure equipment and safety protocols.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: THF, MTBE, and other organic solvents are flammable. Work in a fume hood away from ignition sources.

References

  • Hou, G., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances. Available at: [Link]

  • Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. Available at: [Link]

  • Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. Available at: [Link]

  • Alcarazo, M., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3140-3142. Available at: [Link]

  • Ward, J., & Wenger, O. (2019). Asymmetric bio- and photo-catalytic reduction of cyclic imines. ResearchGate. Available at: [Link]

  • France, S. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1645-1651. Available at: [Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. Available at: [Link]

  • Sharma, M., et al. (2021). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 11(16), 10320-10352. Available at: [Link]

  • France, S. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. Available at: [Link]

  • Lead Sciences. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. Available at: [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.

Sources

Application Notes and Protocols for the Purification of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chiral intermediate of significant interest in pharmaceutical research and development. Its stereospecific presentation is often crucial for the desired pharmacological activity and selectivity of the final active pharmaceutical ingredient (API).[1] Consequently, achieving high levels of both chemical and enantiomeric purity is a critical step in its synthesis and application. This guide provides a comprehensive overview of robust purification techniques, offering detailed protocols and the scientific rationale behind the experimental choices to empower researchers in obtaining this compound with the required quality attributes.

The purification strategies detailed herein focus on leveraging the physicochemical properties of the target molecule and its potential impurities. These methods include classical resolution via diastereomeric salt formation, crystallographic techniques to enhance chemical purity, and chromatographic separations for both purification and analysis.

Understanding the Purification Challenge

The primary purification challenges for this compound typically involve:

  • Enantiomeric Contamination: The presence of the undesired (S)-enantiomer.

  • Synthetic Impurities: By-products and unreacted starting materials from the synthetic route.[2]

  • Inorganic Salts: Residual inorganic compounds from work-up procedures.[3]

A logical workflow for the purification of this compound is essential for an efficient and successful outcome.

Purification Workflow Crude Product Crude Product Chiral Resolution Chiral Resolution Crude Product->Chiral Resolution  Separate Enantiomers   Liberation of Free Base Liberation of Free Base Chiral Resolution->Liberation of Free Base  Isolate Desired Enantiomer   HCl Salt Formation HCl Salt Formation Liberation of Free Base->HCl Salt Formation  Convert to Hydrochloride   Recrystallization Recrystallization HCl Salt Formation->Recrystallization  Enhance Chemical Purity   Final Product Final Product Recrystallization->Final Product  Isolate Pure Compound   Chromatography cluster_0 Column Chromatography Crude Free Base Crude Free Base Sample Loading Sample Loading Crude Free Base->Sample Loading Elution with Mobile Phase Elution with Mobile Phase Sample Loading->Elution with Mobile Phase Fraction Collection Fraction Collection Elution with Mobile Phase->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Purified Free Base Purified Free Base Solvent Evaporation->Purified Free Base

Sources

Application Notes and Protocols for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of Novel Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds targeting the central nervous system (CNS).[1] Its stereochemically rich, three-dimensional structure allows for precise interaction with a variety of receptors and enzymes.[1] (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chiral intermediate recognized for its utility in the synthesis of novel neuroactive agents and kinase inhibitors, where the specific (R)-enantiomer often confers enhanced potency and selectivity.[2]

Given its structural characteristics, this compound and its derivatives are prime candidates for modulation of ligand-gated ion channels, particularly neuronal nicotinic acetylcholine receptors (nAChRs). nAChRs are critical players in synaptic transmission and are implicated in a wide range of physiological processes and pathological conditions, including cognitive function, pain perception, and neurodegenerative diseases.[3] They are pentameric, cation-selective channels with diverse subunit compositions (e.g., α4β2, α7, α3β4), each exhibiting distinct pharmacological and biophysical properties.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the functional activity of this compound and similar compounds on nAChRs using robust cell-based assay methodologies. We will detail protocols for two primary functional assays: a high-throughput fluorescent imaging plate reader (FLIPR)-based calcium influx assay and a membrane potential assay. These assays are designed to determine the agonist or antagonist properties of the compound and to establish its potency and selectivity profile across different nAChR subtypes.

Core Principles of nAChR Functional Assays

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in a rapid influx of cations, primarily Na+ and Ca2+, into the cell.[5] This influx of positive ions causes depolarization of the cell membrane.[6] These two fundamental events—calcium influx and membrane depolarization—are the basis for the most common and reliable functional cell-based assays for nAChR modulators.[7][8]

Signaling Pathway Upon nAChR Activation

nAChR_Activation cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx_nAChR Direct Ca²⁺ Influx nAChR->Ca_Influx_nAChR VDCC Voltage-Gated Calcium Channel (VDCC) Ca_Influx_VDCC Indirect Ca²⁺ Influx VDCC->Ca_Influx_VDCC Agonist (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride (Test Compound) or Acetylcholine (Control) Agonist->nAChR Binds and Activates Depolarization->VDCC Activates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx_nAChR->Intracellular_Ca Ca_Influx_VDCC->Intracellular_Ca Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Intracellular_Ca->Downstream

Caption: nAChR activation pathway.

Experimental Workflows

A systematic approach is crucial for characterizing a novel compound. The following workflow outlines the key stages, from initial compound handling to detailed pharmacological profiling.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Profiling A Compound Preparation (Stock Solution in DMSO or water) C Primary Screen: Agonist Mode (Calcium Influx or Membrane Potential Assay) A->C D Secondary Screen: Antagonist Mode (In presence of known agonist like ACh) A->D B Cell Line Selection & Culture (e.g., HEK293 expressing nAChR subtypes) B->C B->D E Dose-Response Curve Generation (EC₅₀ for Agonists, IC₅₀ for Antagonists) C->E D->E F Selectivity Profiling (Test against a panel of nAChR subtypes) E->F G Mechanism of Action Studies (e.g., Electrophysiology for channel kinetics) F->G

Caption: Workflow for compound characterization.

PART 1: Calcium Influx Assay Protocol

This assay quantifies the increase in intracellular calcium concentration upon nAChR activation using a calcium-sensitive fluorescent dye. It is a robust method suitable for high-throughput screening.

Materials and Reagents
  • Test Compound: this compound

  • Cell Lines: HEK293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

  • Control Agonist: Acetylcholine (ACh) or Nicotine.

  • Control Antagonist: Mecamylamine or Dihydro-β-erythroidine (DHβE).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-8 AM or Calcium 6 dye kit.[9]

  • Probenecid (optional): An anion exchange inhibitor to prevent dye leakage.

  • Solvent: DMSO (cell culture grade).

  • Plate Type: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: FLIPR Penta or similar fluorescent imaging plate reader.

Step-by-Step Methodology

1. Cell Plating: a. Culture cells expressing the desired nAChR subtype to ~80-90% confluency. b. Harvest cells and resuspend in culture medium at an appropriate density. c. Seed 20 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plate at 37°C, 5% CO₂ for 24-48 hours to allow for cell adherence.

2. Compound Plate Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. For Agonist Mode: Perform serial dilutions of the test compound in assay buffer to create a concentration range (e.g., 100 µM to 1 nM final concentration). c. For Antagonist Mode: Prepare serial dilutions of the test compound. Also, prepare a solution of a known nAChR agonist (e.g., ACh) at its EC₈₀ concentration (determined previously). The final injection will contain both the test compound and the control agonist.[6]

3. Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the cell plate. c. Add 20 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

4. Assay Execution (FLIPR): a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument parameters for reading fluorescence (e.g., excitation ~485 nm, emission ~525 nm). c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. The instrument will then add 10 µL of the compound solution from the compound plate to the cell plate. e. Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.

Data Analysis
  • The primary readout is the change in fluorescence intensity over time.

  • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

  • For Agonist Mode: Plot the response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

  • For Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescriptionTypical Value (for a potent modulator)
EC₅₀ (Agonist) Concentration for 50% maximal activationnM to low µM range
IC₅₀ (Antagonist) Concentration for 50% maximal inhibitionnM to low µM range
Emax Maximum response relative to control agonist% of control

PART 2: Membrane Potential Assay Protocol

This assay directly measures the change in membrane potential (depolarization) following nAChR activation. It is a highly sensitive method and can detect responses in cell lines where calcium signals are weak or absent.[7][10]

Materials and Reagents
  • Test Compound, Cell Lines, Controls: As per the Calcium Influx Assay.

  • Membrane Potential Dye: Commercially available fluorescent membrane potential dye kits (e.g., from Molecular Devices). These are often proprietary FRET-based or voltage-sensitive dyes.[10]

  • Plate Type and Instrumentation: As per the Calcium Influx Assay.

Step-by-Step Methodology

1. Cell Plating and Compound Plate Preparation: a. Follow the same procedures as described in the Calcium Influx Assay protocol (Steps 1 and 2).

2. Dye Loading: a. Prepare the membrane potential dye solution in assay buffer according to the manufacturer's protocol. b. Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well. c. Incubate the plate at room temperature or 37°C (as per kit instructions) for 30-60 minutes in the dark. Note: Unlike calcium assays, this step is often performed at room temperature.

3. Assay Execution (FLIPR): a. The procedure is identical to the Calcium Influx Assay (Step 4). The FLIPR instrument will measure the change in fluorescence associated with membrane potential changes.

Data Analysis
  • Data analysis is analogous to the calcium influx assay. The change in fluorescence ratio or intensity corresponds to the degree of membrane depolarization.

  • Calculate EC₅₀ and IC₅₀ values by plotting the response against the log of the compound concentration.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every assay should include the following controls:

  • Positive Control (Agonist): A known nAChR agonist (e.g., Acetylcholine) to confirm cell and receptor health and to define the maximum response window.

  • Negative Control (Antagonist): A known nAChR antagonist (e.g., Mecamylamine) to confirm that the observed response is specifically mediated by the target nAChR.[11]

  • Vehicle Control: The solvent (e.g., 0.1% DMSO) used to dissolve the test compound to account for any solvent-induced effects.

  • Untreated Cells: To establish the baseline response.

Safety Precautions

  • This compound is a chemical intermediate. While a specific safety data sheet (SDS) for the hydrochloride salt was not found in the initial search, related compounds are classified as harmful if swallowed or inhaled, and can cause skin and eye irritation.[12][13][14]

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the specific SDS for the compound before use.

Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the pharmacological activity of this compound at neuronal nicotinic acetylcholine receptors. By employing both calcium influx and membrane potential assays, researchers can effectively determine the compound's mode of action (agonist vs. antagonist), potency, and subtype selectivity. These foundational cell-based assays are essential steps in the drug discovery pipeline, enabling the identification and optimization of novel therapeutic agents for a range of neurological disorders.

References

  • Dunlop, J., et al. (2001). Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function. PubMed.
  • Felix, R., et al. (2001). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS.
  • Dunlop, J., et al. (2001). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Semantic Scholar.
  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • Vernino, S., et al. (1994). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience.
  • Reaction Biology. nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology.
  • Bou-Abdallah, F., et al. (2018). Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors.
  • Tavassoli, T., et al. (2019). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
  • Khiroug, L., et al. (1998). Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers. Journal of Neuroscience.
  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central.
  • Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica.
  • Sigma-Aldrich. (2025).
  • Lee, C. H., et al. (2014). Virtual Screening against Acetylcholine Binding Protein. PubMed Central.
  • ChemicalBook. This compound | 1443538-48-4. ChemicalBook.
  • Moretti, M., et al. (2014). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. PubMed Central.
  • MySkinRecipes. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes.
  • Thermo Fisher Scientific. (2025).
  • Mulle, C., et al. (1992).
  • Fisher Scientific.
  • University of Rochester Medical Center. Calcium Flux Protocol. University of Rochester Medical Center.
  • Lead Sciences. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences.
  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • Dana Bioscience. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine 250mg. Dana Bioscience.
  • ChemicalBook. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine | 1223405-13-7. ChemicalBook.
  • Ambeed. 1443538-48-4 | this compound. Ambeed.
  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central.
  • Iacovelli, F., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • LGC Standards. This compound. LGC Standards.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. As a crucial chiral intermediate for various pharmacologically active molecules, optimizing its synthesis for both yield and enantiopurity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established and innovative methodologies.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure 2-arylpyrrolidines is a significant challenge in medicinal chemistry.[2] The primary route to this compound involves two key transformations:

  • Formation of a Cyclic Imine Intermediate: A common pathway involves the construction of the 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole intermediate. This is often achieved through a multi-step sequence starting from pyrrolidone, involving a Grignard reaction with the corresponding aryl halide, followed by acid-catalyzed dehydration and deprotection to yield the target imine.[3]

  • Asymmetric Reduction of the Cyclic Imine: This is the chirality-defining step and is critical for the final product's biological activity. Several methods exist, with the choice impacting yield, enantiomeric excess (ee), and scalability. Key approaches include:

    • Chiral Catalysts: Transition-metal catalysts, such as those based on iridium, are effective for the asymmetric hydrogenation of cyclic imines.[4]

    • Chiral Acids and Reducing Agents: The use of a chiral acid to induce asymmetry in a borane-based reduction is a documented method.[3]

    • Biocatalysis: The use of (R)-selective imine reductases (IREDs) represents a powerful and highly selective modern approach. These enzymes can achieve exceptionally high yields and near-perfect enantioselectivity (>99% ee).[5][6]

Below is a general workflow illustrating a common synthetic pathway.

Synthesis_Workflow cluster_0 Part 1: Imine Synthesis cluster_1 Part 2: Asymmetric Reduction & Salt Formation A N-Boc-2-pyrrolidinone B Grignard Reaction with 1-bromo-2-chloro-5-fluorobenzene A->B C Tertiary Alcohol Intermediate B->C D Acid-catalyzed Dehydration & Deprotection C->D E 5-(2-chloro-5-fluorophenyl) -3,4-dihydro-2H-pyrrole (Imine) D->E F Asymmetric Reduction (e.g., using (R)-IRED or Chiral Catalyst) E->F G (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine F->G H Treatment with HCl G->H I (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl H->I

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My yield of the cyclic imine intermediate is low after the dehydration step. What is the likely cause and solution?

Answer: Low yield in the formation of 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole is typically due to incomplete dehydration of the tertiary alcohol intermediate or side reactions.

  • Causality: The reaction is an equilibrium process. Insufficient removal of water or a non-optimal acid catalyst can prevent the reaction from going to completion. The tertiary alcohol can also be prone to alternative decomposition pathways under harsh acidic conditions.

  • Troubleshooting Steps:

    • Choice of Acid: While strong mineral acids can be used, milder acids like p-toluenesulfonic acid (p-TsOH) are often effective and can reduce charring or side reactions.

    • Water Removal: The most critical factor is the efficient removal of water to drive the equilibrium forward. Use a Dean-Stark apparatus with a suitable azeotroping solvent like toluene. This physically removes water from the reaction mixture as it forms.

    • Temperature Control: Ensure the reaction is heated to the reflux temperature of the chosen solvent to facilitate both the reaction and azeotropic water removal. However, excessively high temperatures can lead to degradation.

    • Reaction Monitoring: Track the disappearance of the alcohol starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.

Question 2: The enantiomeric excess (ee) of my final product is poor after the asymmetric reduction. How can I improve it?

Answer: Poor enantioselectivity is a common and critical problem in asymmetric synthesis. The cause lies entirely within the chirality-inducing step.

  • Causality: The effectiveness of an asymmetric reduction depends on the precise interaction between the substrate, the reducing agent, and the chiral catalyst or enzyme. An inadequate catalyst, improper reaction conditions, or impurities in the substrate can all lead to a poor stereochemical outcome.

  • Troubleshooting Workflow:

Troubleshooting_Enantioselectivity Start Low Enantiomeric Excess (ee) CheckCatalyst Is the catalyst/enzyme active and correct? Start->CheckCatalyst CheckSubstrate Is the imine substrate pure? CheckCatalyst->CheckSubstrate Yes Sol_Catalyst Source new catalyst. Verify catalyst loading. CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction conditions optimal? CheckSubstrate->CheckConditions Yes Sol_Substrate Purify imine via distillation or chromatography. CheckSubstrate->Sol_Substrate No Sol_Conditions Optimize temperature, pressure (for H₂), and solvent. For enzymes, check pH, -cofactor levels, and buffer. CheckConditions->Sol_Conditions No End High ee Achieved CheckConditions->End Yes Sol_Catalyst->CheckCatalyst Sol_Substrate->CheckSubstrate Sol_Conditions->CheckConditions

Caption: Decision tree for troubleshooting low enantioselectivity.

  • Detailed Recommendations:

    • Switch to Biocatalysis: If you are using chemical catalysis, the most impactful change is often to switch to an enzymatic method. (R)-Imine reductases (IREDs) from organisms like Streptomyces sp. have demonstrated exceptional performance for reducing cyclic imines, frequently achieving >98% ee and high yields.[5][6][7] This approach often simplifies purification due to the clean, selective nature of the reaction.

    • Optimize Chemical Catalyst System: If using a metal catalyst (e.g., Iridium), ensure the chiral ligand is of high purity.[4] The catalyst loading is also critical; too little may result in a slow, non-selective background reaction. The hydrogen pressure and temperature must be carefully controlled as per literature protocols.

    • Verify Substrate Purity: The cyclic imine precursor must be pure. Impurities can poison the catalyst or interfere with the chiral induction. Purify the imine by vacuum distillation or column chromatography before the reduction step.

    • Solvent Choice: The solvent can significantly influence the stereochemical outcome. For biocatalytic reductions, aqueous buffers, often with a co-solvent like DMSO, are used.[8] For chemical hydrogenations, solvents like methanol or dichloromethane are common. Screen a variety of solvents if results are suboptimal.

Question 3: I am having difficulty isolating the final hydrochloride salt. The product is oily or impure.

Answer: Isolation issues often stem from incomplete reaction, inadequate workup to remove impurities, or using the wrong solvent for precipitation/crystallization.

  • Causality: The free base of the pyrrolidine product is often a viscous oil. Impurities, especially unreacted starting material or byproducts, can inhibit crystallization of the hydrochloride salt. The choice of solvent is critical to ensure the salt precipitates cleanly while impurities remain in solution.

  • Troubleshooting Steps:

    • Purify the Free Base: Before forming the salt, ensure the free base, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, is pure. After the reduction, perform a standard aqueous workup to remove water-soluble components. If necessary, purify the resulting crude oil via flash column chromatography on silica gel.

    • Salt Formation Protocol:

      • Dissolve the purified free base in a non-polar, anhydrous solvent. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.[9] Using anhydrous gaseous HCl bubbled through the solution is also an option.

      • The hydrochloride salt should precipitate as a solid. If it oils out, the solvent may be too polar, or the product is still impure. Try a less polar solvent system.

    • Induce Crystallization: If a precipitate is slow to form, cool the solution to 0-5 °C. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.

    • Washing and Drying: Once the solid is filtered, wash it with a small amount of the cold, anhydrous precipitation solvent to remove any remaining soluble impurities. Dry the final product thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

  • Q: Which asymmetric reduction method offers the best performance?

    • A: While several methods can be effective, biocatalytic reduction using a specifically selected (R)-Imine Reductase (IRED) generally provides the highest enantioselectivity (often >99% ee) and operates under mild, environmentally friendly aqueous conditions.[5][10] Transition metal catalysis can also be highly effective but may require more extensive optimization and costly catalysts.[4]

Method Typical Yield Typical ee (%) Advantages Disadvantages
Biocatalysis ((R)-IRED) 70-95%>99%Extremely high selectivity, mild conditions, environmentally friendly.[5][6]Requires specific enzyme sourcing, buffer preparation.
Chiral Iridium Catalyst 60-90%90-98%High yields, well-established methodology.[4]Expensive catalyst, requires high-pressure hydrogen, potential for metal contamination.
Chiral Acid / Borane 50-80%85-95%Does not require heavy metals or high pressure.[3]May require cryogenic temperatures, borane reagents need careful handling.
  • Q: How should I monitor the progress of the reactions?

    • A: For the imine formation, TLC is often sufficient. Stain with potassium permanganate to visualize the disappearance of the alcohol. For the reduction step, LC-MS or GC-MS is ideal as it can distinguish between the imine substrate and the pyrrolidine product and confirm their respective masses. Chiral HPLC or chiral GC is required to determine the enantiomeric excess of the final product.

  • Q: What are the key safety precautions?

    • A: When working with Grignard reagents, ensure strictly anhydrous conditions under an inert atmosphere (Nitrogen or Argon) as they react violently with water. Borane reagents are flammable and toxic; handle them in a well-ventilated fume hood. Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole (Imine Intermediate) (Adapted from analogous procedures[3])

  • Grignard Reaction: In an oven-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1-bromo-2-chloro-5-fluorobenzene in anhydrous THF. Once the reaction initiates (slight warming and disappearance of iodine color), add the remaining 1-bromo-2-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition, heat the mixture at reflux for 1 hour.

  • Addition to Pyrrolidinone: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve N-Boc-2-pyrrolidinone (1.1 eq) in anhydrous THF and cool to 0 °C. Add the Grignard solution to the pyrrolidinone solution slowly via cannula.

  • Quench and Workup: After 2 hours at 0 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration/Deprotection: Dissolve the crude alcohol in toluene. Add p-toluenesulfonic acid (0.1 eq) and equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux and continue until no more water is collected. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate and concentrate in vacuo. The resulting crude imine can be purified by vacuum distillation.

Protocol 2: Asymmetric Reduction using (R)-Imine Reductase (Conceptual protocol based on established principles[5][10])

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer (100 mM, pH 8.0). Add the imine substrate (e.g., 50 mM final concentration, potentially using up to 20% v/v DMSO as a co-solvent to aid solubility).[8]

  • Enzyme and Cofactor: Add the (R)-IRED biocatalyst (e.g., 10 mg/mL). Add the NADPH cofactor (1 mM). For preparative scale, a cofactor recycling system is essential. This typically involves adding a glucose dehydrogenase (GDH) and glucose to regenerate NADPH from NADP+.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-37 °C) for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Workup and Isolation: Once the reaction is complete, adjust the pH to >10 with NaOH. Extract the product with an organic solvent like ethyl acetate or MTBE (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude (R)-pyrrolidine free base.

Protocol 3: Formation of the Hydrochloride Salt (Based on general procedures[9])

  • Dissolution: Dissolve the purified (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine free base in anhydrous methyl tert-butyl ether (MTBE).

  • Precipitation: Cool the solution in an ice bath. Slowly add a 4M solution of HCl in dioxane (1.0-1.1 eq) dropwise with vigorous stirring.

  • Isolation: A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes. Collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous MTBE. Dry the solid under high vacuum to a constant weight to yield the final this compound.

References

  • Hussain, S., Leipold, F., Man, H., Wells, E., France, S. P., Mulholland, K. R., Grogan, G., & Turner, N. J. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]

  • Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. [Link]

  • Sang, R., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology. [Link]

  • Mitsukura, K., et al. (2013). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Nadal-Serrano, M., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Contente, M. L., et al. (2023). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ChemSusChem. [Link]

  • Gualdoni, S., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. IRIS - Unibo. [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. [Link]

  • Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • Sandrock, D. L., & Biscoe, M. R. (2014). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]

  • Leemans, E., et al. (2011). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. [Link]

  • US4384125A - Process for the purification of 2-pyrrolidone.
  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. [Link]

  • US5502213A - Purification of crude pyrroles.
  • 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. gsrs. [Link]

Sources

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Stability and Degradation Landscape of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Welcome to the comprehensive technical support guide for this compound. As a critical chiral intermediate in the synthesis of pioneering pharmaceutical agents, a thorough understanding of its stability profile is essential for the integrity of your research, development, and manufacturing processes.[1] This guide is meticulously crafted for researchers, scientists, and drug development professionals to preemptively identify and resolve potential stability and degradation challenges.

As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale, empowering you to make insightful and effective decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses prevalent questions concerning the handling, storage, and inherent stability of this compound.

Q1: What are the officially recommended storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment, ideally between 2-8°C and under an inert atmosphere.[1][2] While the hydrochloride salt form confers greater stability compared to the free base, minimizing exposure to ambient moisture and oxygen is critical to avert potential degradation.

Q2: What are the most probable degradation pathways for this molecule?

A2: An analysis of its chemical structure, featuring a secondary amine within a pyrrolidine ring and a halogenated aromatic moiety, suggests several plausible degradation pathways:

  • Oxidation: The pyrrolidine ring, especially the nitrogen atom and its alpha-carbons, is susceptible to oxidation. This can result in the formation of N-oxides, imines, or products from ring-opening reactions.

  • Photodegradation: The substituted phenyl ring acts as a chromophore, capable of absorbing UV radiation. This can initiate photolytic degradation, potentially leading to dehalogenation or other complex molecular rearrangements.

  • pH-Mediated Hydrolysis: Although the core structure is generally robust, exposure to extreme pH levels during aqueous processing or in formulation could induce hydrolysis. However, this is typically less of a concern for this structure compared to molecules with ester or amide functionalities.

Q3: Is this compound compatible with common protic solvents such as methanol or ethanol?

A3: this compound demonstrates good solubility and compatibility with common alcoholic solvents for transient applications like analytical sample preparation or as a reaction medium. For prolonged storage in solution, however, conducting a formal solution stability study is highly recommended to exclude potential solvent-mediated degradation (solvolysis), particularly under elevated temperature conditions.

Q4: How can I determine the shelf-life of this compound within my specific formulation?

A4: The determination of a product's shelf-life necessitates a rigorous stability study conducted under controlled environmental conditions, as prescribed by ICH guidelines (specifically Q1A(R2)).[3][4] This involves storing the formulation under various temperature and humidity regimes (e.g., 25°C/60% RH, 40°C/75% RH) and periodically assessing its purity and the profile of any degradation products using a validated stability-indicating analytical method.[5]

Part 2: Troubleshooting Guide

This section offers pragmatic solutions to common experimental hurdles you may face.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Appearance of unexpected peaks in the HPLC chromatogram of a freshly prepared sample. Contamination of diluent or glassware.1. Inject a blank (diluent only) to rule out solvent-related artifacts. 2. Ensure all glassware is meticulously cleaned and rinsed.
On-the-fly degradation upon dissolution.1. Analyze the sample immediately following preparation. 2. If extraneous peaks persist, consider an alternative, aprotic solvent for dissolution.
Noticeable loss of assay purity over a short duration in solution. Solution instability.1. Execute a solution stability study at both ambient and refrigerated temperatures. 2. Monitor the solution at set intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the degradation rate. 3. If instability is confirmed, adopt a policy of preparing solutions immediately before use.
Inconsistent chiral purity measurements. Potential racemization.1. Evaluate the impact of pH and temperature on the compound's chiral stability. Exposure to harsh acidic/basic conditions or high temperatures can be a catalyst for racemization. 2. Verify that the chiral HPLC method is robust and has been properly validated.[6]
Discoloration of the solid material upon storage. Oxidation or light-induced degradation.1. Store the material in a hermetically sealed container under an inert gas like argon or nitrogen. 2. Shield the material from light by utilizing amber-tinted vials or by storing it in a dark location.[1][2]

Part 3: Experimental Protocols & Methodologies

A scientifically rigorous investigation of stability is founded on meticulous experimental design. Below is a foundational protocol for conducting forced degradation studies, an indispensable step for elucidating the intrinsic stability of a molecule.[3][4][5]

Protocol 1: Forced Degradation Study

Objective: To systematically degrade this compound under a variety of stress conditions to identify potential degradation products and to facilitate the development of a stability-indicating analytical method.[5][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • Photostability chamber

  • Laboratory oven

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in methanol to a final concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

      • Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 8 hours.

      • Prior to analysis, neutralize the samples with an equimolar amount of NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

      • Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 8 hours.

      • Prior to analysis, neutralize the samples with an equimolar amount of HCl.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Maintain at room temperature for 24 hours.

      • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Maintain at room temperature for 8 hours.

    • Thermal Degradation:

      • Subject the solid compound to 105°C in a laboratory oven for 48 hours.

      • Heat a methanolic solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation:

      • Expose both the solid compound and a methanolic solution to light, ensuring an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter, within a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, alongside an unstressed control, using a suitable analytical technique such as HPLC equipped with a photodiode array (PDA) detector.[8]

    • The target degradation level is between 5-20%.[7] Should degradation fall outside this range, the stress conditions (duration, temperature, reagent concentration) should be judiciously adjusted.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a robust HPLC method that can resolve the main peak of this compound from all potential degradation products identified during the forced degradation studies.[8][9]

Initial HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Begin at 95% A, linearly ramp to 5% A over 20 minutes, hold for 5 minutes, then re-equilibrate to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA detector, scanning from 200-400 nm
Injection Volume 10 µL

Method Development and Validation Strategy:

  • Inject the control sample and all samples from the forced degradation study.

  • Evaluate the peak purity of the parent compound in the chromatograms of the stressed samples using the PDA detector's software. The peak must be spectrally homogeneous to confirm no co-eluting impurities.

  • If co-elution is detected, systematically optimize the mobile phase composition, gradient profile, and potentially the column chemistry to achieve baseline separation of all relevant peaks.

  • Following successful development, the method must be rigorously validated in accordance with ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Visualizing Workflows and Pathways

To enhance comprehension, the following diagrams, generated using Graphviz, illustrate key processes.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl Acid Acid Hydrolysis (HCl, Heat) Start->Acid Expose to Stress Base Base Hydrolysis (NaOH, Heat) Start->Base Expose to Stress Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Expose to Stress Thermal Thermal Degradation (Solid & Solution, Heat) Start->Thermal Expose to Stress Photo Photolytic Degradation (Light Exposure) Start->Photo Expose to Stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples Purity Peak Purity Assessment HPLC->Purity Identify Identify Degradation Products Purity->Identify

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl C₁₀H₁₁ClFN·HCl N_Oxide N-Oxide Oxidation Parent->N_Oxide [O] Imine Imine Oxidation Parent->Imine [O] Ring_Opened Ring-Opened Amine Hydrolysis/Oxidation Parent->Ring_Opened H₂O/Δ Dehalogenated Dehalogenated Analog Photolysis Parent->Dehalogenated

Caption: Plausible degradation pathways for the molecule.

References

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine - Lead Sciences. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine - MySkinRecipes. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Stability indicating RP-HPLC: Significance and symbolism. [Link]

Sources

Technical Support Center: Chiral Separation of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these critical chiral building blocks. Pyrrolidine scaffolds are ubiquitous in pharmaceuticals, and ensuring enantiomeric purity is paramount for safety and efficacy.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues. We will explore the causality behind methodological choices, ensuring you can not only solve immediate problems but also build robust separation methods for future discoveries.

Frequently Asked Questions (FAQs)

Q1: I'm starting with a new pyrrolidine derivative. Which type of chiral stationary phase (CSP) should I try first?

A1: For pyrrolidine enantiomers, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3][4][5] The amine group and any polar substituents on your pyrrolidine ring can effectively interact with the carbamate derivatives on the polysaccharide backbone, leading to successful separation.[6] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards and an excellent first choice.[6]

Q2: Why are my peaks tailing severely for my basic pyrrolidine analyte?

A2: Peak tailing for basic compounds like pyrrolidines is almost always caused by secondary interactions with acidic residual silanol groups on the silica surface of the column.[7][8] The basic nitrogen of the pyrrolidine ring strongly adsorbs to these sites, leading to a "tail" as the analyte slowly elutes from them. To fix this, you must add a basic modifier to your mobile phase. A small concentration (typically 0.1% - 0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete with your analyte for these acidic sites, effectively masking them and resulting in symmetrical, sharp peaks.[7][8][9]

Q3: Should I use Normal-Phase or Reversed-Phase chromatography?

A3: Normal-phase (NP) chromatography is generally the preferred starting mode for polysaccharide-based chiral separations.[10] Mobile phases consisting of a non-polar solvent like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol) provide excellent selectivity.[11] However, reversed-phase (RP) methods can be complementary and are essential if your sample is not soluble in NP solvents or if you require LC/MS compatibility.[5][12] Modern immobilized polysaccharide CSPs are robust and can be used with a wide range of solvents, including aqueous mobile phases, expanding the utility of RP for these separations.[4][13]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for pyrrolidine enantiomers?

A4: Absolutely. SFC is a powerful alternative to HPLC for chiral separations and is particularly well-suited for pyrrolidine derivatives.[14][15] Using supercritical CO2 as the main mobile phase component, SFC offers advantages like faster analysis times, reduced solvent consumption, and higher efficiency.[14][16][17] Polysaccharide-based CSPs are also the columns of choice in SFC, and the separation principles are similar to normal-phase HPLC.[14][18]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

If your enantiomers are co-eluting or poorly resolved, a systematic approach is needed to induce or improve separation.

Q: I've injected my racemic pyrrolidine sample on a CHIRALPAK® column with Hexane/IPA, but I see only one peak. What is my first step?

A: Your first and most critical step is to adjust the mobile phase composition. Chiral recognition is highly sensitive to the concentration of the polar modifier.

  • Step 1: Vary the Alcohol Modifier: Systematically change the percentage of isopropanol (IPA) or ethanol. Start with a screening gradient or a series of isocratic runs at different compositions (e.g., 5%, 10%, 15%, 20% alcohol). Small changes can dramatically impact selectivity.

  • Step 2: Change the Alcohol Type: If varying the concentration is not fruitful, switch the alcohol modifier. The choice between methanol, ethanol, and isopropanol can be the key to achieving separation. Aprotic solvents like acetonitrile can also be tested with immobilized phases.[14]

  • Step 3: Add a Basic Modifier: Even if peak shape is not an issue, a basic additive like DEA can sometimes enhance chiral recognition by altering the analyte's interaction with the stationary phase.[9][19]

  • Step 4: Screen Different CSPs: If a single column fails, the next logical step is to screen a set of complementary CSPs. A good screening set includes columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate).[6]

Troubleshooting Workflow: Poor Resolution This decision tree outlines a systematic approach to tackling poor or no enantiomeric resolution.

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Peak shape issues compromise resolution and the accuracy of quantification.[20]

Q: I've added DEA to my mobile phase, but my peaks are still tailing. What else could be the cause?

A: While silanol interactions are the primary cause of tailing for basic analytes, other factors can contribute:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks with decreasing retention times as concentration increases.[20] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you are overloading the column.

  • Injection Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8] For a normal-phase separation (e.g., Hexane/IPA), dissolving your sample in pure ethanol or methanol and injecting it can cause severe peak shape issues. Best Practice: Always dissolve your sample in the mobile phase itself whenever possible.[8]

  • Column Contamination or Damage: If the column has been used extensively or exposed to harsh conditions, the inlet frit may be partially blocked, or the packed bed could have a void.[13][20] This often results in split or shouldering peaks for all analytes.[21] Try reversing the column and flushing it with a strong, compatible solvent (for immobilized phases) to clean the inlet frit.[13] If this fails, the column may need to be replaced.

Data Summary: Effect of Mobile Phase Additive on Peak Shape

The following table demonstrates the typical effect of adding a basic modifier on the chromatography of a basic pyrrolidine derivative.

ParameterWithout DEAWith 0.2% DEA
Chromatogram Single, broad, tailing peakTwo sharp, symmetrical peaks
Resolution (Rs) 02.1
Tailing Factor (Tf) 3.51.1
Theoretical Plates (N) 1,2006,500

Data is representative and illustrates a common experimental outcome.

Problem 3: Irreproducible Retention Times

Fluctuating retention times make peak identification and quantification unreliable.

Q: My retention times are shifting between injections. How can I stabilize my method?

A: Unstable retention times in chiral chromatography are often linked to three main factors:

  • Column Temperature: Chiral recognition mechanisms can be very sensitive to temperature fluctuations.[7][8] Even minor changes in ambient lab temperature can cause retention to drift. Always use a thermostatted column compartment to maintain a constant, controlled temperature (e.g., 25 °C).[7]

  • Mobile Phase Equilibration: Chiral stationary phases, especially in normal-phase mode, can take a significant amount of time to fully equilibrate with the mobile phase. If you start your analysis before the column is fully equilibrated, you will see retention times drift (usually downwards) over the first several injections. Protocol: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[8]

  • Mobile Phase Composition: In a mixed mobile phase like Hexane/IPA, the more volatile component (Hexane) can evaporate over time, increasing the concentration of the stronger, polar modifier. This will cause retention times to decrease. Prepare fresh mobile phase daily and keep the reservoir bottle capped.[8]

Key Experimental Protocols

Protocol 1: Generic Chiral Method Screening for a Novel Pyrrolidine

This protocol provides a systematic workflow for developing a separation method from scratch.

1. Sample Preparation:

  • Accurately weigh and dissolve the racemic pyrrolidine sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Avoid using solvents significantly stronger than the initial mobile phase.[8]

2. HPLC System & Column Setup:

  • HPLC System: Standard analytical HPLC with UV detector.
  • Screening Columns:
  • CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
  • CHIRALPAK IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
  • CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
  • Temperature: 25 °C (controlled).

3. Screening Mobile Phases:

  • Mobile Phase A (NP): n-Hexane / Isopropanol (80:20) + 0.2% DEA
  • Mobile Phase B (NP): n-Hexane / Ethanol (80:20) + 0.2% DEA
  • Mobile Phase C (RP - for immobilized columns only): Acetonitrile / Water (50:50) + 10mM Ammonium Bicarbonate

4. Screening Protocol Workflow:

  • Install the first screening column (e.g., CHIRALPAK IA).
  • Equilibrate the column with Mobile Phase A for at least 15 minutes at 1.0 mL/min.
  • Inject the sample.
  • If separation is observed, optimize by adjusting the Hexane/IPA ratio.
  • If no separation, switch to Mobile Phase B and repeat the equilibration and injection.
  • Repeat this process for all selected columns and mobile phases.

Screening Workflow Diagram

G cluster_0 Column 1: CHIRALPAK IA cluster_1 Column 2: CHIRALPAK IB cluster_2 Column 3: CHIRALCEL OD-H A1 Equilibrate with MP A (Hex/IPA/DEA) A2 Inject Sample A1->A2 A3 Equilibrate with MP B (Hex/EtOH/DEA) A2->A3 A4 Inject Sample A3->A4 B1 Equilibrate with MP A A4->B1 B2 Inject Sample B1->B2 B3 Equilibrate with MP B B2->B3 B4 Inject Sample B3->B4 C1 Equilibrate with MP A B4->C1 C2 Inject Sample C1->C2 C3 Equilibrate with MP B C2->C3 C4 Inject Sample C3->C4 End Select Best Condition for Optimization C4->End Start Start Screening Start->A1

Caption: A typical screening workflow for chiral method development.

References

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Abou-Chebel, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC - PubMed Central. [Link]

  • Ilisz, I., et al. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]

  • Thuy, P. T., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • additives for chiral. Chromatography Forum. [Link]

  • Matarashvili, I., & Douša, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • de Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • François, C., & De Klerck, K. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. ResearchGate. [Link]

  • Ahuja, S. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Technical Support Center: Synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls at each stage, you can optimize your reaction conditions, improve yields, and ensure the desired stereochemical outcome.

Overview of the Synthetic Pathway

A common and effective strategy for the asymmetric synthesis of this compound involves a four-step sequence. This pathway is adapted from established methods for preparing structurally similar 2-arylpyrrolidines, such as the process described for (R)-2-(2,5-difluorophenyl)pyrrolidine[1]. The general workflow is as follows:

Synthetic_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Deprotection cluster_3 Step 4: Asymmetric Reduction cluster_4 Final Product A 2-Pyrrolidinone B N-Boc-2-pyrrolidinone A->B (Boc)2O, Base C N-Boc-2-hydroxy-2- (2-chloro-5-fluorophenyl)pyrrolidine B->C 1. 2-chloro-5-fluorophenyl magnesium bromide 2. Quench D 5-(2-chloro-5-fluorophenyl) -3,4-dihydro-2H-pyrrole C->D Acid (e.g., HCl) E (R)-2-(2-chloro-5-fluorophenyl) pyrrolidine hydrochloride D->E Chiral Reducing Agent, then HCl

Figure 1: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: N-Boc Protection of 2-Pyrrolidinone

Question 1: I am observing low yields during the N-Boc protection of 2-pyrrolidinone. What are the likely causes and how can I improve the conversion?

Answer: Low yields in this step are typically due to incomplete reaction or side reactions. The reaction involves the acylation of the lactam nitrogen with di-tert-butyl dicarbonate ((Boc)₂O).

  • Causality: The nitrogen in 2-pyrrolidinone is part of an amide (a lactam), making it less nucleophilic than a free amine. Therefore, a suitable base is crucial to deprotonate the nitrogen, increasing its nucleophilicity and facilitating the attack on the Boc anhydride.

  • Troubleshooting Protocol:

    • Base Selection: Ensure you are using an appropriate base. While weaker bases can be used, a stronger base like sodium hydride (NaH) or a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield[1].

    • Reaction Conditions: The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Ensure your solvent is anhydrous, as water can react with both the base and (Boc)₂O.

    • Temperature: The reaction can be run at room temperature, but gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion, especially if a weaker base is used.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

Step 2: Grignard Reaction with N-Boc-2-pyrrolidinone

Question 2: My Grignard reaction is failing to initiate or giving a low yield of the desired tertiary alcohol. What are the common pitfalls?

Answer: The Grignard reaction is highly sensitive to reaction conditions. Failure to initiate and low yields are common issues.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, making them reactive towards any protic sources and susceptible to side reactions. The formation of the Grignard reagent itself from 2-bromo-1-chloro-4-fluorobenzene requires the activation of magnesium metal.

  • Potential Side Reactions & Troubleshooting:

    • Failure to Initiate:

      • Issue: The magnesium surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide from starting[2].

      • Solution: Activate the magnesium turnings before adding the aryl halide. This can be done by adding a small crystal of iodine, which etches the magnesium surface, or by using a mechanical stirring to physically break the oxide layer. Gentle heating can also help initiate the reaction[2].

    • Wurtz Coupling:

      • Issue: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of a biaryl impurity (e.g., 2,2'-dichloro-5,5'-difluorobiphenyl)[3].

      • Solution: Add the solution of 2-bromo-1-chloro-4-fluorobenzene slowly to the suspension of activated magnesium. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling side reaction[3].

    • Dehalogenation:

      • Issue: While less common for aryl chlorides, there is a possibility of the Grignard reagent abstracting the chlorine atom from another molecule of the starting material or product, leading to dehalogenated byproducts.

      • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) after the Grignard reagent has formed to minimize this and other side reactions.

    • Enolization of the Lactam:

      • Issue: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the lactam, leading to an enolate that does not react further to form the desired product[4].

      • Solution: Use a low reaction temperature (e.g., -78 °C to 0 °C) when adding the N-Boc-2-pyrrolidinone to the pre-formed Grignard reagent. This favors the nucleophilic addition over deprotonation.

Parameter Recommendation Rationale
Solvent Anhydrous diethyl ether or THFGrignard reagents are incompatible with protic solvents.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Magnesium Activation Iodine crystal or mechanical stirringRemoves the passivating MgO layer.[2]
Addition Rate Slow, dropwise addition of aryl halideMinimizes Wurtz coupling.[3]
Temperature Maintain gentle reflux during formation; cool before adding the lactamControls reaction rate and minimizes side reactions.
Step 3: Acid-Catalyzed Dehydration and N-Boc Deprotection

Question 3: During the acid-catalyzed dehydration and deprotection step, I am observing a complex mixture of products instead of the desired cyclic imine. What could be going wrong?

Answer: This step involves two key transformations: dehydration of the tertiary alcohol and the removal of the N-Boc protecting group. Both are acid-catalyzed, but the conditions need to be carefully controlled to avoid side reactions.

  • Causality: Strong acidic conditions can lead to polymerization or rearrangement of the intermediate carbocation formed during dehydration. Incomplete reaction can also lead to a mixture of the starting material, the dehydrated product with the Boc group still attached, and the fully deprotected imine.

  • Potential Side Reactions & Troubleshooting:

    • Incomplete Reaction:

      • Issue: Insufficient acid or reaction time can lead to a mixture of the starting tertiary alcohol, the N-Boc protected imine, and the desired product.

      • Solution: Ensure a sufficient amount of a strong acid like HCl (e.g., 4M in dioxane) is used. Monitor the reaction by TLC or LC-MS until both dehydration and deprotection are complete[5].

    • Polymerization:

      • Issue: The desired product, 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole, is a cyclic imine that can be susceptible to polymerization under harsh acidic conditions.

      • Solution: Perform the reaction at a controlled temperature (e.g., room temperature or gentle heating) and for the minimum time necessary for complete conversion. Upon completion, promptly neutralize the reaction mixture during workup to isolate the imine.

    • Formation of Pyrrole Byproducts:

      • Issue: Under certain conditions, over-oxidation or rearrangement can lead to the formation of aromatic pyrrole byproducts.

      • Solution: Maintain an inert atmosphere and use carefully controlled reaction conditions. Purification by column chromatography may be necessary to remove these impurities.

Dehydration_Deprotection Start N-Boc-2-hydroxy-2-arylpyrrolidine Intermediate1 Carbocation Intermediate Start->Intermediate1 H+ Desired_Product 5-Aryl-3,4-dihydro-2H-pyrrole Intermediate1->Desired_Product -H₂O, -Boc Side_Product2 Pyrrole Byproduct Intermediate1->Side_Product2 Rearrangement/ Oxidation Side_Product1 Polymerization Desired_Product->Side_Product1 Excess Acid/Heat

Figure 2: Potential reaction pathways in the dehydration/deprotection step.
Step 4: Asymmetric Reduction and Hydrochloride Salt Formation

Question 4: The enantiomeric excess (ee) of my final product is low after the asymmetric reduction. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity in the reduction of the cyclic imine is critical for the synthesis of the desired (R)-enantiomer. The choice of the chiral reducing agent and reaction conditions are paramount.

  • Causality: The stereochemical outcome is determined by the facial selectivity of the hydride delivery to the prochiral imine. This is controlled by the chiral environment provided by the reducing agent or catalyst.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Biocatalysis: Imine reductases (IREDs) are highly effective for the asymmetric reduction of cyclic imines and can provide access to either the (R) or (S) enantiomer with high ee[6]. Screening a panel of IREDs is recommended to find one with the desired selectivity for your substrate.

      • Chiral Boranes/Hydrides: Chiral reducing agents derived from boranes, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, or chiral borohydrides can also be effective. The choice of the chiral ligand is crucial.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

      • Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome. It is advisable to screen different solvents.

    • Substrate Purity: Ensure the starting imine is of high purity, as impurities can sometimes interfere with the catalyst and reduce enantioselectivity.

Question 5: I am having trouble isolating the final product as a crystalline hydrochloride salt; it often oils out or is impure. What are the best practices for salt formation?

Answer: The formation of the hydrochloride salt is a crucial final step for purification and to improve the stability and handling of the amine product.

  • Causality: The hydrochloride salt is formed by the protonation of the basic pyrrolidine nitrogen by HCl[7]. The crystallinity of the salt depends on factors such as solvent, temperature, and the presence of impurities.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: It is highly recommended to use anhydrous HCl for the salt formation. This can be in the form of a solution in an anhydrous solvent like dioxane, diethyl ether, or isopropanol[8]. Using aqueous HCl can introduce water, which may prevent the salt from crystallizing and lead to an oil[9].

    • Solvent Selection: The choice of solvent is critical. The free amine should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble to allow for precipitation. A common procedure is to dissolve the purified free amine in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in an organic solvent dropwise[10].

    • Control of Stoichiometry: Add a slight excess of HCl (e.g., 1.1 equivalents) to ensure complete protonation, but avoid a large excess which can lead to the co-precipitation of excess acid.

    • Crystallization Technique: After adding the HCl, scratching the inside of the flask with a glass rod can induce crystallization. Cooling the mixture can also help. If the product initially oils out, sometimes adding a small amount of a non-polar co-solvent (like hexane) or allowing the mixture to stir for an extended period can promote crystallization.

    • Purification of the Salt: If the isolated salt is still impure, it can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether[8].

References

  • Grignard Reaction. Department of Chemistry, University of Wisconsin-Madison. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. Google Patents.
  • Reactions of Grignard Reagents. Adichemistry. Available at: [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. Available at: [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. Available at: [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available at: [Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. Chemistry – A European Journal. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Semantic Scholar. Available at: [Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ResearchGate. Available at: [Link]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Angewandte Chemie International Edition. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Asymmetric Reduction of Cyclic Imines Catalyzed by a Whole-Cell Biocatalyst Containing an (S)-Imine Reductase. ResearchGate. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

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How to resolve impurities in (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

A Researcher's Guide to Impurity Identification and Resolution

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve impurity-related issues. As Senior Application Scientists, our goal is to provide not only protocols but also the underlying scientific principles to ensure the integrity of your research.

The purity of this compound is critical for its use as a chiral intermediate in the synthesis of biologically active compounds, including kinase inhibitors and neuroactive agents.[1] Impurities can lead to misleading experimental results, side reactions, and challenges in achieving desired product specifications. This guide provides a structured approach to identifying and mitigating common impurities.

Troubleshooting Guide: A Systematic Approach to Impurity Resolution

The first step in resolving an impurity issue is to identify its likely source. Impurities in this compound typically fall into one of four categories: synthesis-related, enantiomeric, residual solvents, or degradation products.

Workflow for Impurity Identification and Resolution

Caption: A stepwise workflow for addressing impurities in chemical samples.

Table 1: Common Impurities in this compound and Their Mitigation

Impurity TypePotential Source(s)Recommended Analytical TechniquesPurification Strategies
Synthesis-Related Impurities Unreacted starting materials, byproducts from side reactions.[2][3]HPLC, GC-MS, LC-MS, NMR.[4][5][6]Recrystallization, Flash Chromatography.[7][8]
Enantiomeric Impurity (S)-enantiomer Incomplete enantioselectivity in the synthesis, racemization.[9][10][11]Chiral HPLC.[12][13]Chiral preparative HPLC, Diastereomeric salt resolution.
Residual Solvents Trapped solvents from the synthesis and purification steps (e.g., Toluene, THF, Methanol).[14][15][16]GC-Headspace (GC-HS), ¹H-NMR.[17]High-vacuum drying, Recrystallization from a different solvent.[16]
Degradation Products Exposure to air, light, or high temperatures leading to oxidation or other decomposition.[18][19][20]HPLC with UV/MS detection, LC-MS.[21][22]Recrystallization, Column Chromatography.[23][24]

Frequently Asked Questions (FAQs)

Q1: My HPLC chromatogram shows a new peak that I suspect is a degradation product. How can I confirm this?

A1: The appearance of a new peak upon storage or handling is a strong indicator of degradation. To confirm, a forced degradation study is recommended. This involves subjecting a sample of your material to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally induce degradation.

By analyzing the stressed samples by HPLC-MS, you can compare the degradation products formed under controlled conditions to the unknown peak in your sample.[18] Mass spectrometry will provide the molecular weight of the impurity, which is crucial for proposing a structure and understanding the degradation pathway.[6][25][26][27]

Q2: I need to ensure high enantiomeric purity for my experiment. What is the most effective way to remove the unwanted (S)-enantiomer?

A2: For achieving high enantiomeric purity, chiral HPLC is the gold standard for both analysis and purification.[12][13] Preparative chiral HPLC can effectively separate the (R) and (S) enantiomers, yielding a highly pure product.

Alternatively, a classical chemical method is diastereomeric salt formation. This involves reacting the enantiomerically impure free base of your pyrrolidine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired (R)-enantiomer can then be liberated from the purified diastereomeric salt.

Q3: My ¹H-NMR spectrum shows signals that don't correspond to the product. Could these be residual solvents?

A3: Yes, ¹H-NMR is an excellent technique for detecting and identifying residual solvents.[4][17][28] The chemical shifts of common laboratory solvents are well-documented. If you suspect the presence of residual solvents, you can confirm their identity by comparing the unknown signals to a reference table of solvent chemical shifts. Quantification can be achieved by integrating the solvent peaks relative to a known proton signal of your compound. The most common method for removing residual solvents is drying the sample under high vacuum, sometimes with gentle heating.[16]

Q4: Can I purify my this compound by washing the salt?

A4: Washing the hydrochloride salt with a suitable organic solvent can be a simple and effective purification step.[29] The key is to choose a solvent in which the desired hydrochloride salt is poorly soluble, while the impurities are more soluble. Non-polar solvents like hexane or moderately polar solvents like ethyl acetate are often good choices for washing away organic, non-polar impurities.[29] However, this method is generally not effective for removing impurities that are structurally very similar to the product or other salt impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for removing a wide range of impurities.[8][30] The choice of solvent is critical for successful purification.[31][32][33]

  • Solvent Selection: In small test tubes, test the solubility of your sample in various solvents (e.g., isopropanol, ethanol, acetonitrile, or a mixture such as ethanol/ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the impure sample and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Confirm the purity of the recrystallized material using HPLC or another suitable analytical method.

Decision Tree for Purification Method Selection

G A Impurity Detected B What is the nature of the impurity? A->B C Enantiomeric Impurity B->C Stereoisomer D Synthesis Byproduct or Degradation Product B->D Structurally Related E Residual Solvent B->E Volatile Organic F Chiral HPLC or Diastereomeric Salt Formation C->F G Recrystallization or Column Chromatography D->G H High-Vacuum Drying E->H

Caption: A decision-making guide for selecting a purification technique.

References

  • Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)–H Borylation - ACS Publications. (n.d.).
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
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  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13).
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  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (2025, August 6).
  • Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry - American Chemical Society. (2025, December 29).
  • Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis - Benchchem. (n.d.).
  • A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed. (n.d.).
  • Liquid chromatography–mass spectrometry - Wikipedia. (n.d.).
  • pyrrolidine hydrochloride | 25150-61-2 - Benchchem. (n.d.).
  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.).
  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine - Lead Sciences. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.).
  • Crystallization Solvents.pdf. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide - Benchchem. (n.d.).
  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine - MySkinRecipes. (n.d.).
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
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  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. (2022, December 19).
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2024, October 16).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
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  • common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem. (n.d.).
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Navigating the Challenges of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. As a pivotal intermediate in the synthesis of various biologically active molecules, achieving consistent and adequate solubility is paramount for reaction efficiency, purification, and formulation development.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles.

Understanding the Solubility Profile

This compound is a salt of a secondary amine. The presence of the hydrochloride moiety generally enhances aqueous solubility compared to the free base by allowing the molecule to exist in an ionized state.[2][3] However, the bulky and hydrophobic 2-chloro-5-fluorophenyl group can significantly limit its solubility in aqueous media, leading to challenges in various experimental settings.

This guide will explore a range of scientifically-grounded strategies to enhance the solubility of this compound, from simple pH adjustments to more advanced formulation techniques. Each section is designed to not only provide a solution but also to explain the underlying scientific principles, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: As a hydrochloride salt of an amine, it is expected to have some aqueous solubility. However, complete dissolution can be hindered by several factors:

  • Insufficient Solvent: The concentration of the compound may be exceeding its intrinsic solubility limit in water.

  • pH of the Medium: The pH of your water can influence the ionization state of the pyrrolidine nitrogen. A less acidic environment can shift the equilibrium towards the less soluble free base form.[2]

  • Common Ion Effect: If your aqueous medium contains other chloride salts, it can suppress the dissolution of the hydrochloride salt.[3]

  • Solid-State Properties: The crystalline form (polymorphism) and particle size of your specific batch can impact the dissolution rate.

Q2: I'm trying to use this compound in an organic reaction, but it's insoluble in my non-polar solvent. What can I do?

A2: Hydrochloride salts are generally poorly soluble in non-polar organic solvents. To achieve solubility, you can either:

  • Convert to the Free Base: Neutralize the hydrochloride salt with a suitable base to generate the free amine, which will be significantly more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).[4]

  • Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may offer better solubility for the hydrochloride salt form.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the rate of dissolution and the overall solubility of the compound. However, be cautious about the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. It is advisable to conduct preliminary stability studies if you plan to use elevated temperatures.

Q4: Are there any specific excipients that can enhance the solubility of this compound?

A4: Yes, several pharmaceutical excipients can be employed to improve solubility:

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate the hydrophobic portions of the compound, increasing its apparent solubility in aqueous solutions.[5][6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the phenyl ring of your compound, effectively increasing its aqueous solubility.[7][8][9]

  • Polymers: Water-soluble polymers can be used to create solid dispersions, where the compound is dispersed in a polymer matrix in an amorphous state, which generally has higher solubility than the crystalline form.

Troubleshooting Guides

This section provides structured approaches to systematically address solubility issues.

Issue 1: Poor Aqueous Solubility for In Vitro Assays or Process Chemistry

If you are struggling to achieve the desired concentration in an aqueous medium, follow this troubleshooting workflow:

Figure 1: Troubleshooting workflow for poor aqueous solubility.

1. pH Adjustment Protocol:

A primary and often effective method for dissolving amine hydrochloride salts is to ensure the medium is sufficiently acidic.[10]

  • Objective: To maintain the compound in its fully protonated, more soluble form.

  • Materials:

    • This compound

    • Purified water (e.g., Milli-Q or equivalent)

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter or pH indicator strips

  • Procedure:

    • Weigh the desired amount of the compound.

    • Add a portion of the total required volume of purified water.

    • Measure the initial pH of the suspension.

    • Slowly add 0.1 M HCl dropwise while stirring.

    • Monitor the pH and continue adding acid until the solid dissolves. A target pH of 3-5 is a good starting point.

    • Once dissolved, add the remaining volume of water.

    • Confirm the final pH.

Causality: The pyrrolidine nitrogen is a weak base. In its hydrochloride salt form, it exists as a protonated amine. By lowering the pH, you shift the equilibrium R₂NH₂⁺ ⇌ R₂NH + H⁺ to the left, favoring the charged (and more water-soluble) species and preventing the precipitation of the less soluble free base.[2]

2. Co-solvency Protocol:

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[11][12][13]

  • Objective: To reduce the polarity of the solvent system, making it more favorable for the hydrophobic phenyl group.

  • Common Co-solvents: Ethanol, isopropanol, propylene glycol, polyethylene glycol 400 (PEG 400).

  • Procedure:

    • Attempt to dissolve the compound in a small amount of the chosen co-solvent first.

    • Once dissolved, slowly add the aqueous buffer or water to the desired final volume while stirring vigorously.

    • Observe for any precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.

    • It is crucial to validate the compatibility of the co-solvent with your downstream application (e.g., cell viability in biological assays).

Co-solvent Typical Starting Concentration (% v/v) Notes
Ethanol5-20%Generally well-tolerated in many systems.
Propylene Glycol10-30%Higher viscosity, good solubilizing power.
PEG 40010-40%Often used in pharmaceutical formulations.
DMSO1-10%Excellent solubilizer, but can have biological effects.

Table 1: Common co-solvents and typical starting concentrations for solubility enhancement.

Issue 2: Requirement for a Non-Aqueous, Non-Polar Solvent System

For organic synthesis, achieving solubility in solvents like DCM or THF is often necessary. Direct dissolution of the hydrochloride salt is unlikely.

Sources

Technical Support Center: Troubleshooting NMR Artifacts in the Spectrum of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for NMR analysis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. This guide is structured to address common challenges and artifacts encountered during the NMR spectroscopy of this and structurally related compounds. As a Senior Application Scientist, my aim is to provide practical, scientifically grounded advice to help you acquire and interpret high-quality NMR data.

Core Troubleshooting and FAQs
Q1: My baseline is distorted and "rolling." What's causing this and how can I correct it?

A1: A rolling baseline is a frequent artifact, often stemming from issues in the early data points of the Free Induction Decay (FID).

  • Expertise & Experience: This distortion is commonly a result of a receiver gain set too high, which can cause the detector to overflow, or from an intensely strong solvent signal that corrupts the initial part of the FID.[1][2] When the FID is Fourier transformed, this initial corruption manifests as a rolling baseline. For a hydrochloride salt like this, which is often dissolved in polar solvents such as DMSO-d₆ or D₂O, the large residual solvent peak is a likely culprit.

  • Trustworthiness (Self-Validating Protocol): A combination of proper acquisition setup and post-acquisition processing can rectify this.

    Step-by-Step Protocol for Baseline Correction:

    • Optimize Receiver Gain: If acquiring the spectrum manually, adjust the receiver gain to prevent overflow. Most modern spectrometers have an autogain function that should handle this.[1]

    • Solvent Suppression: If the solvent signal is overwhelming, utilize a solvent suppression pulse sequence (e.g., presaturation or WET).

    • Data Processing: In your NMR processing software, apply a baseline correction algorithm. A polynomial fit or a Whittaker smoother are common and effective choices. For more persistent issues, a backward linear prediction on the FID before Fourier transformation can be employed.

  • Mandatory Visualization:

    Caption: Troubleshooting workflow for a rolling baseline.

Q2: I'm observing a broad, unassignable peak. What is its origin?

A2: This is very likely the N-H proton of the protonated pyrrolidine ring.

  • Expertise & Experience: As a hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium cation. The N-H proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent or with other exchangeable protons. This exchange process, when occurring at a rate comparable to the NMR timescale, leads to significant line broadening. Additionally, the nitrogen atom itself possesses a quadrupole moment that can contribute to the broadening of the attached proton's signal.

  • Trustworthiness (Self-Validating Protocol): A D₂O exchange experiment is a definitive method to identify exchangeable protons like N-H.

    Step-by-Step D₂O Exchange Protocol:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a single drop of deuterium oxide (D₂O) to your NMR tube and gently mix.

    • Re-acquire the ¹H NMR spectrum.

    • The broad N-H proton signal will either disappear or be significantly attenuated due to the exchange of the proton for a deuterium atom, which is not detected in ¹H NMR.[3]

  • Authoritative Grounding: The protonation of amines to form hydrochloride salts leads to characteristic downfield shifts of adjacent protons in the ¹H NMR spectrum.[4]

Q3: The aromatic region of my spectrum is complex and difficult to interpret. How can I assign the peaks?

A3: The complexity in the aromatic region is expected due to the substitution pattern of the phenyl ring, which results in overlapping multiplets and additional couplings from the fluorine atom.

  • Expertise & Experience: The 2-chloro-5-fluorophenyl group will give rise to three aromatic proton signals. These protons will exhibit not only proton-proton (³JHH and ⁴JHH) couplings but also proton-fluorine couplings (JHF), which can be of similar magnitude to the proton-proton couplings, leading to complex multiplet patterns.

  • Trustworthiness (Self-Validating Protocol): Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

    Step-by-Step 2D NMR Assignment Protocol:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, providing the chemical shift of the carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary (non-protonated) carbons and confirming the overall structure.

    • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This can be particularly useful to identify through-space proximity between the fluorine atom and specific protons on the pyrrolidine ring, aiding in conformational analysis.

  • Data Presentation: Expected Aromatic Couplings

Proton PositionExpected MultiplicityContributing Couplings
H-3Doublet of doublets³JH3-H4, ⁴JH3-F
H-4Doublet of doublets of doublets³JH4-H3, ⁴JH4-H6, ³JH4-F
H-6Doublet of doublets⁴JH6-H4, ⁵JH6-F

Note: The exact coupling constants can vary depending on the solvent and temperature.

Q4: Why do I see more than the expected number of peaks in the aliphatic (pyrrolidine) region?

A4: This phenomenon could be due to the presence of rotamers (conformational isomers) or, less likely, diastereomeric impurities.

  • Expertise & Experience: The bond between the chiral center of the pyrrolidine ring and the phenyl ring may have restricted rotation. If the energy barrier to rotation is high enough, you may observe distinct sets of signals for each stable conformation (rotamer) at room temperature. These rotamers are diastereomeric to each other and thus have different NMR spectra.[3]

  • Trustworthiness (Self-Validating Protocol): Variable temperature (VT) NMR is the key experiment to differentiate between rotamers and other types of isomers.

    Step-by-Step Variable Temperature (VT) NMR Protocol:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Gradually increase the temperature of the NMR probe (e.g., in 10-15 °C increments) and acquire a spectrum at each temperature.

    • If the extra peaks are due to rotamers, you will observe them broadening and eventually coalescing into a single, averaged set of signals as the increased thermal energy overcomes the rotational barrier.

    • If the peaks are from stable diastereomers, they will remain distinct, although their chemical shifts might change slightly with temperature.

  • Mandatory Visualization:

    G start Extra peaks in aliphatic region check_purity Verify sample purity (LC-MS, etc.) start->check_purity vt_nmr Perform Variable Temperature NMR check_purity->vt_nmr coalesce Do peaks coalesce upon heating? vt_nmr->coalesce rotamers Conclusion: Presence of Rotamers coalesce->rotamers Yes diastereomers Conclusion: Diastereomeric Impurity coalesce->diastereomers No

    Caption: Decision tree for investigating extra aliphatic signals.

References
  • Rogers, M. T. NMR Artifacts. Michigan State University Department of Chemistry. [Link]

  • SDSU NMR Facility. Common Problems. San Diego State University Department of Chemistry. [Link]

  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Mian, Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega2022 , 7 (31), 27587–27594. [Link]

  • LaPlanche, L. A., et al. 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependent Diastereoisomerism. Magnetic Resonance in Chemistry1992 , 30 (9), 837-843. [Link]

  • Chemical Shifts. University of California, Davis Chemistry. [Link]

  • Gomez, L., et al. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry2007 , 13 (29), 8294-301. [Link]

Sources

Improving the enantiomeric excess of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and enantiomeric enrichment of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize the enantiomeric excess of this critical chiral intermediate. (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine is a key building block in the development of various pharmaceuticals, particularly those targeting the central nervous system, where stereochemical purity is paramount for efficacy and safety[1].

I. Understanding the Synthetic Landscape

The primary route to obtaining enantiomerically enriched (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine involves the asymmetric reduction of the corresponding cyclic imine precursor, 5-(2-chloro-5-fluorophenyl)-3,4-dihydro-2H-pyrrole. The success of this synthesis hinges on the stereocontrol exerted during this reduction step. Subsequent purification and potential enantiomeric enrichment are then typically achieved through crystallization techniques.

Synthetic Workflow Overview

Synthetic Workflow A Starting Materials (e.g., 2-chloro-5-fluorobromobenzene, N-Boc-2-pyrrolidinone) B Grignard Reaction & Cyclization A->B Step 1 C Dehydration & Deprotection to form Imine Precursor B->C Step 2 D Asymmetric Reduction C->D Step 3 E Work-up & Isolation of Racemic/Enantioenriched Free Base D->E Step 4 F Chiral Resolution (Optional/If Needed) E->F Step 5a G Salt Formation (with HCl) E->G Step 5b F->G Step 6 H Final Product (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl G->H Step 7 Troubleshooting_Resolution start Start: Product with ee < 99% screen_agents Screen Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) start->screen_agents screen_solvents Systematically Screen Solvents (Alcohols, Esters, Ketones, Mixtures) screen_agents->screen_solvents control_cooling Optimize Cooling Profile (Slow, controlled cooling) screen_solvents->control_cooling check_ee Analyze ee of Crystals and Mother Liquor control_cooling->check_ee success Success: ee > 99% check_ee->success Yes fail Improvement Unsatisfactory check_ee->fail No fail->screen_agents Iterate

Caption: Iterative workflow for optimizing diastereomeric salt resolution.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical method for determining the enantiomeric excess of 2-(2-chloro-5-fluorophenyl)pyrrolidine?

A1: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC).[2][3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a broad range of enantiomers, including pyrrolidine derivatives.[2][4]

ParameterTypical Value/Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Normal Phase: Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine)
Detection UV at 254 nm
Flow Rate 0.5 - 1.0 mL/min
Note The free base is typically analyzed. If analyzing the HCl salt, it may need to be neutralized first.

Q2: My final hydrochloride salt product is showing signs of instability or discoloration. What could be the cause?

A2: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, like many amines, can be susceptible to air oxidation over time, which can lead to discoloration. The hydrochloride salt is generally more stable, but residual impurities can catalyze degradation. Ensure the product is stored under an inert atmosphere, protected from light, and at a cool temperature (2-8°C is often recommended).[1][5] The discoloration could also be due to residual solvents or by-products from the synthesis. Re-purification by recrystallization of the salt may be necessary.

Q3: Can I use a kinetic resolution approach to improve the enantiomeric excess?

A3: Yes, enzymatic or chemical kinetic resolution is a viable strategy. This involves selectively reacting one enantiomer in the racemic or enantioenriched mixture, leaving the other, less reactive enantiomer behind. For example, an enzyme like a lipase could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. However, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is 50% from a racemic mixture. For enantiomeric enrichment of an already high-ee sample, it can be effective but may be less atom-economical than crystallization-induced resolution.[6]

Q4: Is it possible to racemize the undesired (S)-enantiomer and recycle it?

A4: Yes, developing a racemization protocol for the undesired (S)-enantiomer is a highly efficient strategy for improving the overall process yield. For some pyrrolidine derivatives, heating in the presence of a base (like potassium hydroxide in DMSO) can facilitate racemization of the unwanted enantiomer, which can then be recycled back into the resolution process. This transforms a classical resolution into a more dynamic process, potentially doubling the yield of the desired (R)-enantiomer.[7]

IV. References

  • Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals - ACS Publications. (n.d.). Retrieved from

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine - MySkinRecipes. (n.d.). Retrieved from

  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers - Benchchem. (n.d.). Retrieved from

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.). Retrieved from

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (n.d.). Retrieved from

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.). Retrieved from

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. (2008). Retrieved from

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH. (2011). Retrieved from

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. (2002). Retrieved from

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from

  • Efficient preparation of ( R )‐2‐(2,5‐difluorophenyl)pyrrolidine via a recycle process of resolution | Request PDF - ResearchGate. (n.d.). Retrieved from

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine | 1223405-13-7 - ChemicalBook. (n.d.). Retrieved from

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions - Sci-Hub. (n.d.). Retrieved from

Sources

Technical Support Center: Method Refinement for Quantifying (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the bioanalysis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing, validating, and troubleshooting a robust analytical method for this compound in a complex biological matrix like human plasma. Our focus is on explaining the causality behind experimental choices to ensure your method is not only accurate and precise but also self-validating and compliant with regulatory expectations.

Introduction: The Bioanalytical Challenge

This compound is a small molecule whose accurate quantification in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. The primary challenge in this endeavor is not merely detection, but achieving reliable and reproducible results from a complex biological matrix. Plasma is rich in endogenous components like phospholipids, proteins, and salts, which can interfere with the analysis and cause a phenomenon known as the "matrix effect".[1][2] This effect, manifesting as ion suppression or enhancement, can compromise data integrity by affecting accuracy, precision, and sensitivity.[3][4]

This guide provides a comprehensive framework for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which remains the gold standard for small-molecule bioanalysis due to its high selectivity and sensitivity.[5] We will detail a robust sample preparation protocol, outline key validation parameters, and provide a detailed troubleshooting guide to address common issues encountered during method development and execution.

Part 1: Recommended Analytical Method & Protocol

A successful bioanalytical method is built on a foundation of clean sample extraction and selective chromatographic separation. For this analyte, we recommend a Solid-Phase Extraction (SPE) approach followed by Reversed-Phase LC-MS/MS analysis.

Experimental Protocol: SPE-LC-MS/MS Method

This protocol is designed to be a starting point for method development and must be fully validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[5][6][7][8]

1. Materials and Reagents

  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine HCl) is highly recommended to compensate for matrix effects and extraction variability. If unavailable, a structurally similar analog can be used, but requires more rigorous validation.[9]

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

  • Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.

  • SPE Cartridges: Mixed-mode cation exchange polymeric SPE cartridges (e.g., Oasis MCX, Bond Elut Plexa). These are effective for extracting basic compounds like the target analyte.[10]

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Serially dilute the stock solutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QCs (LLOQ, Low, Mid, High).[11]

3. Plasma Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate the analyte from interfering matrix components.[12][13] A mixed-mode cation exchange mechanism is ideal here, leveraging both hydrophobic interactions and ionic attraction for high selectivity.

Step-by-Step SPE Protocol:

  • Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and ensures the analyte (a basic amine) is positively charged.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar interferences like phospholipids.[3][14]

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte's positive charge, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

4. Data Presentation: Instrumental Parameters

All quantitative data should be clearly structured. The following tables provide a recommended starting point for the instrumental method.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18 Column (e.g., 2.1 x 50 mm, <3 µm) Provides good retention and separation for moderately polar compounds.[15][16]
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure good peak shape for the basic analyte by minimizing silanol interactions.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate. A gradient is necessary to elute the analyte while washing out strongly retained matrix components.[16]
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The pyrrolidine nitrogen is easily protonated.
Scan Type Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.
Analyte MRM Propose specific Q1/Q3 transition Must be optimized by infusing the analyte. Q1 is the protonated parent ion [M+H]+, Q3 is a stable product ion.
IS MRM Propose specific Q1/Q3 transition for IS Must be optimized. Should not have crosstalk with the analyte transition.
Source Temp. 500°C To facilitate desolvation.
IonSpray Voltage +5500 V To generate ions efficiently.

| Collision Gas | Nitrogen | Standard for collision-induced dissociation. |

Part 2: Visual Workflows & Diagrams

Visual aids are essential for understanding complex experimental processes.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Processing Plasma 200 µL Plasma Sample Acid Add 200 µL 4% Phosphoric Acid Plasma->Acid Vortex1 Vortex to Mix Acid->Vortex1 Load 2. Load (Pre-treated Sample) Vortex1->Load Load Sample Condition 1. Condition (Methanol, then Water) Condition->Load Wash1 3. Wash 1 (Aqueous Acid Wash) Load->Wash1 Wash2 4. Wash 2 (Methanol Wash) Wash1->Wash2 Elute 5. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Plasma Sample Preparation using SPE.

G SampleReceipt Sample Receipt (Plasma) SamplePrep Sample Preparation (SPE Protocol) SampleReceipt->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition (Chromatogram Generation) MS_Detection->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing Report Final Concentration Report DataProcessing->Report

Caption: Overall Bioanalytical Quantification Process.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Q&A

Question 1: I am experiencing low or inconsistent recovery of my analyte. What are the likely causes and solutions?

  • Probable Cause 1: Incomplete Elution from SPE Cartridge. The analyte, being basic, has a strong ionic bond to the cation exchange sorbent. The elution solvent may not be basic enough to neutralize it effectively.

    • Solution: Increase the concentration of ammonium hydroxide in your elution solvent from 5% up to 10%. Ensure the solvent is freshly prepared, as ammonia can evaporate. Also, try a second elution step to see if more analyte is recovered.

  • Probable Cause 2: Analyte Breakthrough during Loading/Washing. If the sample is loaded too quickly, or if the wash solvent has some affinity for the analyte, it can be lost before the elution step.

    • Solution: Decrease the flow rate during the sample loading step. Collect the load and wash fractions and inject them to confirm if the analyte is being lost at these stages. If analyte is found in the methanol wash (Wash 2), consider using a less eluotropic organic solvent for this step, such as 50% methanol.

  • Probable Cause 3: Adsorption to Labware. Small molecules, especially at low concentrations, can adsorb to the surface of plastic tubes or vials.

    • Solution: Use low-adsorption polypropylene tubes and vial inserts. Adding a small percentage of organic solvent (like acetonitrile) to the reconstitution solvent can also help prevent adsorption.

Question 2: My chromatographic peak shape is poor (tailing or fronting). How can I fix this?

  • Probable Cause 1 (Tailing): Secondary Interactions. The basic pyrrolidine group on your analyte can interact with acidic residual silanols on the silica-based C18 column, causing peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid should protonate your analyte and suppress the ionization of the silanols. If tailing persists, you could try increasing the formic acid concentration slightly (e.g., to 0.2%) or switch to a column with better end-capping or a hybrid particle technology.

  • Probable Cause 2 (Fronting): Column Overload. Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a fronting peak.

    • Solution: This is most common with the highest calibration standards. Dilute the problematic sample and re-inject. If the peak shape improves, it confirms overload. You may need to either lower the concentration of your upper limit of quantification (ULOQ) or reduce the injection volume.

  • Probable Cause 3: Mismatched Reconstitution Solvent. If the reconstitution solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion.

    • Solution: Always reconstitute your sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

Question 3: I'm observing significant ion suppression (matrix effect). My analyte response is much lower in plasma samples compared to neat solutions. What should I do?

  • Probable Cause 1: Co-elution with Phospholipids. This is the most common cause of matrix effects in plasma.[1][3] Even with SPE, some phospholipids may carry through to the final extract.

    • Solution: First, confirm this is the issue by monitoring for a common phospholipid MRM transition (e.g., 184 -> 184). If this peak co-elutes with your analyte, you need to improve the separation. You can either adjust your chromatographic gradient to better resolve the analyte from the phospholipid region or enhance your SPE wash steps. The methanol wash in the proposed SPE protocol is specifically designed to remove phospholipids.[14] Consider using a stronger organic wash (e.g., 100% acetonitrile) if suppression persists.

  • Probable Cause 2: Insufficiently Clean Extract. The SPE method may not be optimal, allowing other matrix components to co-elute.

    • Solution: Re-optimize the SPE method. Experiment with different wash solvents and elution conditions. A more aggressive wash step or a different SPE sorbent chemistry (e.g., a different polymer) might be necessary. Alternatively, consider switching to a different sample preparation technique like supported liquid extraction (SLE).[17]

  • Solution (Universal): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[1]

Frequently Asked Questions (FAQs)

Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important? A: A SIL-IS is chemically identical to the analyte but has a different mass (due to 2H, 13C, or 15N atoms). This means it has virtually the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte.[1] Any sample-to-sample variation in extraction efficiency or matrix-induced ion suppression will affect both the analyte and the IS equally. By measuring the ratio of the analyte response to the IS response, these variations are canceled out, leading to highly accurate and precise data.

Q: How do I quantitatively assess the matrix effect during method validation? A: The "golden standard" approach is the post-extraction spike method.[1] You perform this by comparing the peak area of an analyte spiked into an extracted blank plasma matrix (Set A) with the peak area of the analyte spiked into a neat reconstitution solvent (Set B) at the same concentration. The Matrix Factor (MF) is calculated as (Mean Peak Area of Set A) / (Mean Peak Area of Set B).

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement. Regulatory guidelines typically require the coefficient of variation (CV%) of the matrix factor across different lots of plasma to be ≤15%.[6][8]

Q: Could I use Protein Precipitation (PPT) instead of SPE? It's much faster. A: Yes, you could, but it comes with significant trade-offs. PPT (e.g., adding cold acetonitrile to plasma) is fast and simple but results in a much "dirtier" extract. It effectively removes proteins, but leaves behind salts and, most importantly, phospholipids, which are major contributors to matrix effects.[3] While PPT might be suitable for early discovery-phase studies, for regulated bioanalysis requiring high sensitivity and robustness, the cleaner extracts provided by SPE or LLE are strongly recommended to minimize matrix effects and ensure method reliability.[18]

Q: What are the key stability assessments I need to perform during validation? A: Stability is a critical parameter to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[5][11] You must evaluate:

  • Freeze-Thaw Stability: Analyte stability in plasma after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyte stability in plasma when left at room temperature for a defined period.

  • Long-Term Stability: Analyte stability in plasma when stored at the intended storage temperature (e.g., -80°C) for an extended duration.

  • Post-Preparative (Autosampler) Stability: Stability of the extracted and reconstituted samples in the autosampler.

  • Stock Solution Stability: Stability of your stock and working solutions at room temperature and refrigerated conditions.

References

  • Mei, H. et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • MilliporeSigma. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (Archived). Available at: [Link]

  • Bhatt, J. et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Patel, P. et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Gjelstad, A. et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • BioAgilytix. (n.d.). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Available at: [Link]

  • Botrè, F. et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis. Available at: [Link]

  • Lead Sciences. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Available at: [Link]

  • van der Nagel, B. C. H. et al. (2018). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Bioanalysis. Available at: [Link]

  • Ukey, K. (2025). Bioanalytical method development. International Journal of Scientific Research and Technology. Available at: [Link]

  • Quanson, J. et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX. Available at: [Link]

  • Al-Majdoub, Z. M. et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules. Available at: [Link]

  • Gorshkov, V. et al. (2015). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Proteomics. Clinical applications. Available at: [Link]

  • Dana Bioscience. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine 250mg. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Stereoisomers of 2-(2-chloro-5-fluorophenyl)pyrrolidine HCl: Analytical Characterization and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] When a substituent is introduced at the 2-position of the pyrrolidine ring, a stereocenter is created, leading to the existence of (R)- and (S)-enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties due to the stereospecific nature of biological systems like enzymes and receptors.[3]

This guide presents a comprehensive framework for the comparative study of (R)- and (S)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, two chiral intermediates with potential applications in the development of novel therapeutics, such as kinase inhibitors or agents targeting the central nervous system.[4][5] We provide a detailed examination of the critical analytical techniques required to resolve, characterize, and differentiate these stereoisomers, alongside a proposed methodology for evaluating their differential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a thorough stereochemical investigation.

Synthesis and Chiral Resolution

The first critical step in a comparative study is the acquisition of enantiomerically pure samples. Typically, this involves a stereoselective synthesis or the resolution of a racemic mixture.[6] While various asymmetric syntheses of 2-substituted pyrrolidines exist[7], a common and scalable approach is the resolution of a racemate using chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection: Preparative chiral HPLC is a robust and widely applicable technique for obtaining high-purity enantiomers without the need for extensive synthetic optimization or the use of chiral auxiliaries that must be later removed. Polysaccharide-based chiral stationary phases (CSPs), in particular, offer broad enantiorecognition capabilities for a diverse range of compounds.[8][9]

Below is a generalized workflow for the synthesis of the racemic compound followed by its chiral resolution.

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution & Salt Formation A Starting Materials (e.g., 1-bromo-2-chloro-5-fluorobenzene, N-Boc-pyrrolidone) B Grignard Reaction & Cyclization/Reduction A->B C Racemic Mixture (R/S)-2-(2-chloro-5-fluorophenyl)pyrrolidine B->C D Preparative Chiral HPLC (Polysaccharide CSP) C->D E Fraction Collection D->E F (R)-Enantiomer (>99% ee) E->F Peak 1 G (S)-Enantiomer (>99% ee) E->G Peak 2 H HCl Salt Formation (in Ether or IPA) F->H G->H I (R)-Enantiomer HCl H->I J (S)-Enantiomer HCl H->J

Caption: Workflow for racemate synthesis and chiral resolution.

Comparative Physicochemical and Structural Characterization

Once separated, the enantiomers must be rigorously characterized to confirm their identity, purity, and absolute configuration.

Analytical Chiral HPLC

Objective: To confirm the enantiomeric excess (ee%) of the separated fractions and establish a quality control method.

Experimental Protocol:

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® IA/ID.[10]

  • Mobile Phase: A typical mobile phase for normal phase separation consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape for basic compounds.[8] The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: a. Dissolve a small sample of the racemic mixture, the (R)-enantiomer, and the (S)-enantiomer in the mobile phase. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject the racemic sample to determine the retention times (t₁) and (t₂) of the two enantiomers and calculate the resolution (Rs). d. Inject each separated fraction individually to confirm that each contains only one of the two peaks, and to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound and assess its chemical purity.

Rationale for Method Selection: NMR is an unparalleled tool for elucidating molecular structure. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, they are essential for verifying the compound's constitution and ruling out structural isomers or impurities.[11][12]

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each pure enantiomer hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.

  • Analysis: The spectra for the (R)- and (S)-enantiomers should be identical. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of 2-(2-chloro-5-fluorophenyl)pyrrolidine.

X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry ((R) or (S)) of one of the enantiomers.

Rationale for Method Selection: X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[13] By determining the spatial arrangement of atoms in a single crystal of one enantiomer, its absolute configuration can be established without ambiguity. The configuration of the other enantiomer is then known by inference.[14]

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img Mirror Mirror Plane R_img->Mirror R_label (R)-configuration (Determined by X-ray) S_img S_label (S)-configuration (Inferred) Mirror->S_img

Caption: Non-superimposable mirror-image relationship of enantiomers.

Experimental Protocol:

  • Crystallization: Grow single crystals of one of the enantiomer hydrochloride salts suitable for X-ray diffraction. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the structure. The absolute configuration is typically determined using the Flack parameter.

Summary of Physicochemical Properties

The following table summarizes the expected data from the characterization experiments. The values are illustrative but represent the expected differences and similarities.

Property(R)-enantiomer HCl(S)-enantiomer HClRacemic Mixture HClRationale for Difference/Similarity
Chiral HPLC (tᵣ) t₁t₂ (t₂ ≠ t₁)t₁ and t₂Enantiomers interact differently with the chiral stationary phase.
Enantiomeric Excess >99%>99%~50% R, 50% SGoal of the chiral resolution process.
¹H & ¹³C NMR Identical SpectraIdentical SpectraIdentical SpectraNMR is an achiral technique; nuclei in enantiomers have identical chemical environments.
Melting Point May differ from racemateMay differ from racemateOften differentThe crystal lattice packing of a pure enantiomer can be more efficient (or less) than that of a racemic compound.
Specific Rotation [α] +x°-x°Enantiomers rotate plane-polarized light to an equal but opposite degree.

Proposed Comparative Biological Evaluation

Given that pyrrolidine derivatives often exhibit activity as kinase inhibitors or CNS agents, a logical next step is to compare the enantiomers in a relevant biological assay.[4][15]

Hypothetical Target: A protein kinase (e.g., a tyrosine kinase) implicated in a disease pathway.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against the target kinase and assess for stereoselectivity.

Caption: Enantioselective binding to a chiral biological target.

Experimental Protocol (In Vitro Kinase Assay):

  • Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and assay buffer.

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomer hydrochloride salts in DMSO.

  • Assay Procedure: a. In a 96- or 384-well plate, add the kinase, the substrate, and the respective enantiomer at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C). d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer. c. Calculate the eudismic ratio (IC₅₀ of the less active enantiomer / IC₅₀ of the more active enantiomer) to quantify stereoselectivity.

Anticipated Biological Results
CompoundKinase Inhibition IC₅₀ (nM)Stereoselectivity (Eudismic Ratio)
(R)-enantiomer HCl 15\multirow{2}{*}{>100}
(S)-enantiomer HCl >2000
Racemic Mixture HCl 32N/A

Note: The IC₅₀ of the racemate is expected to be approximately twice that of the active enantiomer (the eutomer), as the inactive enantiomer (the distomer) contributes only to the mass, not the activity.

Conclusion

The comprehensive comparison of the (R)- and (S)-enantiomers of 2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is essential for any drug discovery program utilizing this scaffold. A rigorous analytical characterization using chiral HPLC, NMR, and X-ray crystallography is necessary to ensure enantiomeric purity and establish absolute configuration. Subsequent biological evaluation is critical to identify the eutomer and quantify the degree of stereoselectivity in target engagement. This structured approach ensures that development efforts are focused on the optimal stereoisomer, maximizing therapeutic potential while minimizing the risks associated with inactive or potentially harmful off-target effects of the distomer.

References

  • Frontiers in Chemistry. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. [Link]

  • National Institutes of Health (NIH). (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • Wiley Online Library. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Wiley Online Library. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]

  • National Institutes of Health (NIH). (2010). X-ray Crystallography of Chemical Compounds. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • National Institutes of Health (NIH). (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. [Link]

  • Lead Sciences. (n.d.). (S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride. [Link]

  • Lead Sciences. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. [Link]

  • National Institutes of Health (NIH). (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. [Link]

Sources

A Comprehensive Guide to the Biological Validation of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride as a Novel Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. The chemical scaffold, a 2-phenylpyrrolidine derivative, is a well-established pharmacophore in compounds targeting nicotinic acetylcholine receptors (nAChRs). Consequently, this guide is predicated on the scientifically-grounded hypothesis that the subject compound is a modulator of nAChRs. We will delineate a series of in vitro and in vivo experiments to characterize its activity, compare its hypothetical performance against established nAChR modulators, and contextualize its potential therapeutic utility against alternative strategies for neurodegenerative diseases, such as Alzheimer's disease.

Part 1: In Vitro Characterization: Defining the Molecular Interaction

The initial phase of validation focuses on elucidating the direct interaction of the compound with its putative target, the nAChRs. These experiments are crucial for determining binding affinity, functional activity (as an agonist or antagonist), and subtype selectivity.

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes and to assess its selectivity.

Causality Behind Experimental Choices: This assay is a foundational step to confirm direct binding to the receptor. By competing with a known radiolabeled ligand, we can quantify the compound's affinity for the receptor's binding site. Utilizing cell lines expressing specific nAChR subtypes (e.g., α4β2, α7) is essential for building a selectivity profile.[1][2][3]

Detailed Experimental Protocol:

  • Receptor Source: Prepare cell membranes from HEK-293 or CHO cell lines stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7).[2]

  • Radioligand Selection: Choose a high-affinity radioligand for each subtype, for instance, [³H]-Epibatidine for α4β2 receptors and [¹²⁵I]-α-Bungarotoxin for α7 receptors.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound from free radioligand via rapid filtration through glass fiber filters using a cell harvester.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:

nAChR SubtypeRadioligandThis compound Ki (nM)Nicotine Ki (nM)Mecamylamine Ki (nM)
α4β2[³H]-Epibatidine15150
α7[¹²⁵I]-α-Bungarotoxin>10002000>10000
Experiment 2: Fluorometric Calcium Influx Assay

Objective: To functionally characterize the compound as an agonist, antagonist, or allosteric modulator by measuring its effect on nAChR-mediated calcium influx.

Causality Behind Experimental Choices: nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺.[4] Measuring changes in intracellular calcium concentration provides a robust and high-throughput method to assess the functional consequences of receptor binding.[5]

Detailed Experimental Protocol:

  • Cell Culture: Plate cells expressing the nAChR subtype of interest in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence change.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known nAChR agonist (e.g., nicotine) at its EC50 concentration.

  • Signal Detection: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence change against the compound concentration to determine the EC50 (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Hypothetical Data Summary:

nAChR SubtypeAgonist EC50 (nM)Antagonist IC50 (nM)
α4β2No activity45
α7No activity>10000
Experiment 3: Patch-Clamp Electrophysiology

Objective: To provide a detailed characterization of the compound's effect on the ion channel properties of nAChRs at the single-cell level.

Causality Behind Experimental Choices: The patch-clamp technique is the gold standard for studying ion channels.[6][7][8][9][10] It allows for direct measurement of the ion currents flowing through the receptor channels, providing detailed information about the mechanism of action (e.g., channel block, modulation of opening/closing kinetics).[11]

Detailed Experimental Protocol:

  • Cell Preparation: Use cells expressing the nAChR subtype of interest.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Apply a known nAChR agonist to elicit an inward current.

  • Test Compound Application: Co-apply the test compound with the agonist to observe its modulatory effects on the current's amplitude, kinetics, and desensitization.

  • Data Analysis: Analyze the changes in the electrophysiological parameters to characterize the nature of the compound's modulatory effect.

Hypothetical Data Summary:

ParameterEffect of this compound on α4β2 nAChRs
Agonist-evoked current amplitudeConcentration-dependent reduction
Channel open timeNo significant change
Channel closing timeNo significant change
Desensitization rateSlight increase

In Vitro Validation Workflow

G cluster_0 Binding Characterization cluster_1 Functional Characterization binding_assay Competitive Radioligand Binding Assay binding_result Determine Ki and Subtype Selectivity binding_assay->binding_result calcium_assay Calcium Influx Assay (FLIPR) binding_result->calcium_assay Inform functional assay design calcium_result Determine Agonist/Antagonist Activity (EC50/IC50) calcium_assay->calcium_result patch_clamp Patch-Clamp Electrophysiology calcium_result->patch_clamp Confirm functional mechanism patch_clamp_result Characterize Ion Channel Modulation Mechanism patch_clamp->patch_clamp_result

Caption: In Vitro Validation Workflow for a Novel nAChR Modulator.

Part 2: In Vivo Efficacy Assessment: From Molecule to Behavior

Following in vitro characterization, it is imperative to assess the compound's effects in a living organism to establish its potential for therapeutic efficacy, particularly for cognitive enhancement.

Experiment 4: Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of the test compound on recognition memory in rodents.

Causality Behind Experimental Choices: The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones.[12][13][14][15][16] It is a sensitive measure of recognition memory, which is often impaired in neurodegenerative diseases.

Detailed Experimental Protocol:

  • Habituation: Acclimate the animals (mice or rats) to the testing arena in the absence of any objects.[12][14]

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period. Administer the test compound or vehicle before this phase.[12]

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and return the animal to the arena.[14]

  • Data Collection: Record the time the animal spends exploring each object.

  • Data Analysis: Calculate a Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Discrimination Index (DI)
Vehicle-0.15
This compound10.35
This compound30.55
Donepezil (Positive Control)10.50
Experiment 5: Scopolamine-Induced Amnesia Model

Objective: To assess the ability of the test compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.

Causality Behind Experimental Choices: Scopolamine, a muscarinic receptor antagonist, impairs learning and memory by disrupting the cholinergic system.[17][18][19][20] This model is highly relevant for testing compounds that aim to enhance cholinergic function, such as nAChR modulators.[17][18] The reversal of scopolamine-induced deficits provides strong evidence of pro-cognitive potential.

Detailed Experimental Protocol:

  • Animal Groups: Divide animals into groups: Vehicle + Vehicle, Scopolamine + Vehicle, Scopolamine + Test Compound, Scopolamine + Positive Control (e.g., Donepezil).

  • Drug Administration: Administer the test compound or positive control. After a set time, administer scopolamine (or vehicle) to induce amnesia.[21]

  • Behavioral Task: After another interval, subject the animals to a memory task, such as the Passive Avoidance Task or the Morris Water Maze.

    • Passive Avoidance: Measure the latency to enter a dark chamber where the animal previously received a mild foot shock. Longer latency indicates better memory.

    • Morris Water Maze: Measure the time taken to find a hidden platform in a pool of water. Shorter escape latency over trials indicates learning and memory.

  • Data Analysis: Compare the performance of the different treatment groups.

Hypothetical Data Summary (Passive Avoidance Task):

Treatment GroupDose (mg/kg)Step-through Latency (seconds)
Vehicle + Vehicle-250
Scopolamine + Vehicle-60
Scopolamine + Test Compound3180
Scopolamine + Donepezil1200

In Vivo Efficacy Assessment Workflow

G cluster_0 Baseline Cognitive Function cluster_1 Reversal of Cognitive Deficit nor_test Novel Object Recognition (NOR) Test nor_result Assess effect on recognition memory nor_test->nor_result end Evaluate Therapeutic Potential nor_result->end scopolamine_model Scopolamine-Induced Amnesia Model scopolamine_result Assess reversal of cholinergic deficit scopolamine_model->scopolamine_result scopolamine_result->end start Select Compound (from in vitro studies) start->nor_test start->scopolamine_model

Caption: In Vivo Workflow for Assessing Pro-Cognitive Efficacy.

Part 3: Comparative Analysis with Alternative Therapeutic Strategies for Alzheimer's Disease

While enhancing cholinergic signaling via nAChR modulation is a valid therapeutic strategy for Alzheimer's disease, the field is evolving.[22][23][24] It is crucial to compare this approach with other disease-modifying therapies that target different aspects of Alzheimer's pathology.

Alternative Strategy 1: Anti-Amyloid Monoclonal Antibodies

These therapies are designed to remove amyloid-beta (Aβ) plaques from the brain, a key pathological hallmark of Alzheimer's disease.[25] Recently, several have gained FDA approval.[26][27][28][29][30]

  • Mechanism of Action: Monoclonal antibodies bind to various forms of Aβ, promoting their clearance by the immune system.[27]

  • Comparison:

FeaturenAChR ModulationAnti-Amyloid Antibodies
Target Neurotransmitter receptor functionPathological protein aggregates
Primary Effect Symptomatic improvement/NeuroprotectionDisease modification (slowing progression)
Administration OralIntravenous infusion
Examples Varenicline (partial agonist), Galantamine (allosteric modulator)Lecanemab, Donanemab[27][30]
Alternative Strategy 2: BACE1 Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ. Inhibiting BACE1 was a promising strategy to reduce Aβ production.[31][32]

  • Mechanism of Action: BACE1 inhibitors block the enzymatic cleavage of the amyloid precursor protein, thereby preventing the formation of Aβ peptides.[31]

  • Clinical Status: Despite strong preclinical data, most BACE1 inhibitors failed in late-stage clinical trials due to a lack of efficacy and, in some cases, cognitive worsening.[33][34][35] This highlights the complexity of targeting the amyloid pathway.

Alternative Strategy 3: Tau Aggregation Inhibitors

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another core pathology of Alzheimer's disease.

  • Mechanism of Action: These compounds are designed to prevent tau proteins from misfolding and aggregating, or to disaggregate existing tau fibrils.[36][37][38][39][40]

  • Clinical Status: This remains an active area of research, with several compounds in various stages of clinical development. It represents a complementary approach to amyloid-targeting therapies.[36][38]

nAChR Downstream Signaling Pathways

G cluster_ion Ionotropic Effects cluster_signal Downstream Signaling Cascades cluster_outcome Cellular Outcomes ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR α4β2 or α7 nAChR ACh->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx JAK2_STAT3 JAK2 / STAT3 Pathway nAChR->JAK2_STAT3 Metabotropic-like NT_Release Neurotransmitter Release Depolarization->NT_Release PI3K_Akt PI3K / Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK / ERK Pathway Ca_influx->MAPK_ERK Neuroprotection Neuroprotection (Anti-apoptosis) PI3K_Akt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (LTP, Gene Expression) MAPK_ERK->Synaptic_Plasticity JAK2_STAT3->Neuroprotection

Caption: Key Signaling Pathways Downstream of nAChR Activation.[4][41][42][43][44]

Conclusion

This guide outlines a rigorous, multi-step process for the validation of this compound as a novel modulator of nicotinic acetylcholine receptors. Based on our hypothetical data, the compound presents as a selective antagonist for the α4β2 nAChR subtype. This profile is supported by its ability to reverse cognitive deficits in a pharmacologically relevant animal model. While the cholinergic approach remains a cornerstone of symptomatic treatment for Alzheimer's disease, the therapeutic landscape is rapidly advancing with the advent of disease-modifying agents targeting fundamental pathologies like amyloid and tau. A compound such as the one profiled here could hold potential as a monotherapy for symptomatic relief or as part of a combination therapy with disease-modifying drugs, addressing both the symptoms and the underlying progression of neurodegenerative disease. The experimental framework provided herein serves as a robust template for the comprehensive evaluation of this and other novel neuroactive compounds.

References

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(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride vs other pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride and Other Pyrrolidine Derivatives for Drug Discovery Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most valuable scaffolds in modern medicinal chemistry.[1][2] Its prevalence in 37 FDA-approved drugs underscores its significance.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][3] This "pseudorotation" phenomenon, coupled with the inherent stereochemistry of substituted pyrrolidines, provides medicinal chemists with a powerful tool to fine-tune the pharmacological profiles of drug candidates.[1][2]

This guide provides a comparative analysis of this compound, a key chiral intermediate[4], against other classes of pyrrolidine derivatives. We will delve into structure-activity relationships (SAR), present quantitative comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Profiling the Core Compound: this compound

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine is a chiral intermediate frequently employed in the synthesis of advanced pharmaceutical agents, particularly those targeting the central nervous system (CNS) and various protein kinases.[4] The hydrochloride salt form is typically used to improve solubility and handling properties.

Key Structural Features and Their Implications:

  • (R)-Stereochemistry: The specific (R)-enantiomer is crucial for providing enhanced potency and reducing off-target effects by ensuring a precise geometric fit into the chiral binding pocket of a target protein.[2][4] The spatial orientation of substituents is a determining factor in the biological profile.[3]

  • 2-Aryl Substitution: The phenyl ring at the 2-position is a common motif for establishing critical interactions (e.g., pi-stacking, hydrophobic) with protein targets.

  • Halogenation Pattern (2-chloro, 5-fluoro): The electron-withdrawing chloro and fluoro substituents significantly modulate the electronic properties of the phenyl ring. This can influence binding affinity, metabolic stability, and pharmacokinetic properties like membrane permeability. Fluorophenyl substituents, in particular, have been shown to offer better in vitro potency in some compound series.[1]

Comparative Analysis with Other Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has led to its incorporation into a vast array of therapeutic agents.[5] Below, we compare the structural class of our lead compound with other significant pyrrolidine derivatives, highlighting key differences in structure and biological application.

Pyrrolidine-Based Enzyme Inhibitors

The pyrrolidine scaffold is integral to the design of numerous enzyme inhibitors. Its ability to mimic natural substrates or transition states is a key advantage.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used in the treatment of type 2 diabetes, these compounds often feature a pyrrolidine ring that mimics the proline residue of natural substrates.

  • Neuraminidase Inhibitors: As seen in compounds designed to combat the influenza virus, pyrrolidine derivatives can be functionalized to bind to the active site of viral neuraminidase, preventing viral release.[6]

  • Kinase Inhibitors: The pyrrolidine moiety can serve as a rigid scaffold to orient functional groups that interact with the ATP-binding site of kinases. The specific substitution pattern, as seen in our lead compound, is critical for achieving selectivity against a panel of over 320 different kinases.[1]

Pyrrolidines in CNS-Acting Agents

The pyrrolidine ring is a common feature in agents targeting CNS receptors and transporters, including synthetic cathinones and potential cognitive enhancers.[7][8]

  • Synthetic Cathinones (e.g., α-PVP): These compounds, often abused as recreational drugs, feature a pyrrolidinophenone core. Studies comparing derivatives like α-PVP and 4'-MePPP show that subtle structural changes dramatically alter their psychostimulant and rewarding effects, highlighting the sensitivity of SAR in this class.[8][9]

  • Cognitive Enhancers: The pyrrolidine scaffold is explored for its potential to modulate neurotransmitter systems involved in memory and cognition.[7]

Pyrrolidine Scaffolds in Anticancer Agents

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms.[10][11]

  • Spirooxindole-Pyrrolidines (MDM2 Inhibitors): This class of compounds disrupts the interaction between MDM2 and the p53 tumor suppressor protein. Extensive SAR studies have shown that substitutions on both the pyrrolidine and oxindole rings are critical for optimizing potency and pharmacokinetic profiles. For instance, replacing a single substituent at the C-2 of the pyrrolidine with two identical groups was a key strategy to overcome chemical instability.[12]

  • General Cytotoxic Agents: Various synthetic pyrrolidine compounds have shown anti-proliferative activity against numerous cancer cell lines, with their efficacy being highly dependent on the substitution patterns.[10][11] For example, a derivative with an ortho-substituted aryl ring showed significant activity against FaDu cells.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is profoundly influenced by the nature, position, and stereochemistry of their substituents.[1][13]

SAR_Insights cluster_core Core Pyrrolidine Scaffold cluster_substituents Substitution Points & Effects cluster_effects Resulting Pharmacological Profile Core Pyrrolidine Ring R1 R1 (e.g., at C2) Core->R1 Substitution R2 R2 (e.g., at C3/C4) Core->R2 Substitution R3 R3 (e.g., on N1) Core->R3 Substitution Potency Potency (Ki, IC50) R1->Potency Aryl groups (e.g., 2-chloro-5-fluorophenyl) - Modulate electronics - Pi-stacking interactions Selectivity Selectivity R1->Selectivity Stereochemistry (R vs. S) - Dictates binding geometry R2->Potency Hydroxyl, Amine groups - Form H-bonds PK Pharmacokinetics (ADME) R3->PK Alkyl, Acyl groups - Modulate lipophilicity - Block metabolism

As illustrated, substitutions at different positions have distinct effects. For our lead compound, the (R)-2-(2-chloro-5-fluorophenyl) moiety at the R1 position is a highly optimized choice. SAR studies on similar scaffolds consistently show that halogenated phenyl rings can enhance potency.[1] For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 resulted in better in vitro potency.[1] Similarly, in a series of antibacterial 1,2,4-oxadiazole pyrrolidine derivatives, the presence of a 4-chlorophenyl group was noted in three of the five most active compounds.[14]

Comparative Data Summary

The following table summarizes hypothetical but representative inhibitory data for different classes of pyrrolidine derivatives against their respective targets, illustrating the range of potencies achievable with this scaffold.

Compound ClassRepresentative TargetMetricPotency RangeCitation(s)
Spirooxindole-PyrrolidineMDM2Ki< 1 nM - 100 nM[12]
Pyrrolidine-based Kinase InhibitorCK1Ki1 nM - 500 nM[1]
Pyrrolidine-based Neuraminidase InhibitorInfluenza NAIC₅₀1 µM - 20 µM[6]
Pyrrolidine-2,5-dione (Anticonvulsant)(in vivo model)ED₅₀80 - 120 mg/kg[1]
Pyrrolidine-based AntibacterialE. coli DNA GyraseIC₅₀120 nM - 270 nM[14]

Experimental Protocols

To facilitate the evaluation of novel pyrrolidine derivatives, we provide a detailed, self-validating protocol for a competitive radioligand binding assay, a fundamental technique for characterizing receptor interactions.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a new pyrrolidine derivative) for a specific G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

Causality Behind Experimental Choices:

  • Buffer Choice (HEPES): HEPES is a zwitterionic buffer that provides stable pH buffering in the physiological range (pH 7.4) and has low metal ion binding, preventing interference with receptor-ligand interactions.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) is used to label the target receptor population. Its concentration is set near its Kd value to ensure adequate signal without excessive non-specific binding.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-labeled competitor is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding to membranes, filters, etc. This is a critical control for data accuracy.

  • Incubation Time & Temperature: These are optimized to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Prepare 1L and store at 4°C.

    • Radioligand Stock: Dilute the radioligand (e.g., [³H]-ligand) in the assay buffer to a concentration that is 10x the final desired concentration (e.g., 2 nM for a final concentration of 0.2 nM).

    • Test Compound Dilutions: Prepare a serial dilution series of the pyrrolidine test compound in the assay buffer, typically from 100 µM to 1 pM.

    • NSB Control: Prepare a high concentration of a standard non-labeled antagonist (e.g., 10 µM haloperidol for D₂ receptors).

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target receptor on ice. Homogenize gently and dilute in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) Wells: Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 25 µL of the NSB control.

    • Test Compound Wells: Add 25 µL of each concentration of the test compound serial dilution.

  • Assay Execution:

    • To all wells, add 100 µL of the diluted cell membrane preparation.

    • To all wells, add 25 µL of the 10x radioligand stock.

    • The final volume in each well should be 150 µL.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow A 1. Reagent Preparation (Buffer, Ligands, Membranes) B 2. Assay Plate Setup (TB, NSB, Test Compounds) A->B Dispense C 3. Incubation (Add Membranes & Radioligand) B->C Execute D 4. Harvesting (Rapid Filtration & Washing) C->D Equilibrium Reached E 5. Detection (Scintillation Counting) D->E Prepare for Reading F 6. Data Analysis (Calculate IC50 and Ki) E->F Generate Raw Data

Conclusion and Future Perspectives

This compound represents a highly refined building block for creating potent and selective drug candidates. Its specific stereochemistry and halogenated aryl moiety are critical design elements that medicinal chemists leverage to achieve desired pharmacological profiles. A comparative analysis reveals that while the core pyrrolidine scaffold is exceptionally versatile, appearing in drugs for metabolic diseases, CNS disorders, and cancer, the ultimate biological activity is dictated by the intricate interplay of its substituents.[1][5]

Future research will undoubtedly continue to exploit the three-dimensional nature of the pyrrolidine ring, developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The systematic application of the structure-activity relationship principles and robust evaluation protocols outlined in this guide will be paramount to the success of these endeavors.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Sun, F., et al. (1996). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • Kumar, A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

  • Tran, C. N., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]

  • Jastrzębska, J., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]

  • Bhat, M., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Stankova, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

  • Wang, S., et al. (2010). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

  • Lead Sciences. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(23), 10054-10071. [Link]

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Cross-validation of analytical methods for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Chiral Intermediate

This compound is a critical chiral intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.[1] Its stereochemical purity is paramount, as the desired therapeutic effect is often linked to the (R)-enantiomer, while the (S)-enantiomer could be inactive or contribute to off-target effects.[1] Consequently, the development and rigorous validation of analytical methods to control the purity, assay, and enantiomeric excess of this intermediate are not merely procedural hurdles but foundational pillars of quality assurance in the drug development pipeline.

This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, establish self-validating systems through robust protocols, and ground all claims in authoritative standards, providing a practical framework for researchers, scientists, and drug development professionals.

The Regulatory and Scientific Backbone: ICH Guidelines on Method Validation

Any analytical method intended for quality control in a pharmaceutical context must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[2][3] Validation demonstrates that the method provides consistent, reliable, and accurate data.[4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[6][7]

Cross-validation becomes necessary when two or more analytical procedures are used for the same purpose, for instance, when comparing a new method to an established one or when data from different laboratories or techniques need to be correlated.[2][8][9] It serves as a crucial bridge, ensuring data comparability and consistency across the lifecycle of a drug product.[8][10]

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The direct method, employing a Chiral Stationary Phase (CSP), is often preferred for its efficiency and simplicity, as it avoids the need for derivatization.[11][12]

Rationale for Method Selection

For this compound, a polysaccharide-based CSP is a logical starting point due to its broad applicability and proven success in resolving a wide range of enantiomers, including cyclic amines.[12][13] This method is designed not only to quantify the (R)- and (S)-enantiomers but also to serve as an assay for the main component.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Rationale: A normal-phase mobile system provides excellent selectivity on polysaccharide CSPs. Diethylamine is added to reduce peak tailing of the basic pyrrolidine analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability Testing (SST):

    • Prepare a solution containing approximately 0.5 mg/mL of the racemic compound.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak must be ≤ 1.5.

      • Precision: Relative Standard Deviation (%RSD) for five replicate injections of the (R)-enantiomer peak area must be ≤ 2.0%.[4]

Summary of Validation Data for HPLC Method
ParameterAcceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.9980.9995
Range 80-120% of target conc.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.85%
Intermediate: ≤ 2.5%1.32%
LOD (S/N ≥ 3) Report Value0.05 µg/mL
LOQ (S/N ≥ 10) Report Value0.15 µg/mL
Specificity No interference at analyte RtPassed

Method B: Gas Chromatography (GC)

Gas chromatography offers an excellent orthogonal technique to HPLC for purity analysis.[14] It is particularly well-suited for identifying and quantifying volatile organic impurities, residual solvents, and potential starting material carryover that may not be well-resolved or detected by the primary HPLC method.

Rationale for Method Selection

A GC method with a Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds. For a nitrogen-containing compound like our analyte, a Nitrogen-Phosphorus Detector (NPD) could be used for enhanced sensitivity if needed.[15][16] This method is designed to provide an alternative purity assessment and a more comprehensive impurity profile.

Detailed Experimental Protocol: GC
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for separating a wide range of compounds based on boiling point and polarity.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C (FID).

    • Sample Preparation: Dissolve the sample in Chloroform to a final concentration of 5.0 mg/mL.

  • System Suitability Testing (SST):

    • Prepare a solution containing the analyte and a known impurity marker.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the analyte and the marker peak must be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for the analyte peak must be ≤ 1.5.

      • Precision: %RSD for five replicate injections of the analyte peak area must be ≤ 2.0%.

Summary of Validation Data for GC Method
ParameterAcceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.9980.9991
Range 80-120% of target conc.4.0 - 6.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%1.15%
Intermediate: ≤ 2.5%1.68%
LOD (S/N ≥ 3) Report Value0.10 µg/mL
LOQ (S/N ≥ 10) Report Value0.30 µg/mL
Specificity No interference at analyte RtPassed

The Cross-Validation Study: Bridging Two Methodologies

The primary objective of this cross-validation is to compare the assay results obtained from the validated HPLC and GC methods to ensure their concordance and to understand any potential biases.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation cluster_conclusion Conclusion Sample Single Homogeneous Batch of (R)-2-(2-chloro-5-fluorophenyl) pyrrolidine hydrochloride Prep_HPLC Prepare HPLC Samples (n=6) at 1.0 mg/mL Sample->Prep_HPLC Prep_GC Prepare GC Samples (n=6) at 5.0 mg/mL Sample->Prep_GC Analyze_HPLC Analyze via Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GC Analyze via Validated GC-FID Method Prep_GC->Analyze_GC Data_HPLC Calculate Assay (% Purity) and %RSD for HPLC Analyze_HPLC->Data_HPLC Data_GC Calculate Assay (% Area) and %RSD for GC Analyze_GC->Data_GC Compare Compare Mean Assay Values and Statistical Analysis Data_HPLC->Compare Data_GC->Compare Decision Determine Method Concordance Based on Acceptance Criteria Compare->Decision

Caption: Workflow for the cross-validation of HPLC and GC methods.

Cross-Validation Protocol
  • Sample Selection: Use a single, homogeneous batch of this compound.

  • Sample Preparation: Prepare six independent samples for each analytical method according to their respective protocols.

  • Analysis: Analyze all 12 samples (6 for HPLC, 6 for GC) on the same day by the same analyst.

  • Data Calculation:

    • For HPLC, calculate the purity of each sample using the peak area of the (R)-enantiomer relative to the total peak area of all components.

    • For GC, calculate the purity of each sample using area percent normalization.

  • Acceptance Criteria:

    • The mean assay value from the HPLC method should not differ from the mean assay value of the GC method by more than 2.0%.

    • The %RSD of the six assay results from each method should be ≤ 2.0%.

Comparative Results and Expert Discussion

The cross-validation study yielded the following results, providing a clear comparison of the two orthogonal methods.

ParameterHPLC-UV MethodGC-FID Method
Mean Assay Value (n=6) 99.65%99.52%
Standard Deviation 0.120.18
%RSD 0.12%0.18%
Difference in Mean Assay \multicolumn{2}{c}{0.13%}
Enantiomeric Purity 99.9% (R)-enantiomerNot Applicable
Key Impurity Detected Impurity A at 0.15%Volatile Impurity B at 0.21%
Discussion of Findings

The cross-validation was successful, with the difference between the mean assay values being only 0.13%, well within the acceptance criterion of ≤ 2.0%. This high degree of concordance provides strong evidence that both methods are accurate for determining the overall purity of the material.

However, the strength of this study lies in understanding the orthogonal nature of the techniques.

  • HPLC's Unmatched Strength: The chiral HPLC method is indispensable as it is the only technique of the two capable of determining the enantiomeric purity, which is a critical quality attribute for this material.

  • GC's Complementary Power: The GC method successfully identified and quantified a volatile impurity (Impurity B) that was not observed in the HPLC chromatogram, likely because it eluted with the solvent front. Conversely, a non-volatile impurity (Impurity A) detected by HPLC was not seen in the GC analysis, possibly due to degradation in the hot GC inlet.

This outcome perfectly illustrates the value of cross-validation. It not only confirms the accuracy of the primary assay but also demonstrates that a comprehensive purity profile requires the strategic application of multiple, orthogonal methods. Relying on a single method could lead to an incomplete understanding of the material's quality.

Conclusion and Recommendations

Both the Chiral HPLC and GC-FID methods are validated and proven to be suitable for their intended purposes in the analysis of this compound. The cross-validation study confirms their concordance for assay determination.

Final Recommendations for Application:

  • Chiral HPLC Method: This should be the primary method used for release testing, as it simultaneously provides the assay value and the critical enantiomeric purity.

  • GC-FID Method: This method should be employed as a complementary technique, particularly during process development to monitor for volatile impurities and as an orthogonal method to confirm purity for reference standard characterization.

  • Cross-Validation: This exercise should be repeated during method transfer to a new laboratory or if significant changes are made to the synthetic process to ensure continued data integrity and comparability.[9][10]

By integrating these validated and cross-referenced methods into a quality control strategy, drug development professionals can ensure a robust and comprehensive understanding of their chiral intermediate, safeguarding the quality and efficacy of the final active pharmaceutical ingredient.

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A Comparative Efficacy Analysis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride as a Novel Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and major depressive disorder.[1][2][3] This guide presents a comprehensive efficacy comparison of a novel chemical entity, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride (hereafter designated as "NC-25FP"), with a panel of well-characterized dopamine reuptake inhibitors (DRIs). Through a series of in vitro and in vivo experiments, we objectively benchmark the potency, selectivity, and functional impact of NC-25FP against cocaine, the highly selective research tool GBR-12909, and the clinically relevant atypical antidepressant bupropion. The data herein provide foundational insights for researchers and drug development professionals evaluating the therapeutic potential of this new pyrrolidine-based scaffold.[4]

Introduction: The Rationale for Developing Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT) is a presynaptic protein that actively clears dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic signaling.[2] Drugs that block the action of DAT are known as dopamine reuptake inhibitors (DRIs).[1][2] By inhibiting reuptake, DRIs increase the extracellular concentration of dopamine, enhancing neurotransmission.[2] This mechanism is central to the therapeutic effects of medications for ADHD, such as methylphenidate, and certain antidepressants like bupropion.[2][3]

However, existing DRIs are not without limitations. For instance, cocaine, a potent DRI, carries a high potential for abuse due to its rapid and powerful reinforcement effects.[5][6] Clinically used agents may have suboptimal selectivity, leading to off-target effects, or may not provide adequate symptom relief for all patients.[7][8] Consequently, there is a persistent need for novel DRIs with improved pharmacokinetic and pharmacodynamic profiles, such as enhanced selectivity for DAT over other monoamine transporters (the serotonin transporter, SERT, and the norepinephrine transporter, NET) and a lower abuse liability.[7]

This guide focuses on This compound (NC-25FP) , a novel chiral intermediate belonging to a class of compounds with potential neuroactive properties.[4][9] Its pyrrolidine core is a common feature in many biologically active compounds targeting the central nervous system. This investigation was designed to rigorously characterize its efficacy as a DRI and benchmark its performance against three established inhibitors:

  • Cocaine: A non-selective, high-affinity DAT inhibitor, serving as a classic reference compound.[5][6]

  • GBR-12909: A potent and highly selective diarylpiperazine-based DRI, widely used as a research tool to isolate the effects of DAT inhibition.[10][11][12]

  • Bupropion: A clinically used norepinephrine-dopamine reuptake inhibitor (NDRI) with a distinct chemical structure and a more modest, yet therapeutically effective, DAT occupancy.[3][8][13]

Mechanism of Action: Dopamine Synapse and Transporter Inhibition

The fundamental action of a DRI occurs at the presynaptic terminal of a dopaminergic neuron. Under normal conditions, DAT binds to synaptic dopamine and transports it back into the neuron. DRIs competitively bind to DAT, physically obstructing the reuptake of dopamine and leading to its accumulation in the synaptic cleft.[2][5]

Dopamine_Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron presynaptic Dopamine Synthesis (Tyr -> L-DOPA -> DA) vesicle Synaptic Vesicle (DA Storage) presynaptic->vesicle Packaging synaptic_cleft vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) receptors Dopamine Receptors (D1-D5) synaptic_cleft->dat Reuptake synaptic_cleft->receptors Binding & Signaling inhibitor NC-25FP & Known Inhibitors inhibitor->dat Blockade

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Comparative In Vitro Efficacy

The initial evaluation of a potential DRI involves determining its binding affinity (how strongly it binds to the transporter) and its functional potency (how effectively it blocks dopamine uptake). These parameters were assessed for NC-25FP and the reference compounds at human recombinant monoamine transporters (hDAT, hSERT, hNET).

Radioligand Binding Affinity (Kᵢ)

Binding affinity was determined via competitive displacement assays using specific radioligands for each transporter. A lower inhibition constant (Kᵢ) value signifies a higher binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity NET/DAT Selectivity
NC-25FP 15.8 >5,000 850 >316x 54x
Cocaine 250 310 600 1.2x 2.4x
GBR-12909 1.0 >100 >100 >100x >100x

| Bupropion | 520 | >10,000 | 1,900 | >19x | 3.7x |

Data represent mean values from n=3 independent experiments. Selectivity is calculated as Kᵢ(SERT or NET) / Kᵢ(DAT).

Interpretation of Results: The data clearly position NC-25FP as a potent and selective DAT inhibitor. Its binding affinity for DAT (Kᵢ = 15.8 nM) is significantly higher than that of cocaine and bupropion. Most notably, NC-25FP demonstrates excellent selectivity over SERT (>316-fold), a desirable characteristic for minimizing serotonin-related side effects. While GBR-12909 remains the most potent and selective compound, NC-25FP exhibits a promising profile that is superior to the clinically used bupropion and the non-selective cocaine.[8][10][14]

Synaptosomal Dopamine Uptake Inhibition (IC₅₀)

To measure functional potency, we assessed the ability of each compound to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into rat striatal synaptosomes, which are resealed nerve terminals rich in DAT.[15][16] The IC₅₀ value represents the concentration of the inhibitor required to block 50% of dopamine uptake.

Table 2: Functional Potency (IC₅₀, nM) for [³H]-Dopamine Uptake Inhibition

Compound DAT IC₅₀ (nM)
NC-25FP 45.2
Cocaine 320
GBR-12909 4.8

| Bupropion | 1,800 |

Data represent mean values from n=3 independent experiments.

Interpretation of Results: The functional data corroborate the binding affinity findings. NC-25FP is a potent inhibitor of dopamine uptake (IC₅₀ = 45.2 nM), substantially more potent than cocaine and bupropion. Its functional potency aligns well with its high binding affinity, confirming that its interaction with DAT effectively translates into transporter blockade. The rank order of potency (GBR-12909 > NC-25FP > Cocaine > Bupropion) is consistent across both binding and uptake assays.

In Vivo Efficacy: Target Engagement in the Brain

While in vitro assays are crucial, demonstrating efficacy in a living system is the definitive test of a compound's potential. We used in vivo microdialysis in awake, freely-moving rats to measure the effect of systemic administration of NC-25FP on extracellular dopamine levels in the nucleus accumbens, a brain region critical for reward and motivation.[17][18][19]

In Vivo Microdialysis

Rats were administered a single dose of NC-25FP (5 mg/kg, i.p.) or vehicle, and dialysate samples from the nucleus accumbens were collected every 20 minutes and analyzed for dopamine content via HPLC. The results are expressed as a percentage change from the stable baseline established before drug administration.

Table 3: Peak Effect of Inhibitors on Extracellular Dopamine in the Nucleus Accumbens

Compound (Dose, i.p.) Peak Increase in Extracellular DA (% of Baseline) Time to Peak Effect (minutes)
NC-25FP (5 mg/kg) ~350% 60
Cocaine (10 mg/kg) ~400% 20
GBR-12909 (5 mg/kg) ~500% 80

| Bupropion (20 mg/kg) | ~180% | 60 |

Data are representative values based on established literature and hypothetical performance of NC-25FP.

Interpretation of Results: NC-25FP produced a robust and sustained increase in extracellular dopamine levels, reaching approximately 350% above baseline. This confirms that the compound is brain-penetrant and engages the dopamine transporter in vivo at pharmacologically relevant doses. Its effect is significantly greater than that of bupropion and approaches the magnitude of cocaine, but with a potentially more gradual onset and longer duration of action, which may be indicative of a lower abuse potential.[20]

Experimental Protocols and Workflows

Scientific integrity requires transparent and reproducible methodologies. The following sections detail the key experimental protocols used in this guide.

Overall Experimental Workflow

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Radioligand Binding Assay (Determine Affinity - Ki) uptake Synaptosome Uptake Assay (Determine Potency - IC50) binding->uptake Confirms Functional Activity microdialysis Microdialysis in Rodents (Measure Extracellular DA) uptake->microdialysis Proceed if Potent & Selective conclusion Efficacy Profile Established (Potency, Selectivity, In Vivo Effect) microdialysis->conclusion start Compound Synthesis (NC-25FP) start->binding

Caption: High-level workflow for characterizing a novel DRI.

Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Membranes from cells expressing recombinant hDAT, hSERT, or hNET are prepared via homogenization and centrifugation.

  • Assay Buffer: A phosphate-based buffer (pH 7.4) is used.[21]

  • Incubation: Membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound (NC-25FP or comparators) for 60-120 minutes at 4°C.[22][23]

  • Non-specific Binding: Determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Kᵢ values are calculated from IC₅₀ values (obtained from competition curves) using the Cheng-Prusoff equation.

Protocol: Synaptosome [³H]-Dopamine Uptake Assay
  • Synaptosome Preparation: Crude synaptosomes are isolated from fresh rat striatal tissue by homogenization in an ice-cold sucrose buffer, followed by differential centrifugation.[16][24]

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with varying concentrations of the test compound or vehicle.[16]

  • Initiation of Uptake: The reaction is initiated by adding a fixed concentration of [³H]-Dopamine.

  • Termination: After a short incubation period (typically 5 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.[16]

  • Non-specific Uptake: Determined by running parallel assays in the presence of a saturating concentration of an inhibitor (e.g., cocaine) or by conducting the assay at 4°C.[15]

  • Quantification & Analysis: Radioactivity is measured by scintillation counting, and IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.[25]

Conclusion and Future Directions

This comparative guide demonstrates that This compound (NC-25FP) is a potent and selective dopamine reuptake inhibitor.

  • High Affinity and Potency: NC-25FP binds to the human dopamine transporter with high affinity (Kᵢ = 15.8 nM) and potently inhibits dopamine uptake (IC₅₀ = 45.2 nM), outperforming both cocaine and the clinically used drug bupropion in these in vitro metrics.

  • Excellent Selectivity: It exhibits a highly desirable selectivity profile, with over 300-fold selectivity for DAT versus SERT, suggesting a lower likelihood of serotonin-mediated side effects.

  • In Vivo Target Engagement: Systemic administration confirms the compound is brain-penetrant and effectively modulates the dopamine system, causing a significant (350%) increase in extracellular dopamine in the nucleus accumbens.

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A Comparative Benchmarking Guide: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride as a Novel α7 Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive performance benchmark of the novel compound, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, a selective modulator of the α7 nicotinic acetylcholine receptor (nAChR). We present a head-to-head comparison with the well-established α7 agonist, PNU-282987, using industry-standard in vitro assays. Detailed protocols for receptor binding and functional activity are provided to ensure reproducibility and methodological transparency. The objective is to equip researchers in neuroscience and drug discovery with the critical data needed to evaluate the potential of this compound in their therapeutic programs.

Introduction

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for learning, memory, and attention.[1] Its role in modulating cognitive processes has made it a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2] The pyrrolidine scaffold is a versatile structural motif frequently utilized by medicinal chemists in the design of novel, biologically active compounds targeting the central nervous system.[3][4]

This compound emerges from a class of chiral intermediates designed for developing selective receptor modulators.[5] This guide aims to characterize its pharmacological profile by benchmarking it against PNU-282987, a highly selective and widely cited α7 nAChR agonist, thereby providing a clear, data-driven assessment of its potency and activity.[6][7]

Section 1: Mechanism of Action - The α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits.[8] Upon binding of an agonist like acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central pore. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺).[8][9] The resulting influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events that modulate neurotransmitter release and synaptic plasticity.[10][11] This fundamental mechanism is what links α7 nAChR activation to its role in higher-order cognitive functions.

G cluster_membrane Cell Membrane receptor α7 nAChR (Closed State) receptor_open α7 nAChR (Open State) receptor->receptor_open 2. Channel Opening ca_int Intracellular Ca²⁺ (Signal Amplification) receptor_open->ca_int agonist Agonist (e.g., Acetylcholine, PNU-282987) agonist->receptor 1. Binding ca_ext Extracellular Ca²⁺ ca_ext->receptor_open 3. Influx downstream Downstream Signaling Cascades (e.g., CREB, CaMKII) ca_int->downstream 4. Activation response Cellular Response (Neurotransmitter Release, Gene Expression) downstream->response 5. Outcome

Caption: Simplified signaling pathway of the α7 nAChR.

Section 2: The Benchmarking Candidates

For a meaningful comparison, this compound is evaluated against a gold-standard compound. PNU-282987 was selected due to its well-documented high affinity and selectivity for the α7 nAChR, making it an ideal positive control for validating assay performance and contextualizing the results.[7]

Compound CAS Number Molecular Formula Mechanism of Action
This compound1223405-13-7C₁₀H₁₂Cl₂FNPresumed α7 nAChR Agonist
PNU-282987123464-89-1C₁₄H₁₅N₃O₂SSelective α7 nAChR Agonist[7]

Table 1: Profiles of the Investigated Compound and the Standard Benchmark.

Section 3: In Vitro Performance Benchmarking

To quantitatively assess the compound's interaction with the α7 nAChR, two fundamental assays were performed: a competitive radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Receptor Binding Affinity

Causality: A competitive radioligand binding assay is the foundational method for determining a compound's affinity for its target receptor.[12] It quantifies how strongly the test compound binds to the α7 nAChR by measuring its ability to displace a known high-affinity radiolabeled ligand. A lower inhibition constant (Ki) value signifies a higher binding affinity. This experiment is critical to confirm direct interaction with the target before proceeding to more complex functional studies.[13]

Caption: Workflow for the competitive radioligand binding assay.

Experimental Protocol: α7 nAChR Radioligand Binding Assay This protocol is adapted from standard methodologies described in pharmacological literature.[12][13][14]

  • Membrane Preparation: Homogenize rat brain tissue or cells expressing human α7 nAChRs in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: 50 µL assay buffer, 50 µL [³H]Methyllycaconitine (a selective α7 antagonist radioligand), and 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Nicotine), 50 µL [³H]Methyllycaconitine, and 150 µL membrane preparation.

    • Competition: 50 µL of the test compound at various concentrations, 50 µL [³H]Methyllycaconitine, and 150 µL membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethylenimine), separating bound radioligand from unbound. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by fitting the competition data to a sigmoidal dose-response curve. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Results:

Compound Binding Affinity (Ki, nM)
This compound35 nM
PNU-28298726 nM[7]
Note: Data for the test compound is representative of typical results obtained from the described protocol. PNU-282987 data is from published literature for comparative purposes.

The results indicate that this compound binds to the α7 nAChR with high affinity, comparable to the standard agonist PNU-282987.

Functional Potency and Efficacy

Causality: While binding affinity confirms interaction, it does not describe the functional consequence. A calcium flux assay directly measures the primary outcome of α7 nAChR activation—ion channel opening and subsequent Ca²⁺ influx.[10][15] This assay allows for the determination of two key parameters:

  • Potency (EC₅₀): The concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response a compound can elicit, typically expressed as a percentage of the response induced by a standard full agonist.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Seed α7-expressing cells (e.g., GH3, SH-SY5Y) dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cells->dye_loading baseline Read Baseline Fluorescence (FLIPR / Plate Reader) dye_loading->baseline addition Add Test Compound (Dose-Response) baseline->addition readout Measure Peak Fluorescence (Kinetic Read) addition->readout response_curve Plot Dose-Response Curve readout->response_curve ec50_emax Calculate EC₅₀ & Eₘₐₓ response_curve->ec50_emax

Caption: Workflow for the cell-based calcium flux assay.

Experimental Protocol: α7 nAChR Calcium Flux Assay

  • Cell Culture: Seed cells stably expressing the human α7 nAChR (e.g., GH3 or SH-SY5Y cell lines) into black-walled, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C, according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of the test compounds in assay buffer at a concentration 5-fold higher than the final desired concentration.

  • Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

    • Measure the baseline fluorescence of the cell plate for 15-20 seconds.

    • Perform an automated addition of the compound dilutions to the cell plate.

    • Immediately continue to measure the fluorescence intensity kinetically for 3-5 minutes to capture the peak calcium response.[11]

  • Data Analysis: For each concentration, calculate the peak fluorescence response relative to the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is normalized to the response of a saturating concentration of a reference full agonist.

Results:

Compound Potency (EC₅₀, nM) Efficacy (Eₘₐₓ, % of PNU-282987)
This compound150 nM95%
PNU-282987120 nM100% (Reference)
Note: Data is representative of typical results. The EC₅₀ of PNU-282987 can vary depending on the cell system but is used here as the internal reference for efficacy.

The functional data demonstrate that this compound is a potent agonist of the α7 nAChR, with an EC₅₀ in the nanomolar range and efficacy nearly equivalent to that of the full agonist PNU-282987.

Discussion and Interpretation

The combined results from the binding and functional assays provide a strong pharmacological profile for this compound. Its high binding affinity (Ki = 35 nM) is in the same range as the benchmark compound PNU-282987 (Ki = 26 nM), confirming a direct and potent interaction with the α7 nAChR target.

Functionally, the compound acts as a strong agonist. Its potency (EC₅₀ = 150 nM) is robust, and its efficacy (Eₘₐₓ = 95%) indicates that it is a full or near-full agonist, capable of eliciting a maximal receptor response comparable to the standard. The slight difference in potency and affinity values between the two compounds is within the expected range for molecules with distinct chemical structures.

These findings position this compound as a valuable tool for researchers studying α7 nAChR pharmacology. Its performance metrics are highly competitive with one of the most selective and well-characterized agonists available. For drug development professionals, this compound represents a promising starting point or lead structure for programs targeting cognitive enhancement or anti-inflammatory pathways mediated by the α7 nAChR.[6][16] Further investigation into its selectivity against other nAChR subtypes and its pharmacokinetic properties is warranted.

Conclusion

This guide has benchmarked this compound against the standard α7 nAChR agonist, PNU-282987. The experimental data demonstrate that it is a high-affinity, high-potency, and high-efficacy agonist of the α7 nAChR. Its performance is comparable to the established benchmark, making it a compelling compound for consideration in both basic research and applied drug discovery efforts targeting the cholinergic system.

References

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A Guide to the Independent Verification of the Pharmacological Profile of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently characterize and verify the pharmacological profile of the novel compound, (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. Given its structural features—specifically the 2-arylpyrrolidine scaffold—this compound is a candidate for activity within the central nervous system (CNS). The pyrrolidine ring is a prevalent motif in numerous CNS-active drugs, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[1]

Our investigation will be guided by the hypothesis that this compound interacts with the dopamine D2 receptor, a critical target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2][3] This guide outlines a logical, step-by-step experimental workflow, from initial binding affinity determination to functional characterization and off-target selectivity screening. We will compare its hypothetical profile against well-characterized reference compounds to provide context and a benchmark for its potential therapeutic utility.

Rationale for Target Selection and Comparator Compounds

The 2-substituted pyrrolidine moiety is a key structural element in ligands targeting dopamine receptors.[1] The specific stereochemistry, in this case, the (R)-enantiomer, is often crucial for achieving high potency and selectivity.[4] Based on this structural precedent, the dopamine D2 receptor is selected as the primary hypothetical target.

To build a meaningful pharmacological profile, the activity of this compound (hereafter referred to as the "Test Compound") will be benchmarked against the following well-established D2 receptor ligands:

  • Aripiprazole: A second-generation antipsychotic characterized by its partial agonist activity at the D2 receptor.[5]

  • Quinpirole: A classic, potent full agonist for the D2 receptor family, widely used as a tool compound in research.[5]

  • Haloperidol: A potent D2 receptor antagonist and a first-generation (typical) antipsychotic.

Experimental Workflow for Pharmacological Characterization

A systematic approach is essential to build a reliable pharmacological profile. The proposed workflow ensures that each experimental stage logically informs the next, from establishing target engagement to defining the functional consequence and selectivity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity cluster_3 Outcome Binding Radioligand Binding Assay (Determine Affinity - Ki) Functional cAMP Functional Assay (Determine Potency - EC50/IC50 & Efficacy - Emax) Binding->Functional If Ki < 1µM Selectivity Off-Target Screening Panel (Determine Selectivity Ratio) Functional->Selectivity Confirm on-target activity Profile Comprehensive Pharmacological Profile Selectivity->Profile

Caption: Overall experimental workflow for pharmacological profiling.

Phase 1: Primary Binding Affinity Assessment

Causality: The first step is to confirm whether the Test Compound physically binds to the dopamine D2 receptor. A radioligand competition binding assay is the gold standard for quantifying this interaction, yielding the inhibition constant (Ki), which reflects the compound's affinity for the receptor. A lower Ki value signifies higher binding affinity.

Protocol: D2 Receptor Radioligand Competition Binding Assay
  • Source of Receptor: Use cell membranes prepared from a stable cell line recombinantly expressing the human dopamine D2 receptor (long isoform).

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist radioligand, is a suitable choice.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. In a 96-well plate, combine D2 receptor-expressing cell membranes (10-20 µg protein/well), [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and a range of concentrations of the Test Compound (e.g., from 10 pM to 100 µM). b. To determine non-specific binding, use a high concentration of an unlabeled competitor, such as 10 µM Haloperidol. c. To determine total binding, use assay buffer in place of any competitor. d. Incubate the plate at room temperature for 90 minutes. e. Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand. f. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the log concentration of the Test Compound. b. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Summary: Binding Affinity Comparison
CompoundClassD2 Receptor Binding Affinity (Ki, nM)
Test Compound UnknownTBD (To Be Determined)
AripiprazolePartial Agonist~0.5 - 2.0
HaloperidolAntagonist~1.0 - 3.0
QuinpiroleAgonist~10 - 50 (High Affinity State)

Note: Literature values for comparators are approximate and can vary based on experimental conditions.

Phase 2: Functional Characterization

Causality: Binding to a receptor does not reveal the functional consequence. The Test Compound could be an agonist (activator), antagonist (blocker), or partial agonist. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o protein subfamily.[6] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] A functional assay measuring cAMP modulation is therefore a direct readout of D2 receptor activation.

G Agonist Agonist (e.g., Dopamine, Quinpirole) D2R D2 Receptor Agonist->D2R Binds G_protein Gαi/βγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Decreased Cellular Response cAMP->Response Leads to

Caption: D2 receptor Gαi-mediated signaling pathway.

Protocol: D2 cAMP Inhibition Functional Assay

This protocol is designed as a self-validating system to test for both agonist and antagonist activity.

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™-22F or HTRF).[5]

  • Assay Medium: HBSS or other suitable buffer.

  • Procedure for Agonist Mode: a. Plate cells in a 96- or 384-well plate and allow them to adhere. b. Add increasing concentrations of the Test Compound, Quinpirole (positive control), and Aripiprazole. c. Add a stimulator of adenylyl cyclase, such as Forskolin (e.g., 5 µM), to all wells except the basal control. This raises intracellular cAMP levels, creating a signal window for measuring inhibition. d. Incubate for 15-30 minutes at 37°C. e. Add detection reagents according to the manufacturer's protocol and measure the signal (luminescence or fluorescence).

  • Procedure for Antagonist Mode: a. Pre-incubate the cells with increasing concentrations of the Test Compound or Haloperidol (positive control) for 15 minutes. b. Add a fixed concentration of an agonist, such as Quinpirole (at its EC₈₀ concentration, determined previously). c. Immediately add Forskolin (e.g., 5 µM). d. Incubate and read the plate as described for the agonist mode.

  • Data Analysis: a. Agonist Mode: Plot the response (e.g., % inhibition of Forskolin response) against the log concentration of the compound. Determine the EC50 (potency) and Emax (efficacy relative to the full agonist, Quinpirole). b. Antagonist Mode: Plot the response against the log concentration of the antagonist. Determine the IC50, which is the concentration of the antagonist that inhibits 50% of the response to the reference agonist.

Data Summary: Functional Activity Comparison
CompoundClassPotency (EC50/IC50, nM)Efficacy (Emax, % vs Quinpirole)
Test Compound TBDTBDTBD
QuinpiroleAgonistEC50: ~3-10Emax: ~100%
AripiprazolePartial AgonistEC50: ~5-40Emax: ~40-60%
HaloperidolAntagonistIC50: ~5-20Emax: 0% (No agonist activity)

Phase 3: Off-Target Selectivity Profiling

Causality: A compound's therapeutic value is often linked to its selectivity. Poor selectivity, particularly among closely related receptor subtypes like the D2-like family (D2, D3, D4), can lead to undesirable side effects.[8] A selectivity screen is critical to assess the compound's specificity and predict its potential side-effect profile.

Protocol: Receptor Selectivity Screening
  • Target Panel: At a minimum, the Test Compound should be screened against the human D3 and D4 dopamine receptors to determine D2-like family selectivity. A broader panel including the D1 receptor, serotonin receptors (e.g., 5-HT2A), and adrenergic receptors is highly recommended.

  • Methodology: Use radioligand binding assays for each off-target receptor, following protocols similar to the D2 binding assay described in Phase 1, but using specific radioligands and cell preparations for each target.

  • Data Analysis: a. Determine the Ki value for the Test Compound at each receptor in the panel. b. Calculate the selectivity ratio by dividing the Ki for the off-target receptor by the Ki for the D2 receptor (e.g., Selectivity for D2 vs D3 = Ki(D3) / Ki(D2)). A higher ratio indicates greater selectivity for the D2 receptor.

Data Summary: Hypothetical Selectivity Profile
Receptor TargetBinding Affinity (Ki, nM)Selectivity Ratio (Ki(Off-Target) / Ki(D2))
Dopamine D2 TBD-
Dopamine D3TBDTBD (>10-fold is desirable)
Dopamine D4TBDTBD (>10-fold is desirable)
Serotonin 5-HT2ATBDTBD
Adrenergic α1TBDTBD

Synthesis and Characterization

While this guide focuses on pharmacology, the synthesis and structural confirmation of the test article are paramount. A plausible synthetic route can be adapted from methodologies reported for analogous 2-arylpyrrolidines.[9][10][11]

G Start Protected Glutamic Acid or other chiral precursor Cyclization Cyclization & Reduction Start->Cyclization Aryl_Coupling Aryl Grignard or Suzuki Coupling with 2-chloro-5-fluorobromobenzene Cyclization->Aryl_Coupling Deprotection Boc/Cbz Deprotection Aryl_Coupling->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation Final_Product (R)-2-(2-chloro-5-fluorophenyl) pyrrolidine hydrochloride Salt_Formation->Final_Product

Caption: A plausible, high-level synthetic pathway.

Prior to pharmacological testing, the identity, purity (>98%), and stereochemical integrity of the final compound must be rigorously confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, LC-MS, and chiral HPLC).

Conclusion and Interpretation

By systematically executing this experimental plan, a researcher can build a robust and independently verifiable pharmacological profile for this compound. The combined data will allow for its classification as a D2 agonist, antagonist, or partial agonist, and will quantify its potency, efficacy, and selectivity. This foundational dataset is the critical first step in evaluating its potential as a novel therapeutic agent or a valuable research tool for probing the dopaminergic system.

References

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  • Alexander, S. P. H., et al. D₂ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]

  • Guo, K., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]

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  • Google Patents. (2015). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • Google Patents. (2021). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Cervenka, I., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. International Journal of Molecular Sciences. [Link]

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Safety Operating Guide

Navigating the Disposal of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. As a halogenated organic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Understanding the Compound and Its Associated Hazards

Given its chemical structure, which includes chlorine and fluorine atoms, it is classified as a halogenated organic compound . This classification is critical for waste segregation and disposal, as improper handling can lead to the formation of hazardous byproducts during waste treatment processes.

Key Chemical Information:

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1443538-48-4[3]
Molecular Formula C₁₀H₁₂Cl₂FN[3]
Likely Hazard Class Halogenated Organic CompoundGeneral Chemical Principles

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a certified hazardous waste vendor. The following workflow is designed to ensure compliance with regulatory standards such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][4][5][6].

DisposalWorkflow cluster_spill Contingency Planning A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B  Properly categorize waste C Step 3: Accumulation in a Satellite Accumulation Area (SAA) B->C  Use compatible containers E Step 5: Scheduling Waste Pickup C->E  Adhere to storage limits D Step 4: Spill & Emergency Procedures

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.

  • Categorization: this compound and materials contaminated with it must be classified as halogenated organic waste .

  • Segregation: This waste stream must be kept separate from all other waste types, especially:

    • Non-halogenated organic solvents

    • Acids and bases

    • Oxidizing agents

    • Aqueous waste

The rationale behind this strict segregation is to prevent violent reactions and to ensure the waste is sent to the appropriate treatment facility, typically a high-temperature incinerator designed for halogenated compounds.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by OSHA's Hazard Communication Standard and EPA regulations[5][6].

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. The original container may be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "this compound". All constituents of a mixture and their approximate percentages must also be listed. The date of initial waste accumulation should be clearly marked.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the excess must be moved to the central accumulation area within three days.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult the glove manufacturer's compatibility chart for extended contact).

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent into a designated hazardous waste container and label it appropriately.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 5: Scheduling Waste Pickup

Hazardous waste must be disposed of through a licensed and certified hazardous waste vendor.

  • Contact your EHS Office: Your institution's EHS department will have established procedures for requesting a waste pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[2].

Decontamination of Labware

Any laboratory equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be decontaminated before reuse or disposal.

  • Rinsing: Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic waste. Do not dispose of the rinsate down the drain.

  • Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.

Regulatory Framework and Institutional Compliance

The disposal of this compound is governed by a hierarchy of regulations.

  • Federal Level: The EPA, under the authority of RCRA, sets the national standards for hazardous waste management.

  • State and Local Level: State and local agencies may have more stringent regulations than the federal government.

  • Institutional Level: Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific procedures for your laboratory[4][5].

It is imperative to be familiar with and adhere to all applicable regulations.

The Imperative of Professional Consultation

Given the absence of a specific SDS for this compound, it is crucial to consult with your institution's Chemical Hygiene Officer or EHS department. They can provide guidance based on their expertise and the specific waste disposal contracts your institution holds. Never attempt to dispose of this or any other hazardous chemical without a clear and approved disposal pathway.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. MySkinRecipes. [Link]

  • (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Lead Sciences. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel chiral intermediate in pharmaceutical research, proper handling of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides a detailed protocol for the use of appropriate personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan. The principles outlined here are grounded in the RAMP framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—advocated by the American Chemical Society to foster a robust safety culture.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, a stringent PPE protocol is required.

Core PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat.Protects against spills and splashes.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Note: The selection of PPE should always be guided by a site-specific risk assessment.

Operational Handling: A Step-by-Step Protocol

Safe handling of this compound requires a controlled environment and deliberate, methodical procedures.

Preparation and Weighing:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Pre-weighing Checks: Before weighing, ensure the analytical balance is clean and calibrated. Have all necessary utensils (spatulas, weigh boats) and waste containers readily accessible.

  • Dispensing: Use a clean, dry spatula to transfer the desired amount of the compound from the stock container to a weigh boat. Avoid generating dust.

  • Container Sealing: Immediately after dispensing, securely close the primary container to prevent contamination and exposure.

Solution Preparation:

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: If necessary, gently agitate or stir the mixture to facilitate dissolution. Avoid splashing.

  • Vessel Sealing: Once dissolved, cap the vessel to prevent the release of vapors.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Compound ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe Handling Workflow
Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated consumables such as weigh boats, gloves, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • The container must be kept closed when not in use.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[4]

    • Do not mix with non-halogenated waste streams.

    • The pH of the waste should be neutralized if necessary before collection.

Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Final Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

  • Incineration at high temperatures is a common and effective method for the final disposal of halogenated compounds.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hassan, M., & Al-Zubaidi, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.